molecular formula C10H11BrN2O B139187 1-(7-Amino-5-bromoindolin-1-YL)ethanone CAS No. 133433-62-2

1-(7-Amino-5-bromoindolin-1-YL)ethanone

Cat. No.: B139187
CAS No.: 133433-62-2
M. Wt: 255.11 g/mol
InChI Key: DBKBKWSBFWROLO-UHFFFAOYSA-N
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Description

1-(7-Amino-5-bromoindolin-1-YL)ethanone is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKBKWSBFWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599399
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133433-62-2
Record name 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Record name 1-(7-Amino-5-bromoindolin-1-yl)ethanone
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS 133433-62-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(7-Amino-5-bromoindolin-1-yl)ethanone, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthetic pathway with detailed protocols, analytical characterization, and its critical role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The subject of this guide, this compound, is a strategically functionalized indoline derivative. The presence of an amino group at the 7-position and a bromine atom at the 5-position offers orthogonal handles for diverse chemical modifications. The acetyl group at the 1-position modulates the nucleophilicity of the indoline nitrogen and can be retained or removed as needed.

This trifunctional pattern makes it a valuable intermediate in the synthesis of complex molecules, especially in the realm of oncology. The 5-bromo-7-amino substitution pattern is particularly relevant for the development of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer.

Physicochemical and Spectroscopic Properties

This compound is a stable solid at room temperature. Its key properties are summarized below.

PropertyValueReference
CAS Number 133433-62-2[1][2]
Molecular Formula C₁₀H₁₁BrN₂O[2]
Molecular Weight 255.11 g/mol [2]
Appearance Off-white to light brown solid(Typical)
Purity >95% (Typical commercial grade)[2]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), the two methylene groups of the indoline ring (triplets, ~3.0 and ~4.0 ppm), the aromatic protons (singlets or doublets, ~6.5-7.5 ppm), and the amino protons (broad singlet, ~5.0 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Resonances for the acetyl carbonyl carbon (~168 ppm), aromatic carbons (some shifted by bromine and nitrogen substituents), methylene carbons of the indoline ring, and the acetyl methyl carbon.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peaks at m/z 255 and 257, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Multi-Step Approach

A robust and logical synthetic route to this compound can be devised from commercially available 5-bromo-7-nitroindoline. This pathway involves the protection of the indoline nitrogen via acetylation, followed by the reduction of the nitro group.

Synthetic_Pathway A 5-Bromo-7-nitroindoline B 1-Acetyl-5-bromo-7-nitroindoline A->B Acetic Anhydride, Pyridine C This compound B->C Fe / NH₄Cl or H₂, Pd/C

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Acetylation of 5-Bromo-7-nitroindoline

Rationale: The acetylation of the indoline nitrogen serves two primary purposes. Firstly, it protects the nitrogen from participating in side reactions during the subsequent reduction step. Secondly, the resulting amide is generally more stable and easier to handle. Acetic anhydride is a common and effective acetylating agent, with pyridine acting as a base to neutralize the acetic acid byproduct.

Experimental Protocol:

  • To a solution of 5-bromo-7-nitroindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-acetyl-5-bromo-7-nitroindoline.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of 1-Acetyl-5-bromo-7-nitroindoline

Rationale: The reduction of the aromatic nitro group to a primary amine is a critical transformation. Several methods are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic or neutral media, such as iron powder with ammonium chloride, is a cost-effective and scalable option, particularly suitable for substrates sensitive to hydrogenolysis.

Experimental Protocol (using Fe/NH₄Cl):

  • Create a suspension of 1-acetyl-5-bromo-7-nitroindoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a saturated aqueous solution of ammonium chloride (catalytic amount, e.g., 0.2 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude this compound can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The structural motifs present in this compound make it an ideal starting point for the synthesis of kinase inhibitors. The 7-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5-bromo position is a versatile handle for introducing further complexity and modulating potency and selectivity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Application_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Coupling at C5-Br Start->Coupling [Pd] catalyst, Boronic Acid/Ester or Amine Modification Functionalization of N7-Amino Group Start->Modification e.g., Acylation, Alkylation Coupling->Modification e.g., Acylation, Alkylation Final Target Kinase Inhibitor Coupling->Final Modification->Final

Figure 2: General workflow for utilizing the title compound in kinase inhibitor synthesis.

The indoline scaffold and its close analog, azaindole, are prevalent in numerous kinase inhibitors targeting enzymes like Src, VEGFR-2, and cyclin-dependent kinases (CDKs)[3][4][5][6]. For instance, research on 1-benzyl-5-bromoindolin-2-ones has demonstrated potent anticancer activity through VEGFR-2 inhibition[4]. This highlights the potential of the 5-bromoindoline core in generating impactful therapeutic agents. The 7-amino group on our title compound provides a crucial vector for interaction with the kinase hinge region, a common strategy in designing potent and selective inhibitors.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Conclusion

This compound is a high-value intermediate for synthetic and medicinal chemistry. Its strategically placed functional groups—a reactive bromine atom, a key amino group, and a protected indoline nitrogen—provide a versatile platform for the construction of complex molecular architectures. The synthetic route outlined in this guide is based on established and reliable chemical transformations, offering a clear path to its preparation. The demonstrated importance of the substituted indoline scaffold in the development of kinase inhibitors underscores the potential of this compound to contribute to the discovery of new and effective therapeutics.

References

  • Google Patents. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • ACS Omega. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Available from: [Link]

  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. Available from: [Link]

  • PubMed. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Available from: [Link]

  • PubMed. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in Modern Drug Discovery

This compound belongs to the indoline class of heterocyclic compounds. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of an amino group, a bromine atom, and an acetyl group on the indoline ring system suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Specifically, substituted indolines are explored for their potential in developing treatments for a range of diseases.[6] The physicochemical properties of such a molecule are paramount as they directly influence its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore a critical first step in the drug development pipeline, enabling rational drug design and formulation.

Core Physicochemical Properties

A summary of the known and undetermined physicochemical properties of this compound is presented below. The subsequent sections will detail the experimental and computational methodologies for the comprehensive characterization of this molecule.

PropertyValueStatus
IUPAC Name This compoundVerified
CAS Number 133433-62-2Verified[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrN₂OVerified[1][2][3][4][5]
Molecular Weight 255.11 g/mol Verified[1][2][3][4][5]
Appearance No Data AvailableTo be Determined
Melting Point No Data AvailableTo be Determined
Boiling Point No Data AvailableTo be Determined
Solubility No Data AvailableTo be Determined
pKa No Data AvailableTo be Determined

Experimental Determination of Physicochemical Properties

The following protocols are presented as robust methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity. For drug candidates, the melting point influences solubility and stability.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Anticipated Results: Aromatic amines and halogenated compounds often have relatively high melting points due to intermolecular forces such as hydrogen bonding and dipole-dipole interactions.[7][8] For comparison, the non-brominated analogue, 1-(7-Aminoindolin-1-yl)ethanone, has a reported melting point of 157 °C.[] The presence of bromine is expected to increase the molecular weight and potentially alter the crystal packing, which could lead to a higher melting point.

Boiling Point Determination

Rationale: While less commonly determined for solid compounds, the boiling point provides information about the volatility of a substance. For research chemicals, it is crucial for purification by distillation under reduced pressure if applicable.

Experimental Protocol: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of the sample is placed in a micro test tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube.

  • Heating: The test tube is heated in a suitable bath.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Theoretical Estimation: Due to the likely high boiling point and potential for decomposition, a computational estimation using methods like the Joback method can provide a useful approximation.[10] The boiling point of 1-(7-Aminoindolin-1-yl)ethanone is reported as 425.6 °C at 760 mmHg, offering a baseline for estimation.[]

Solubility Profiling

Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[1] Understanding the solubility in various solvents is also essential for designing reaction conditions, purification procedures, and formulations.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay (High-Throughput Screening) [2]

  • Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry or UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

  • Equilibration: An excess amount of the solid compound is added to a specific volume of the desired solvent (e.g., water, ethanol, buffers at different pH values).

  • Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile: The presence of the amino group suggests that the solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt. The aromatic nature and the presence of the bromo- and acetyl groups will likely limit its aqueous solubility at neutral pH.

Diagram: Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare DMSO Stock Solution k2 Serial Dilution in Aqueous Buffer k1->k2 k3 Monitor Precipitation (Nephelometry/UV-Vis) k2->k3 k4 Determine Concentration at First Precipitate k3->k4 t1 Add Excess Solid to Solvent t2 Equilibrate (Shake-Flask) t1->t2 t3 Separate Solid and Liquid Phases t2->t3 t4 Quantify Concentration in Supernatant (HPLC) t3->t4

Caption: Workflow for kinetic and thermodynamic solubility assays.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with a basic nitrogen, like the amino group in the target compound, the pKa of its conjugate acid is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding.

Experimental Protocol: 1H NMR Spectroscopy Titration

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., D₂O/DMSO-d₆ mixture).

  • pH Adjustment: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pH is measured at each step.

  • NMR Spectra Acquisition: A ¹H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shifts of protons adjacent to the amino group are monitored. A plot of chemical shift versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[11][12]

Theoretical Considerations: The pKa of the amino group will be influenced by the electron-withdrawing effects of the aromatic ring and the bromine atom, and the electron-donating or -withdrawing nature of the acetylated indoline nitrogen. Aromatic amines are generally less basic than aliphatic amines.[7]

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the indoline ring, the methyl protons of the acetyl group, and the protons of the amino group. The chemical shifts and coupling constants will provide valuable information about the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide a highly accurate measurement of the molecular weight, confirming the elemental composition (C₁₀H₁₁BrN₂O). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While some experimental data for this specific molecule are yet to be reported in the public domain, the established protocols and theoretical considerations outlined herein offer a clear path for its complete characterization. A thorough understanding of these properties is indispensable for any researcher or drug development professional seeking to utilize this promising research chemical in the synthesis of novel, biologically active compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug discovery endeavors.

References

  • Ark Pharma Scientific Limited. This compound. [Link]

  • 苏州奥佰医药 (Suzhou Aobai Pharmaceutical). This compound. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • International Journal of Chemical Engineering and Applications. Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. [Link]

  • Grycová, L., et al. (2009). NMR determination of pKa values of indoloquinoline alkaloids. Magnetic Resonance in Chemistry, 47(11), 977-81. [Link]

  • ResearchGate. NMR determination of p K a values of indoloquinoline alkaloids. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

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A Spectroscopic Investigation of 1-(7-Amino-5-bromoindolin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectral data for the novel compound 1-(7-Amino-5-bromoindolin-1-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous molecular structures, providing a robust framework for the characterization of this and similar compounds.

Introduction: Unveiling the Molecular Architecture

The compound this compound, with the molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol , presents a unique combination of functional groups, including a bromo-substituted aromatic ring, a secondary aromatic amine, and an N-acetyl group integrated into an indoline scaffold. This distinct arrangement of functionalities suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for understanding its chemical behavior and potential utility.

This guide will systematically deconstruct the predicted spectral data, offering insights into the experimental choices and the logic behind the interpretation of the spectral features.

Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal key structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, indoline, and acetyl protons. The chemical shifts are influenced by the electronic environment of each proton.[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-4~7.0-7.2d1HAromatic proton, deshielded by the bromine atom.
H-6~6.8-7.0d1HAromatic proton, ortho to the amino group.
-NH₂~4.5-5.5br s2HProtons of the primary amine, broad due to exchange.
H-2~3.9-4.1t2HMethylene protons of the indoline ring, adjacent to the nitrogen of the amide.
H-3~3.0-3.2t2HMethylene protons of the indoline ring.
-C(O)CH₃~2.1-2.3s3HMethyl protons of the acetyl group.

dot graph "1-(7-Amino-5-bromoindolin-1-YL)ethanone_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: "Molecular structure of this compound with proton numbering."

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O~168-172Carbonyl carbon of the acetyl group.[9]
C-7a~145-150Aromatic carbon attached to nitrogen.
C-7~135-140Aromatic carbon bearing the amino group.
C-4~125-130Aromatic carbon.
C-6~115-120Aromatic carbon.
C-5~110-115Aromatic carbon attached to bromine.
C-3a~130-135Aromatic carbon at the ring junction.
C-2~48-52Methylene carbon of the indoline ring, adjacent to the amide nitrogen.
C-3~28-32Methylene carbon of the indoline ring.
-CH₃~23-26Methyl carbon of the acetyl group.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for NMR data acquisition and processing."

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[10][11] Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.[12][13][14]

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of this compound will be the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[15][16][17] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺˙ : m/z 254 (corresponding to ⁷⁹Br)

  • [M+2]⁺˙ : m/z 256 (corresponding to ⁸¹Br)

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation upon ionization. The major fragmentation pathways are likely to involve the loss of the acetyl group and cleavage of the indoline ring.

Fragment Ion (m/z) Proposed Structure/Loss
212/214Loss of acetyl group (-CH₂=C=O)
184/186Loss of the entire N-acetyl group and a hydrogen
133Loss of bromine from the [M-CH₂CO]⁺˙ fragment
43Acetyl cation ([CH₃CO]⁺)

dot graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Predicted ESI-MS fragmentation pathway."

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21] Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[22][23][24][25][26]

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Intensity
Aromatic Amine (N-H)3400-3300N-H stretchMedium, two bands
Amide (C=O)1650-1630C=O stretchStrong
Aromatic C=C1600-1450C=C stretchMedium to weak
C-N1340-1250C-N stretchStrong
Aromatic C-H3100-3000C-H stretchMedium
Aliphatic C-H2960-2850C-H stretchMedium

The presence of a strong absorption band in the 1650-1630 cm⁻¹ region is a clear indicator of the amide carbonyl group.[27][28] The two bands for the N-H stretch are characteristic of a primary aromatic amine.[18]

dot graph "ATR_FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for ATR-FTIR data acquisition and processing."

Conclusion

This technical guide has provided a comprehensive prediction and analysis of the NMR, MS, and IR spectral data for this compound. The predicted spectra are based on the known spectroscopic behavior of its constituent functional groups and related molecular structures. The detailed interpretation of the expected chemical shifts, fragmentation patterns, and vibrational frequencies serves as a valuable resource for the unequivocal identification and characterization of this compound. The experimental protocols and workflows described herein represent best practices in modern analytical chemistry, ensuring the acquisition of high-quality, reliable data. This guide is intended to empower researchers in their efforts to explore the chemistry and potential applications of this and other novel heterocyclic compounds.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

  • The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

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  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]

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A Technical Guide to 1-(7-Amino-5-bromoindolin-1-YL)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-Amino-5-bromoindolin-1-YL)ethanone, a key building block in medicinal chemistry. The document details commercially available sources for this compound, outlines a plausible synthetic pathway based on established chemical principles, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, offering both practical sourcing information and a deeper understanding of the compound's scientific context.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a valuable template for the design of molecules that can interact with a variety of biological targets with high affinity and selectivity. The specific substitution pattern of this compound, featuring an amino group, a bromine atom, and an N-acetyl group, offers multiple points for chemical modification, making it a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. The presence of the bromine atom is particularly noteworthy, as it can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the structure-activity relationships (SAR) of target molecules.

Commercial Availability

For researchers requiring this compound for their work, a number of commercial suppliers offer this compound. Sourcing from a reliable vendor is the first step in any research project, ensuring the quality and purity of the starting material.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityNotes
CookeChem133433-62-295%Provides basic product properties.[1]
Ark Pharma Scientific Limited133433-62-2Not specifiedLists molecular formula and weight.
AOBIOUS (Suzhou Aobai Pharmaceutical Co., Ltd.)133433-62-2Not specifiedProvides the Chinese name and product number.
SRD Pharma133433-62-2Not specifiedDescribes it as a useful research chemical.[2]
Ambeed133433-62-2Not specifiedIncludes SMILES code and basic safety information.[3]
Beijing Xinhengyan Technology Co., Ltd.133433-62-2Not specifiedProvides product number.[4]

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthetic Strategy: A Plausible Route

Retrosynthesis target This compound intermediate1 N-acetyl-5-bromo-7-nitroindoline target->intermediate1 Reduction of nitro group intermediate2 5-Bromo-7-nitroindoline intermediate1->intermediate2 N-Acetylation intermediate3 7-Nitroindoline intermediate2->intermediate3 Bromination starting_material Indoline intermediate3->starting_material Nitration

Caption: Retrosynthetic analysis of this compound.

A forward synthesis based on this analysis would likely involve the following key steps:

Step 1: Nitration of Indoline. The synthesis would commence with the nitration of indoline. This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity. The primary product is expected to be 7-nitroindoline due to the directing effects of the amino group.

Step 2: Bromination of 7-Nitroindoline. The subsequent step would be the bromination of 7-nitroindoline. The nitro group is a deactivating group, which will direct the incoming electrophile (bromine) to the meta position. This would yield 5-bromo-7-nitroindoline.

Step 3: N-Acetylation of 5-Bromo-7-nitroindoline. To introduce the ethanone group at the 1-position, an N-acetylation reaction would be performed. This is typically achieved by reacting the indoline with acetic anhydride or acetyl chloride in the presence of a base.

Step 4: Reduction of the Nitro Group. The final step in the synthesis would be the reduction of the nitro group to an amino group. This transformation can be accomplished using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst. This would yield the target molecule, this compound.

This proposed synthetic pathway is logical and utilizes well-established reactions in organic chemistry.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

The amino group at the 7-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N-acetyl group can be hydrolyzed to provide a free amine for further derivatization. The bromine atom at the 5-position is a particularly useful functional group for medicinal chemists. It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents. This allows for the exploration of the chemical space around the indoline core, which is critical for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Application start This compound step1 Suzuki or Buchwald-Hartwig Coupling at C5-Br start->step1 step2 Further modification of N1-acetyl and C7-amino groups step1->step2 product Diverse Library of Kinase Inhibitor Candidates step2->product

Caption: General workflow for utilizing the subject compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the strategic importance of similarly substituted indoline and azaindole cores in the development of potent kinase inhibitors is well-documented. For instance, the 7-azaindole scaffold is recognized as a privileged structure in the design of kinase inhibitors.[5] The structural similarity of the target compound to these key building blocks underscores its potential in the synthesis of novel therapeutics.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound. While publicly available spectral data for this specific compound is limited, the expected analytical data based on its structure would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, the acetyl methyl protons, and the amino protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,5,7-trisubstitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (a pair of peaks of roughly equal intensity separated by 2 m/z units).

Researchers synthesizing or purchasing this compound should perform these analytical tests to verify its identity and purity before use in subsequent reactions.

Conclusion

References

  • Ark Pharma Scientific Limited. This compound. [Link]

  • Ark Pharma Scientific Limited. This compound. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:133433-62-2. [Link]

  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(7-Amino-5-bromoindolin-1-YL)ethanone (CAS No. 133433-62-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices. The core philosophy of this guide is to treat all research chemicals, particularly those with limited toxicological data, with a high degree of caution. The protocols herein are designed as self-validating systems to ensure user safety and experimental integrity. This guide covers hazard identification, risk mitigation strategies, detailed experimental protocols, emergency procedures, and proper waste disposal, grounded in authoritative safety data.

Compound Identification and Properties

This compound is a substituted indoline derivative.[1][] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[3][4][5] The specific functional groups—a bromine atom, a primary amine, and an acetyl group on the indoline nitrogen—dictate its reactivity, potential hazards, and handling requirements.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 133433-62-2[1][6][7]
Molecular Formula C₁₀H₁₁BrN₂O[7]
Molecular Weight 255.11 g/mol [1][7]
Appearance Solid (Form may vary)Assumed from related compounds
Storage Recommended: 2-8°C, Sealed in dry conditions[8]

Note: Comprehensive physical property data such as melting point and solubility are not widely published. Therefore, a conservative approach to handling is warranted.

Hazard Identification and Risk Assessment

The primary source of hazard information for a research chemical is its Safety Data Sheet (SDS). While a specific SDS for CAS No. 133433-62-2 was not found in the provided search results, a representative SDS for a closely related bromo-indanone compound provides critical GHS hazard classifications that should be conservatively applied.[9][10]

2.1 GHS Hazard Classification (Assumed based on related structures)

A signal word of "Danger" is appropriate based on the potential for serious eye damage.[9]

Table 2: GHS Hazard Statements and Precautionary Measures

Hazard CodeStatementPrecautionary CodesMitigation Strategy
H302 + H332 Harmful if swallowed or if inhaled.[9]P261, P264Handle only in a certified chemical fume hood. Avoid creating dust.
H315 Causes skin irritation.[9]P280Wear nitrile gloves and a lab coat. Ensure no skin is exposed.
H317 May cause an allergic skin reaction.[9]P280, P362+P364Promptly remove and wash contaminated clothing before reuse.[9]
H318 Causes serious eye damage.[9]P280, P305+P351+P338Wear chemical safety goggles and a face shield during handling.[9]
H410 Very toxic to aquatic life with long lasting effects.[9]P273Avoid release to the environment. Dispose of as hazardous chemical waste.[9]

2.2 Toxicological Assessment

For many research chemicals, comprehensive toxicological data (mutagenicity, carcinogenicity, reproductive toxicity) is unavailable.[9] The guiding principle must be: "Treat unknown compounds as potentially hazardous." [11] The presence of a brominated aromatic amine suggests that skin absorption and sensitization are credible risks that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[12]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier protecting the researcher from exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage risk (H318), a face shield should be worn over the goggles when handling the solid or concentrated solutions.[9]

  • Skin Protection: An appropriately sized, flame-resistant lab coat must be worn and fully buttoned.

  • Hand Protection: Nitrile gloves are required. Do not use latex gloves, as they offer inferior chemical resistance. Inspect gloves for pinholes before use. If contact with the chemical occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Contaminated clothing and shoes should be removed immediately.[11]

Experimental Workflow: From Receipt to Reaction

This section details the standard operating procedure for safely incorporating this compound into a laboratory workflow.

Diagram 1: Safe Handling Workflow

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Solid Handling cluster_reaction Reaction & Cleanup A 1. Verify Compound & SDS B 2. Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) A->B Confirm Hazards C 3. Prepare Fume Hood (Sash at correct height, clear workspace) B->C Enter Lab D 4. Weigh Solid (Use secondary containment, anti-static weigh paper) C->D Begin Work E 5. Dissolution (Add solvent slowly to solid) D->E Prepare for Reaction F 6. Transfer to Reaction Vessel (Use appropriate glassware) E->F Charge Reactor G 7. Decontaminate & Clean (Wipe down spatula, balance, and hood surfaces) F->G Post-Reaction H 8. Dispose of Waste (Segregate solid, liquid, and contaminated PPE waste) G->H Final Step

Caption: A logical workflow for handling the compound, from initial verification to final disposal.

4.1 Step-by-Step Protocol for Weighing and Dissolving

  • Preparation: Before retrieving the compound from storage, confirm the identity on the bottle matches the experimental plan. Don all required PPE as specified in Section 3.2. Prepare the fume hood by ensuring the sash is at the appropriate working height and the work surface is clean and uncluttered.

  • Weighing:

    • Place a tared weigh boat or vial on an analytical balance inside the fume hood.

    • Carefully transfer the approximate amount of this compound from the stock bottle to the weigh boat using a clean spatula.

    • Avoid any sudden movements that could create airborne dust. If dust is generated, stop and allow the hood ventilation to clear it.

    • Record the exact mass.

  • Dissolution:

    • Transfer the weigh boat containing the solid into the flask or beaker that will be used for dissolution.

    • Using a pipette or graduated cylinder, slowly add the desired solvent to the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Immediately decontaminate the spatula and any other tools by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

    • Wipe down the balance and the fume hood work surface with a damp cloth.

    • Dispose of the used weigh boat and any contaminated wipes into the solid hazardous waste stream.

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring safety.

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[8][11] The recommended storage temperature is between 2-8°C.[8]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[13] Indoline and amine moieties can react with strong oxidizers.

  • Stability: While specific stability data is limited, related indoline structures can be sensitive to light and air over long periods.[3] Regular visual inspection for color change is a good practice.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

6.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9][13]

  • Skin Contact: Take off all contaminated clothing immediately.[11][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][12] If the person feels unwell, call a poison center or doctor.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9][13] Seek immediate medical attention.

6.2 Accidental Release Measures (Spills)

  • Small Spill (Solid): Ensure PPE is worn. Gently sweep up the solid material, avoiding dust formation, and place it into a sealed, labeled container for hazardous waste disposal.[10][13]

  • Large Spill: Evacuate the area. Alert laboratory personnel and the institutional safety officer. Prevent the powder from spreading. Do not clean up a large spill without appropriate respiratory protection and training.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and wipes.

    • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.

  • Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations.[10] Do not dispose of down the drain or in regular trash, as the compound is considered very toxic to aquatic life.[9]

References

  • Safety Data Sheet in accordance with Regulation (EU) No.453/2010. (n.d.). Vertex AI Search.
  • 1-(7-Bromoindolin-1-yl)ethanone. (n.d.). BLDpharm.
  • Safety Data Sheet. (2022, September 22). Generic SDS Provider.
  • Safety Data Sheet. (2023, September 5). Fisher Scientific.
  • Safety Data Sheet. (n.d.). BLD Pharmatech.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • This compound. (n.d.). SRD Pharma.
  • This compound, 95%. (n.d.). CookeChem.
  • 1-(6-Bromoindolin-1-yl)ethanone. (n.d.). BLDpharm.
  • This compound. (n.d.). Ark Pharma Scientific Limited.
  • 1-(7-Aminoindolin-1-Yl)ethanone. (n.d.). BOC Sciences.
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  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative. (2024). MDPI.
  • Indole Derivatives as Cyclooxygenase Inhibitors. (n.d.). PMC - NIH.
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solubility of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel heterocyclic compound, this compound. While specific experimental solubility data for this compound is not publicly available, this document outlines the theoretical considerations based on its physicochemical properties and presents a detailed, field-proven experimental protocol for its accurate determination in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility for Novel Indoline Derivatives

This compound is a substituted indoline, a structural motif prevalent in many biologically active compounds. The presence of an amino group, a bromine atom, and an acetyl group on the indoline core suggests a compound of interest for medicinal chemistry and drug discovery. The journey of a compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.[1] Understanding the solubility of this compound in various organic solvents is paramount for several key stages of development:

  • Synthetic Chemistry: The choice of solvent for reaction, work-up, and purification (e.g., crystallization) is dictated by the solubility of the compound and its precursors.[2]

  • Formulation Development: For a drug to be effective, it must be formulated in a suitable delivery vehicle. Solubility data in various excipients and solvent systems is crucial for developing stable and bioavailable formulations.[3]

  • Biological Assays: In vitro and in vivo screening often require the compound to be dissolved, typically in a solvent like Dimethyl Sulfoxide (DMSO), before further dilution in aqueous media. Poor solubility can lead to inaccurate biological data due to precipitation.[4]

This guide will provide the necessary theoretical background and a practical, step-by-step methodology to empower researchers to accurately characterize the solubility profile of this compound.

Physicochemical Properties and Theoretical Solubility Profile

While experimental data is the gold standard, a theoretical assessment of a molecule's structure can provide valuable insights into its likely solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133433-62-2[5][6]
Molecular Formula C₁₀H₁₁BrN₂O[5][6]
Molecular Weight 255.11 g/mol [5][6]

The structure of this compound features several functional groups that influence its polarity and hydrogen bonding capabilities:

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

  • Carbonyl Group (C=O) in the ethanone moiety: A polar group that can act as a hydrogen bond acceptor.

  • Indoline Core: A bicyclic aromatic amine derivative, which is generally non-polar but with some polar character due to the nitrogen atom.

  • Bromo Group (-Br): A halogen that adds to the molecular weight and can participate in halogen bonding, but generally increases hydrophobicity.

Based on this structure, we can predict a solubility profile that is highly dependent on the nature of the organic solvent. The presence of both hydrogen bond donors and acceptors suggests that the compound will be more soluble in polar solvents. The overall polarity will be moderate. For instance, the related compound 5-Bromoindole is known to be soluble in polar organic solvents like DMSO and ethanol, but sparingly soluble in water.[7]

Predicted Solubility Trend:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur.

  • Lower Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.

  • Poor Solubility: Expected in non-polar solvents like hexane and toluene.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Rationale for Solvent Selection

A representative panel of organic solvents should be chosen to cover a range of polarities and functionalities.

Table 2: Recommended Organic Solvents for Solubility Screening

SolventClassRationale
Dimethyl Sulfoxide (DMSO) Polar AproticA universal solvent for many organic compounds, often used for stock solutions in biological assays.[3]
Methanol (MeOH) Polar ProticCapable of hydrogen bonding, common in synthesis and chromatography.
Ethanol (EtOH) Polar ProticA less toxic alcohol, widely used in formulations.
Acetonitrile (ACN) Polar AproticCommon solvent for HPLC and chemical reactions.
Ethyl Acetate (EtOAc) Moderately PolarAn ester with moderate polarity, used in extractions and chromatography.
Dichloromethane (DCM) Non-polarA common solvent for organic synthesis.
Toluene Non-polarAn aromatic, non-polar solvent.
Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound (e.g., 10 mg) B Add solvent (e.g., 1 mL) to each vial A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temp (e.g., 25°C) for 24-48h C->D E Centrifuge vials to pellet excess solid D->E F Carefully collect supernatant E->F G Dilute supernatant with mobile phase F->G H Analyze by HPLC G->H I Calculate concentration from calibration curve H->I G cluster_compound This compound cluster_solvents Organic Solvents Compound H-Bond Donor (NH₂) H-Bond Acceptor (C=O) Moderate Polarity Non-polar Regions (Aromatic/Alkyl) Solvents Polar Protic (e.g., MeOH) Polar Aprotic (e.g., DMSO) Non-polar (e.g., Toluene) Compound:f0->Solvents:f0 Strong Interaction Compound:f1->Solvents:f0 Strong Interaction Compound:f1->Solvents:f1 Strong Interaction Compound:f2->Solvents:f1 Good Interaction Compound:f3->Solvents:f2 Favorable Interaction

Caption: Relationship between compound functional groups and solvent types.

Conclusion

This technical guide has provided a comprehensive roadmap for the determination and understanding of the . By combining theoretical predictions based on molecular structure with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing the development of this and other novel chemical entities. Accurate solubility data is not merely a physical constant; it is a critical parameter that informs decision-making across the entire drug discovery and development pipeline.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: While not directly retrieved, the shake-flask method is widely attributed to Higuchi and Connors and is a foundational concept in solubility measurement.)[2][4]

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Bromoindolinone Derivatives: A Technical Guide to Unlocking Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Bromoindolinone Scaffold

The indolinone core structure is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of a bromine atom onto this scaffold gives rise to bromoindolinone derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning research applications of these derivatives, moving beyond a mere cataloging of findings to offer a causal understanding of their therapeutic potential. We will dissect key mechanisms of action, provide actionable experimental protocols, and present a forward-looking perspective on their role in modern drug discovery.

Anticancer Potential: A Multi-pronged Assault on Malignancy

Bromoindolinone derivatives have emerged as potent and versatile anticancer agents, exhibiting efficacy against a spectrum of human cancer cell lines.[1][2] Their primary mechanism of action often involves the targeted inhibition of key protein kinases, enzymes that play a pivotal role in the signaling pathways governing cell growth, proliferation, and survival.[3][4]

Targeting Angiogenesis through VEGFR-2 Inhibition

A crucial strategy in cancer therapy is the disruption of angiogenesis, the process by which tumors develop their own blood supply. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.[5][6] For instance, compounds 7c and 7d from a recent study exhibited significant anticancer activity against MCF-7 breast cancer cells, with IC50 values of 7.17 µM and 2.93 µM, respectively.[5] Their VEGFR-2 inhibitory activities were also notable, with IC50 values of 0.728 µM and 0.503 µM.[5][6] This dual-action profile—direct cytotoxicity to cancer cells and disruption of their blood supply—makes these compounds particularly promising.

Signaling Pathway: VEGFR-2 Inhibition by Bromoindolinone Derivatives

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Bromoindolinone Bromoindolinone Derivative Bromoindolinone->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of VEGF-mediated signaling by a bromoindolinone derivative.

Disrupting Cell Proliferation via EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its aberrant activation is a hallmark of many cancers.[2] Novel 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR tyrosine kinase inhibitors.[7] Molecular docking studies have revealed that specific derivatives, such as compound 3a , can effectively bind to the EGFR tyrosine kinase domain.[7] This inhibition leads to cell cycle arrest and the induction of apoptosis, as demonstrated in studies against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines.[2][7]

Experimental Workflow: Evaluating Anticancer Activity of Bromoindolinone Derivatives

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesize Bromoindolinone Derivatives Characterization Characterize Structure (NMR, MS) Synthesis->Characterization Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549) Characterization->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Lines->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) MTT_Assay->Kinase_Assay For promising compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis Western_Blot Western Blot for Signaling Proteins Kinase_Assay->Western_Blot Xenograft Xenograft Mouse Model mechanistic mechanistic mechanistic->Xenograft

Caption: A typical workflow for the preclinical evaluation of anticancer bromoindolinones.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected Bromoindolinone Derivatives

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Skov-3 (Ovarian)Reference
(E)-4-Bromo-3-hydrazonoindolin-2-oneNot ReportedNot ReportedNot ReportedNot Reported[1]
Compound 23pNot Reported2.357–3.0122.357–3.0122.357–3.012[8]
Compound 23cNot Reported3.103Not ReportedNot Reported[8]
Compound 23dNot ReportedNot ReportedNot Reported3.721[8]
Sunitinib29.257–65.60629.257–65.60629.257–65.60629.257–65.606[8]
1-Benzyl-5-bromo-3-(4-(p-chlorophenyl)thiazol-2-yl)hydrazonoindolin-2-one (7d)2.939.57Not ReportedNot Reported[5]
1-Benzyl-5-bromo-3-(4-(p-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-one (7c)7.17> 50Not ReportedNot Reported[5]
Doxorubicin4.30Not ReportedNot ReportedNot Reported[9]

Antimicrobial and Antiviral Frontiers

Beyond their anticancer properties, bromoindolinone derivatives are gaining attention for their potential in combating infectious diseases.

Antibacterial and Antifungal Activity

The search for novel antimicrobials is a global health priority due to the rise of drug-resistant pathogens.[10] Certain 6-bromoindolglyoxylamide derivatives have demonstrated enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties.[10] The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[10] The introduction of bromine into the indole structure has been shown to significantly enhance antifungal activity compared to non-halogenated counterparts.[11]

Antiviral Potential

The indole nucleus is a key pharmacophore in the development of antiviral agents.[2] A specific bromoindole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[12] At a concentration of 52.0 µM, this compound completely inhibited the replication of the SARS-CoV-2 virus.[12] Its proposed mechanism includes the suppression of syncytium formation induced by the viral spike protein.[12]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

This protocol is adapted from the synthesis of novel anticancer agents.[9]

  • Step 1: N-Benzylation of Isatin. To a solution of 5-bromoisatin (1) in acetonitrile, add anhydrous potassium carbonate followed by benzyl bromide (2). Reflux the mixture for 5 hours. After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield N-benzyl-5-bromoisatin (3).

  • Step 2: Formation of Thiosemicarbazone. A mixture of compound (3) and thiosemicarbazide in ethanol with a few drops of acetic acid is refluxed for 7 hours. The solid product that forms upon cooling is filtered and recrystallized from ethanol to give the thiosemicarbazone derivative (4).

  • Step 3: Cyclization to Thiazole. The thiosemicarbazone derivative (4) is treated with the appropriate α-bromoacetophenone in ethanol and refluxed for 12 hours. The resulting solid is collected by filtration and recrystallized to afford the final 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding. Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment. Treat the cells with various concentrations of the bromoindolinone derivatives and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Future Directions and Conclusion

The research landscape for bromoindolinone derivatives is vibrant and expanding. While the primary focus has been on their anticancer properties, particularly as kinase inhibitors, their antimicrobial and antiviral activities represent exciting and underexplored avenues for future investigation. The synthetic accessibility of the indolinone scaffold allows for extensive structural modifications, paving the way for the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide has provided a comprehensive overview of the current state of research, highlighting the key therapeutic applications and underlying mechanisms of action of bromoindolinone derivatives. The detailed protocols and visual aids are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable class of compounds. The continued investigation of bromoindolinone derivatives holds immense promise for the discovery of novel and effective treatments for a range of human diseases.

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discovery and history of substituted indoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Indoline Compounds

Abstract

The indoline scaffold, a saturated bicyclic heterocycle, represents a privileged structure in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional framework has proven to be an ideal template for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the substituted indoline core, tracing its journey from its conceptual origins in 19th-century dye chemistry to its current status as a cornerstone of modern drug discovery. We will examine the initial discovery of naturally occurring indoline alkaloids that first hinted at the scaffold's biological potential, chronicle the evolution of synthetic methodologies from rudimentary reductions to sophisticated asymmetric catalysis, and detail its application in the development of drugs targeting a wide array of diseases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed protocols and data to support further investigation.

The Genesis of the Indoline Scaffold: From Indigo to Indole

The history of indoline is inextricably linked to its aromatic precursor, indole. The journey began with the study of the dye indigo, a compound of immense commercial and chemical interest in the 19th century. In 1866, the eminent chemist Adolf von Baeyer achieved a landmark synthesis by reducing oxindole—an oxidized derivative of indigo—to indole using zinc dust.[1][2][3] He later proposed the correct formula for indole in 1869.[2] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origins.[1]

The indoline core, chemically known as 2,3-dihydroindole, emerged from early investigations into the reductive chemistry of the indole ring.[1][4] The saturation of the C2-C3 double bond of the indole nucleus provided access to a new class of compounds with a distinct, non-aromatic heterocyclic core. This fundamental transformation laid the groundwork for exploring the unique chemical and biological properties of indolines, differentiating them from their well-studied aromatic counterparts.[1]

G cluster_0 Historical Progression Indigo Indigo Oxindole Oxindole Indigo->Oxindole Oxidation Indole Indole Oxindole->Indole Reduction (Baeyer, 1866) Indoline Indoline Indole->Indoline Reduction (Saturation of C2-C3 bond)

Caption: From Indigo Dye to the Indoline Core.

Nature's Blueprint: The Discovery of Indoline Alkaloids

While early work was synthetic, the true impetus for investigating the indoline scaffold came from its discovery in a vast array of natural products, particularly complex alkaloids. These molecules, biosynthesized by plants, fungi, and marine organisms, demonstrated a remarkable range of potent biological activities, solidifying the indoline core as a "privileged scaffold".[1][4] Foundational discoveries in this area spurred decades of research into their synthesis, mechanism of action, and therapeutic potential.[1]

Compound NameNatural SourceKey Biological ActivitySignificance
Physostigmine (Eserine) Calabar bean (Physostigma venenosum)Reversible cholinesterase inhibitorLandmark discovery in understanding neurotransmission; used to treat glaucoma and myasthenia gravis.[1]
Strychnine Seeds of Strychnos nux-vomicaGlycine receptor antagonistA highly toxic convulsant that played a key role in early neuropharmacological studies.[1][5]
N-Acetyl-Aspidospermidine Aspidosperma genus plantsAnticancer, AntimalarialRepresentative of the large and structurally complex Aspidosperma family of alkaloids.[1]
Mitraphylline Mitragyna and Uncaria speciesAnti-inflammatory, ImmunomodulatoryA spiro-oxindole alkaloid with potential therapeutic applications.[6]

These natural products highlighted the importance of the indoline's three-dimensional structure and the precise stereochemical arrangement of its substituents for biological activity. The challenge of recreating this complexity in the laboratory became a major driving force for the evolution of synthetic organic chemistry.

The Evolution of Synthetic Methodologies

The synthesis of the indoline skeleton has progressed from simple, often harsh, reduction methods to highly sophisticated and stereoselective catalytic strategies. This evolution reflects the increasing demands of medicinal chemistry for precise control over molecular architecture to optimize potency and reduce off-target effects.[1][7]

Foundational Methods: Reduction and Cyclization

The most direct and historically significant route to the indoline core is the reduction of an indole.[1]

  • Metal-Acid Reductions: Early methods employed dissolving metal reductions, such as zinc in phosphoric acid.[1] While effective for simple substrates, these conditions were harsh and lacked functional group tolerance, limiting their application in complex molecule synthesis.

  • Catalytic Hydrogenation: The development of catalytic hydrogenation using transition metals like palladium provided a milder alternative. The use of polymethylhydrosiloxane (PMHS) with a palladium catalyst is a modern example of a safe and efficient reduction method for N-Boc protected indoles, often yielding products in over 80% yield.[4]

  • Stollé Synthesis: First reported in 1914, the Stollé synthesis involves the cyclization of an α-haloanilide, which produces an oxindole intermediate that can then be reduced to the corresponding indoline.[1] This represents an early example of constructing the core via cyclization rather than direct reduction of a pre-formed indole.

The Modern Era: Catalytic and Asymmetric Synthesis

The need for enantiomerically pure compounds in drug development catalyzed a revolution in indoline synthesis. Modern methods focus on creating specific stereoisomers with high efficiency and selectivity.

  • Palladium-Catalyzed Intramolecular C-H Amination: This powerful strategy involves the formation of a C-N bond by directly functionalizing a C-H bond on the aromatic ring of a phenethylamine derivative.[8] This approach is highly efficient and avoids the need for pre-functionalized starting materials.

  • Organocatalytic Asymmetric Synthesis: The use of small, chiral organic molecules (organocatalysts) to induce enantioselectivity has become a cornerstone of modern synthesis. Asymmetric intramolecular Michael additions, often catalyzed by primary amines derived from cinchona alkaloids, can produce cis- or trans-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee) and diastereoselectivities.[9][10][11] This method provides precise control over the two contiguous stereocenters at the C2 and C3 positions.

  • Brønsted Acid Catalyzed Transfer Hydrogenation: Chiral Brønsted acids can catalyze the enantioselective reduction of 3H-indoles using a hydrogen source like a Hantzsch dihydropyridine.[8][12] This metal-free approach offers mild reaction conditions and yields optically active indolines with high enantioselectivity.

  • Photocatalyzed Radical Cyclization: Leveraging the energy of visible light, photocatalysis enables the generation of radicals under exceptionally mild conditions. Recent methods allow for the generation of a remote alkyl radical which then cyclizes to form the indoline ring, tolerating a wide range of functional groups, including aryl halides, that are incompatible with many traditional methods.[6][13]

G cluster_0 Evolution of Indoline Synthesis cluster_1 Key Drivers Early Reductions Early Methods (e.g., Zn/H+) Catalytic Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Early Reductions->Catalytic Hydrogenation Improved Mildness Named Cyclizations Named Cyclizations (e.g., Stollé) Modern Catalysis Modern Asymmetric Catalysis (Organo-, Photo-, Transition Metal) Named Cyclizations->Modern Catalysis Increased Scope & Stereocontrol Catalytic Hydrogenation->Modern Catalysis Enantioselectivity Functional Group\nTolerance Functional Group Tolerance Stereochemical\nControl Stereochemical Control Efficiency & Yield Efficiency & Yield

Caption: Key Drivers in the Evolution of Indoline Synthesis.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a cis-2,3-Disubstituted Indoline

This protocol describes a representative organocatalytic intramolecular Michael addition, a field-proven method for generating enantioenriched indolines.[9][10][11] The causality behind this choice lies in its ability to precisely control stereochemistry using a metal-free catalyst under mild conditions, which is paramount for creating viable drug candidates.

Objective: To synthesize a cis-2,3-disubstituted indoline derivative with high enantioselectivity via an intramolecular cyclization catalyzed by a cinchona alkaloid-derived primary amine.

Materials:

  • (E)-3-(2-(2-oxopropylamino)phenyl)-1-arylprop-2-en-1-one (Substrate 1a)

  • Cinchona-derived primary amine catalyst (e.g., Catalyst IIId as described in literature[10]) (10 mol%)

  • 2-Nitrobenzoic acid (Co-catalyst) (20 mol%)

  • Ethyl acetate (EtOAc), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting substrate (1a, 1.0 equiv).

  • Catalyst Addition: Add the organocatalyst (0.10 equiv) and the co-catalyst (0.20 equiv) to the flask.

  • Solvent Addition: Add anhydrous ethyl acetate to achieve a final concentration of 0.1 M.

  • Reaction Initiation: Stir the mixture at 0 °C. The causality for the low temperature is to enhance the stereoselectivity of the cyclization by favoring the more ordered transition state.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates reaction completion. Reaction times typically range from 10 to 48 hours.[11]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired indoline product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).

This self-validating protocol ensures reproducibility through precise control of stoichiometry, temperature, and purification, with definitive characterization confirming the desired outcome.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a prolific component in modern pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.[4][7]

Drug/Compound ClassTarget/Mechanism of ActionTherapeutic AreaReference
Sunitinib (analogs) Tyrosine Kinase InhibitorOncology[7]
Indoline Derivatives (e.g., 9d) Tubulin Polymerization InhibitorOncology (Esophageal Cancer)[14]
Aminoindoline Library Focal Adhesion Kinase (FAK) InhibitorOncology, Inflammation[15]
Indoline-based compounds Dual 5-LOX/sEH InhibitorsInflammation[16]
Various Derivatives α1A-Adrenoceptor AntagonistsBenign Prostatic Hyperplasia[17]
Various Derivatives Antibacterial, AnalgesicInfectious Disease, Pain[4][7]

The prevalence of this scaffold in treating a wide range of diseases, from cancer to cardiovascular conditions, underscores its importance to medicinal chemists.[4]

G cluster_0 Indoline as a Privileged Scaffold in Drug Discovery IndolineCore Substituted Indoline Core Oncology Oncology (Kinase, Tubulin Inhibition) IndolineCore->Oncology Targets cell proliferation Inflammation Inflammation (5-LOX, sEH Inhibition) IndolineCore->Inflammation Modulates inflammatory pathways InfectiousDisease Infectious Disease (Antibacterial) IndolineCore->InfectiousDisease Disrupts microbial growth CNS CNS Disorders (Receptor Antagonism) IndolineCore->CNS Interacts with neurotransmitter receptors Cardiovascular Cardiovascular (CETP Inhibition) IndolineCore->Cardiovascular Impacts lipid metabolism

Caption: Therapeutic Applications of Substituted Indolines.

Conclusion and Future Outlook

The journey of substituted indoline compounds from a derivative of indigo dye to a cornerstone of modern medicinal chemistry is a testament to the synergy between natural product discovery and synthetic innovation.[1] The early recognition of their biological activity in complex alkaloids drove chemists to develop increasingly sophisticated methods for their synthesis. The evolution from harsh, non-selective reductions to elegant, atom-economical, and highly stereoselective catalytic reactions has enabled the precise construction of indoline-based molecules for specific biological targets.[4][8] As our understanding of disease biology deepens, the rigid and tunable indoline scaffold will undoubtedly continue to serve as a valuable starting point for the design and discovery of the next generation of therapeutic agents. The ongoing development of novel synthetic methods, such as photocatalysis and C-H functionalization, will further expand the accessible chemical space, ensuring the legacy and utility of substituted indolines for years to come.[6]

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Methodological & Application

synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone from 7-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone from 7-nitroindoline

Abstract

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of this compound, a valuable heterocyclic building block for pharmaceutical research and drug development.[][2] The synthetic route commences with the commercially available starting material, 7-nitroindoline, and proceeds through a logical three-step sequence: electrophilic bromination, N-acetylation, and chemoselective reduction of the nitro group. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step experimental procedures but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Synthetic Rationale

Substituted indolines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] The target molecule, this compound, incorporates several key functional groups: a nucleophilic aromatic amine, a bromine atom for potential further cross-coupling reactions, and an N-acetyl group that modulates the electronic properties of the indoline nitrogen. This unique combination makes it an attractive intermediate for constructing more complex molecular architectures.

The synthetic strategy outlined herein is designed for efficiency, regiochemical control, and scalability. The transformation from 7-nitroindoline to the final product is achieved in three distinct steps:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C5 position of the 7-nitroindoline core.

  • N-Acetylation: Protection and functionalization of the indoline nitrogen with an acetyl group.

  • Chemoselective Nitro Reduction: Reduction of the C7 nitro group to a primary amine, yielding the final product.

The order of these steps is critical. Performing bromination first leverages the directing effects of the endocyclic amine (ortho, para-directing) and the nitro group (meta-directing) to selectively install the bromine atom at the C5 position, which is para to the amine and meta to the nitro group. Subsequent acetylation of the indoline nitrogen prevents side reactions in the final reduction step. Finally, the selective reduction of the nitro group in the presence of an aromatic bromine atom is achieved using established methodologies.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each step is designed to produce an intermediate that can be purified and characterized before proceeding to the next transformation, ensuring high purity of the final compound.

G A 7-Nitroindoline B Step 1: Bromination (NBS, H₂SO₄) A->B C 5-Bromo-7-nitroindoline B->C D Step 2: N-Acetylation (Acetic Anhydride, Pyridine) C->D E 1-Acetyl-5-bromo-7-nitroindoline D->E F Step 3: Nitro Reduction (SnCl₂·2H₂O, HCl) E->F G This compound F->G

Caption: Overall synthetic workflow from 7-nitroindoline.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of 5-Bromo-7-nitroindoline

Rationale: This step involves the electrophilic bromination of the 7-nitroindoline ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent, which, in the presence of a strong acid like sulfuric acid, generates the electrophilic bromine species required for the reaction. The regioselectivity is controlled by the existing substituents; the powerful para-directing effect of the indoline amine group, coupled with the meta-directing effect of the nitro group, strongly favors substitution at the C5 position.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
7-Nitroindoline164.165.00 g30.451.0
N-Bromosuccinimide (NBS)177.985.68 g31.981.05
Sulfuric Acid (conc.)98.0850 mL--
Dichloromethane (DCM)84.93100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-nitroindoline (5.00 g, 30.45 mmol).

  • Add concentrated sulfuric acid (50 mL) carefully at 0 °C (ice bath). Stir the mixture until all the solid has dissolved.

  • In a separate beaker, dissolve N-Bromosuccinimide (5.68 g, 31.98 mmol) in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Add the NBS solution dropwise to the 7-nitroindoline solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A precipitate will form.

  • Filter the solid precipitate and wash it thoroughly with cold deionized water.

  • Dry the solid under vacuum to yield 5-bromo-7-nitroindoline as a yellow-orange solid. The product can be further purified by recrystallization from ethanol if necessary. This intermediate is commercially available, confirming its stability.[6]

Step 2: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

Rationale: This step involves the N-acetylation of the indoline nitrogen. Acetic anhydride is a highly effective and readily available acetylating agent. Pyridine is used as a basic catalyst and solvent, which activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction.[7] This reaction protects the secondary amine of the indoline and introduces the required ethanone moiety.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
5-Bromo-7-nitroindoline243.066.00 g24.681.0
Acetic Anhydride102.093.5 mL37.021.5
Pyridine79.1030 mL--
Dichloromethane (DCM)84.9350 mL--

Protocol:

  • Dissolve 5-bromo-7-nitroindoline (6.00 g, 24.68 mmol) in pyridine (30 mL) in a 100 mL round-bottom flask at 0 °C.

  • Slowly add acetic anhydride (3.5 mL, 37.02 mmol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Pour the reaction mixture into 100 mL of cold 1 M hydrochloric acid (HCl) to neutralize the pyridine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford 1-acetyl-5-bromo-7-nitroindoline.[8]

Step 3: Synthesis of this compound

Rationale: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly reliable method for this transformation.[9] It offers excellent functional group tolerance, leaving the N-acetyl group and the aryl bromide intact. The mechanism involves the stepwise reduction of the nitro group by Sn(II), which is oxidized to Sn(IV).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Mix 1-Acetyl-5-bromo-7-nitroindoline, SnCl₂·2H₂O, and Ethanol B Add conc. HCl Reflux at 80°C A->B C Cool and Quench with Ice-Water B->C D Basify to pH > 8 (e.g., with NaOH) C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Final Product F->G

Caption: Experimental workflow for the reduction of the nitro group.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
1-Acetyl-5-bromo-7-nitroindoline285.095.00 g17.541.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6319.78 g87.695.0
Ethanol (EtOH)46.07100 mL--
Hydrochloric Acid (conc.)36.4615 mL--

Protocol:

  • In a 250 mL round-bottom flask, suspend 1-acetyl-5-bromo-7-nitroindoline (5.00 g, 17.54 mmol) and stannous chloride dihydrate (19.78 g, 87.69 mmol) in ethanol (100 mL).

  • Carefully add concentrated hydrochloric acid (15 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 1.5-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (200 mL).

  • Adjust the pH of the solution to >8 by the slow addition of 2 M sodium hydroxide (NaOH) solution. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a solid.

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Melting Point: To assess the purity of the solid compounds. The melting point for 1-(7-Aminoindolin-1-Yl)ethanone (the non-brominated analog) is reported as 157°C.[]

References

  • Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionaliz
  • Iridium-Catalyzed Synthesis of Indoles and Indolines.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 2021, 17, 618–642.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Synthesis of indolines. Organic Chemistry Portal.
  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Scientific Reports, 2016, 6, 35511.
  • CAS 51501-31-6 1-(7-Aminoindolin-1-Yl)ethanone. BOC Sciences.
  • This compound. Benchchem.
  • Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods. Benchchem.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • 1-ACETYL-5-BROMO-7-NITROINDOLINE. Four Chongqing Chemdad Co.

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Application Note & Detailed Protocol: N-Acetylation of 7-Amino-5-bromoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the N-acetylation of 7-amino-5-bromoindoline to yield 1-acetyl-7-amino-5-bromoindoline. N-acetylated indoline scaffolds are significant structural motifs in medicinal chemistry and drug development, valued for their presence in numerous biologically active compounds. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Background

The indoline nucleus is a privileged scaffold in pharmaceutical sciences. The functionalization of this core structure allows for the modulation of its physicochemical and pharmacological properties. N-acetylation is a fundamental transformation that serves multiple purposes: it can protect the indoline nitrogen during subsequent reactions, alter the molecule's electronic properties, and enhance its metabolic stability.[1] The target compound, 1-acetyl-7-amino-5-bromoindoline, incorporates several key features: the N-acetyl group for stability and synthetic manipulation, a bromine atom which can serve as a handle for cross-coupling reactions, and an amino group for further derivatization.

This protocol details a robust method using acetic anhydride as the acetylating agent, a common and efficient choice for acylating amines.[2] The reaction is performed under mild conditions to ensure selectivity for the indoline nitrogen over the aromatic amino group, leveraging the higher nucleophilicity of the former.

Reaction Scheme and Mechanism

Reaction: 7-amino-5-bromoindoline + Acetic Anhydride → N-(1-acetyl-5-bromoindolin-7-yl)acetamide

Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 7-amino-5-bromoindoline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the indoline ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product. A mild base is often used to neutralize the acetic acid byproduct generated during the reaction.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
7-amino-5-bromoindoline≥97%Sigma-AldrichStore in a cool, dry place.
Acetic AnhydrideReagent Grade, ≥99%Thermo Fisher ScientificCorrosive and moisture-sensitive. Handle in a fume hood.[3]
Dichloromethane (DCM)Anhydrous, ≥99.8%MerckUse an anhydrous solvent to prevent hydrolysis of acetic anhydride.
Triethylamine (TEA)≥99.5%Sigma-AldrichActs as a base to neutralize the acetic acid byproduct.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab-preparedUsed for aqueous work-up to quench the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRUsed as a drying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateHPLC GradeFisher ScientificMobile phase for chromatography.
HexanesHPLC GradeFisher ScientificMobile phase for chromatography.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acetylation of amines.[2][4]

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-amino-5-bromoindoline (1.0 eq, e.g., 2.13 g, 10 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

4.2. Reagent Addition

  • Slowly add triethylamine (TEA) (1.2 eq, e.g., 1.67 mL, 12 mmol) to the stirred solution at 0 °C. TEA acts as a base to scavenge the acetic acid formed during the reaction.

  • In a separate container, prepare a solution of acetic anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol) in anhydrous DCM (10 mL).

  • Add the acetic anhydride solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.[3]

4.3. Reaction Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 50:50 Ethyl Acetate/Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the starting material spot is no longer visible.

4.4. Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid. Be cautious as CO₂ evolution may cause frothing.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Combine all organic layers.

  • Wash the combined organic phase with brine (20 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.5. Purification

  • The resulting crude solid can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N-(1-acetyl-5-bromoindolin-7-yl)acetamide, as a solid.

Workflow Visualization

N_Acetylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 7-amino-5-bromoindoline in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Triethylamine (TEA) B->C Maintain 0 °C D Dropwise addition of Acetic Anhydride in DCM C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G Reaction Complete H Extract with DCM G->H I Wash with Brine H->I J Dry (MgSO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Combine Pure Fractions & Evaporate Solvent K->L M Obtain Pure Product L->M

Caption: Experimental workflow for the N-acetylation of 7-amino-5-bromoindoline.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[3][5]

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as dichloromethane and acetic anhydride must be performed in a certified chemical fume hood.[3]

  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[6] Handle with extreme care and avoid inhalation of vapors. Ensure containers are tightly sealed when not in use.

  • 7-amino-5-bromoindoline: Avoid contact with skin and eyes. Handle in a well-ventilated area.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated and non-halogenated waste streams should be segregated.

References

  • J-Stage. (2020). Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in … [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]

  • MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. [Link]

  • Google Patents. (n.d.).
  • Purdue University. (n.d.). Acetic Anhydride Safety Information. [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. [Link]

  • Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl ...
  • ResearchGate. (n.d.). Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives. [Link]

  • University of California, Santa Cruz. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • NIH. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]

  • Journal of Organic Chemistry. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [Link]

  • ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

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The Versatile Building Block: 1-(7-Amino-5-bromoindolin-1-yl)ethanone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indoline scaffold holds a privileged position. Its rigid, bicyclic structure is a common feature in a multitude of natural products and pharmacologically active compounds. The strategic functionalization of this core allows for the precise tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity. 1-(7-Amino-5-bromoindolin-1-yl)ethanone is a trifunctional building block that offers medicinal chemists a powerful tool for the rapid generation of diverse molecular libraries. The presence of a nucleophilic amino group, a readily displaceable bromo substituent, and an acetyl-protected indoline nitrogen provides three distinct points for chemical modification, opening avenues to a wide array of complex molecular architectures.

This application note provides a comprehensive guide to the synthesis and synthetic applications of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent use in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices will be explained, ensuring that these protocols are not just a series of steps, but a self-validating system for success in your research endeavors.

Synthesis of the Building Block: A Step-by-Step Approach

The preparation of this compound can be achieved through a multi-step sequence, as outlined in the patent literature. This synthesis is designed for robustness and scalability, providing a reliable source of this key intermediate.

Synthesis_Scheme Indoline Indoline Intermediate1 1-Acetylindoline Indoline->Intermediate1 Acetylation Step1_reagents Acetic Anhydride Intermediate2 1-Acetyl-7-nitroindoline Intermediate1->Intermediate2 Nitration Step2_reagents Nitric Acid, Sulfuric Acid Intermediate3 1-Acetyl-5-bromo-7-nitroindoline Intermediate2->Intermediate3 Bromination Step3_reagents N-Bromosuccinimide Product This compound Intermediate3->Product Reduction Step4_reagents Iron, Acetic Acid or H2, Pd/C

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Acetylation of Indoline

  • To a stirred solution of indoline (1.0 equiv.) in a suitable solvent such as dichloromethane at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo to yield 1-acetylindoline, which can often be used in the next step without further purification.

Step 2: Nitration of 1-Acetylindoline

  • To a solution of 1-acetylindoline (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 equiv.) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 1-acetyl-7-nitroindoline.

Step 3: Bromination of 1-Acetyl-7-nitroindoline

  • To a solution of 1-acetyl-7-nitroindoline (1.0 equiv.) in a suitable solvent like acetonitrile, add N-bromosuccinimide (1.1 equiv.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the solvent and purify the residue by column chromatography to yield 1-acetyl-5-bromo-7-nitroindoline.

Step 4: Reduction of the Nitro Group

  • To a solution of 1-acetyl-5-bromo-7-nitroindoline (1.0 equiv.) in acetic acid, add iron powder (5.0 equiv.) portion-wise.

  • Heat the mixture to 80 °C and stir for 2-3 hours.

  • Alternatively, hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere in a solvent like ethanol can be employed.

  • After completion, filter the reaction mixture through celite, neutralize the filtrate with a base such as sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the indoline ring is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[1][2] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this building block.

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Pd Catalyst Ligand Base Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-7-aminoindoline Derivative Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

ComponentRoleRecommended ReagentsTypical Loading
Palladium CatalystActive catalyst for the cross-coupling cycle.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃2-5 mol%
LigandStabilizes the Pd center and facilitates the catalytic cycle.SPhos, XPhos (if using Pd₂(dba)₃)4-10 mol%
BaseActivates the boronic acid for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
SolventSolubilizes reactants and facilitates the reaction.Dioxane/H₂O, Toluene/H₂O, DMF-

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7-aminoindoline derivative.

Application in Buchwald-Hartwig Amination

The 7-amino group of the indoline core is a versatile handle for the introduction of various substituents via the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed C-N bond-forming reaction allows for the coupling of the primary amine with a wide range of aryl and heteroaryl halides or triflates.[5]

Buchwald_Hartwig_Workflow Start This compound + Aryl Halide Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Pd Catalyst Ligand Base Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-(Arylamino)-5-bromoindoline Derivative Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide

This protocol outlines a general procedure for the N-arylation of this compound. The choice of catalyst, ligand, and base is crucial and should be optimized for the specific aryl halide used.

ComponentRoleRecommended ReagentsTypical Loading
Palladium CatalystActive catalyst for the C-N coupling.Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
LigandFacilitates oxidative addition and reductive elimination.BINAP, Xantphos, RuPhos2-10 mol%
BaseDeprotonates the amine for coupling.NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 equivalents
SolventAnhydrous, aprotic solvent.Toluene, Dioxane, THF-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).

  • Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 7-(arylamino)-5-bromoindoline derivative.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indoline derivatives. The protocols detailed in this application note provide a solid foundation for the preparation and subsequent elaboration of this intermediate through robust and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to selectively functionalize both the 5- and 7-positions of the indoline core opens up a vast chemical space for exploration in drug discovery and materials science. Further derivatization of the acetyl group on the indoline nitrogen can also be envisaged, adding another layer of complexity and diversity to the molecules that can be accessed from this powerful synthetic intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses Based on Name Reactions (pp. 52-53). Elsevier. [Link]

  • Cheminform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryl and Heteroaryl Bromides Using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ChemInform, 34(36). [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors. (2004). WO2004087650A2.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of 1-(7-Amino-5-bromoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-Amino-5-bromoindolin-1-yl)ethanone is a polysubstituted indoline derivative of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group, a deactivating bromo substituent, and an N-acetyl group, presents a fascinating case for studying the regioselectivity of electrophilic reactions. This document provides a comprehensive guide to the reactivity of this scaffold with various electrophiles, offering detailed experimental protocols and mechanistic insights to aid in the synthesis of novel indoline-based compounds for drug discovery and development. The strategic placement of functional groups allows for selective modifications, making it a valuable building block for creating diverse chemical libraries.

Molecular Structure and Reactivity Overview

The reactivity of this compound towards electrophiles is governed by the interplay of its substituents on the indoline core.

  • 7-Amino Group: This is a strongly activating, ortho, para-directing group. However, the N-acetyl group on the indoline nitrogen mitigates this effect to some extent by withdrawing electron density.

  • 5-Bromo Group: This is a deactivating, ortho, para-directing group.

  • 1-Acetyl Group: The acetyl group on the indoline nitrogen is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

  • Indoline Ring: The non-aromatic portion of the indoline can also influence reactivity, particularly at the adjacent C7 position.

The combination of these effects dictates the position of electrophilic attack. The C6 position is doubly activated by the para-directing amino group and the ortho-directing bromo group, making it the most probable site for electrophilic substitution. The C4 position is activated by the ortho-directing amino group but may experience some steric hindrance. The C2 and C3 positions on the pyrrolidine ring are generally less susceptible to electrophilic attack unless under specific conditions.

I. Reactions at the Aryl Ring: Electrophilic Aromatic Substitution

A. Halogenation (Bromination and Iodination)

Further halogenation of this compound is predicted to occur at the C6 position due to the strong activating and directing effect of the 7-amino group.

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(7-amino-5,6-dibromoindolin-1-yl)ethanone.

This protocol utilizes N-iodosuccinimide for a milder iodination.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • DCM

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (15 mL), add N-iodosuccinimide (1.1 mmol).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 1-(7-amino-5-bromo-6-iodoindolin-1-yl)ethanone.

B. Nitration

Direct nitration of anilines can be problematic due to the oxidative nature of nitric acid. Therefore, the amino group on the indoline is already "protected" by the N-acetyl group of the indoline ring itself, which modulates its reactivity. However, care must still be taken to avoid over-nitration or side reactions. The nitration is expected to occur at the C6 position.

This protocol is adapted from the nitration of N-(4-bromophenyl)aniline.[1]

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • DCM

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve this compound (1 mmol) in glacial acetic acid (5 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (2 mL) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indoline derivative over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with DCM (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 1-(7-amino-5-bromo-6-nitroindolin-1-yl)ethanone.

C. Friedel-Crafts Acylation

The presence of the deactivating N-acetyl group and the bromo substituent makes Friedel-Crafts acylation challenging under standard conditions. However, the activating amino group may still allow the reaction to proceed, likely at the C6 position. A strong Lewis acid catalyst and a reactive acylating agent are necessary.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous DCM

  • Concentrated hydrochloric acid

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add acetyl chloride (1.1 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of this compound (1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography to afford 1-(6-acetyl-7-amino-5-bromoindolin-1-yl)ethanone.

D. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder method for formylation of electron-rich aromatic rings. The C6 position is the expected site of formylation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium acetate solution

  • DCM

  • Anhydrous sodium sulfate

Procedure:

  • In a flask cooled to 0 °C, add anhydrous DMF (3 mL) to anhydrous DCE (5 mL).

  • Slowly add phosphorus oxychloride (1.2 mmol) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 mmol) in anhydrous DCE (5 mL) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium acetate solution.

  • Extract the product with DCM (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 7-amino-5-bromo-1-ethanoylindoline-6-carbaldehyde.

II. Reactions at the 7-Amino Group

The 7-amino group can undergo reactions typical of primary aromatic amines, such as acylation and alkylation.

A. N-Acylation of the 7-Amino Group

Further acylation can occur at the 7-amino group under appropriate conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Anhydrous DCM

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) and add pyridine (1.2 mmol).

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

B. N-Alkylation of the 7-Amino Group

Reductive amination is a common method for the mono-alkylation of primary amines.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 mmol) and the aldehyde or ketone (1.1 mmol) in anhydrous DCE (15 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeElectrophileExpected Major Product
BrominationNBS1-(7-Amino-5,6-dibromoindolin-1-yl)ethanone
IodinationNIS1-(7-Amino-5-bromo-6-iodoindolin-1-yl)ethanone
NitrationHNO₃/H₂SO₄1-(7-Amino-5-bromo-6-nitroindolin-1-yl)ethanone
Friedel-Crafts AcylationRCOCl/AlCl₃1-(6-Acyl-7-amino-5-bromoindolin-1-yl)ethanone
Vilsmeier-HaackPOCl₃/DMF7-Amino-5-bromo-1-ethanoylindoline-6-carbaldehyde
N-AcylationRCOCl1-(7-(Acylamino)-5-bromoindolin-1-yl)ethanone
N-AlkylationRCHO, NaBH(OAc)₃1-(7-(Alkylamino)-5-bromoindolin-1-yl)ethanone

Visualizations

Electrophilic_Aromatic_Substitution Substrate This compound Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Attack at C6 Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product -H+

Caption: General mechanism of electrophilic aromatic substitution on the indoline core.

Reaction_Workflow Start Start: this compound Reaction Reaction with Electrophile (e.g., Halogenation, Nitration, Acylation) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for electrophilic reactions.

Conclusion

This compound is a versatile scaffold for the synthesis of novel, highly substituted indoline derivatives. The predictable regioselectivity of its electrophilic substitution reactions, primarily at the C6 position, allows for the strategic introduction of a wide range of functional groups. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the exploration of this promising chemical space for the development of new therapeutic agents. Careful control of reaction conditions is crucial to achieve high yields and selectivity, and the provided protocols offer a solid foundation for further optimization.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

Sources

The Strategic Application of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indolinone core structure has emerged as a privileged scaffold, forming the foundation of numerous clinically successful kinase inhibitors. Within this chemical class, 1-(7-Amino-5-bromoindolin-1-YL)ethanone represents a strategically functionalized building block poised for the development of next-generation targeted therapies. Its unique substitution pattern—a reactive primary amine and a versatile bromine atom—offers medicinal chemists a powerful toolkit for molecular elaboration and the exploration of new chemical space in the quest for potent and selective kinase inhibitors.

This comprehensive guide serves as a technical resource for researchers and drug development professionals. It details the physicochemical properties of this compound, provides a representative synthetic protocol for its utilization, and explores the rationale behind its application in targeting critical signaling pathways implicated in cancer and other proliferative diseases.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to its effective application in multi-step organic synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 133433-62-2[1]
Molecular Formula C₁₀H₁₁BrN₂O[1]
Molecular Weight 255.11 g/mol [1]
Description A useful research chemical for the synthesis of indoline derivatives.[2][]

Visualizing the Core Scaffold

The structural arrangement of this compound provides a unique combination of functionalities for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthetic Strategy: A Representative Protocol for Kinase Inhibitor Scaffold Synthesis

The presence of a bromine atom at the 5-position and an amino group at the 7-position of the indolinone core allows for sequential, regioselective functionalization. This enables the construction of diverse molecular architectures tailored for specific kinase targets. Below is a representative, two-step protocol illustrating how this compound can be utilized to generate a library of potential kinase inhibitors. This protocol is based on well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

Step 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl moieties. These groups can be designed to interact with the hydrophobic regions of the ATP-binding pocket of a target kinase.

Protocol:

  • To a solution of This compound (1.0 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) in a microwave-safe vial, add the desired aryl or heteroaryl boronic acid (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl/heteroaryl-substituted indolinone intermediate.

Step 2: Amide Coupling at the C7-Amino Group

The amino group at the 7-position serves as a handle for introducing a variety of side chains via amide bond formation. These side chains can be designed to target the solvent-exposed region of the kinase or to improve the pharmacokinetic properties of the molecule.

Protocol:

  • Dissolve the 5-aryl/heteroaryl-substituted indolinone intermediate (1.0 eq) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a suitable carboxylic acid (1.1 eq) and an amide coupling reagent, such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash chromatography or preparative HPLC to obtain the desired kinase inhibitor candidate.

Synthetic Workflow Visualization

G start This compound step1 Step 1: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->step1 intermediate 5-Aryl/Heteroaryl Substituted Indolinone Intermediate step1->intermediate step2 Step 2: Amide Coupling (Carboxylic Acid, Coupling Reagent, Base) intermediate->step2 final_product Final Kinase Inhibitor Candidate step2->final_product cluster_pathway Angiogenesis Signaling Pathway cluster_inhibitor Inhibitor Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Indolinone-Based Kinase Inhibitor Inhibitor->VEGFR Inhibits Inhibitor->MEK Potentially Inhibits

Caption: Simplified angiogenesis signaling pathway targeted by indolinone-based inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

The development of potent and selective kinase inhibitors from the this compound scaffold will be guided by systematic exploration of the structure-activity relationship (SAR).

  • C5-Position: The aryl or heteroaryl group introduced at this position is crucial for establishing interactions with the hydrophobic pocket of the kinase active site. Modifications to this group can significantly impact potency and selectivity.

  • C7-Position: The side chain introduced via the amide linkage can be optimized to enhance solubility, improve cell permeability, and establish additional interactions with the solvent-exposed region of the kinase.

  • N1-Acetyl Group: The acetyl group on the indolinone nitrogen can also be modified or replaced to further explore the SAR and fine-tune the molecule's properties.

References

  • Ark Pharma Scientific Limited. This compound. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

Sources

Leveraging 1-(7-Amino-5-bromoindolin-1-YL)ethanone for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The field of biological imaging and diagnostics continually seeks novel fluorophores with tunable properties for creating highly specific and sensitive fluorescent probes.[1] Indole and its derivatives, such as indoline, have garnered significant attention due to their inherent fluorescence and environmental sensitivity.[2][3] This guide provides a comprehensive overview of the strategic use of 1-(7-Amino-5-bromoindolin-1-YL)ethanone, a versatile indoline scaffold, for the rational design and synthesis of advanced fluorescent probes. We will explore the fundamental principles of probe design, present detailed, field-tested protocols for synthesis and characterization, and offer a systematic approach to validating probe efficacy in biological systems. This document is intended for researchers, chemists, and drug development professionals aiming to expand their toolkit of molecular imaging agents.

The Indoline Scaffold: Properties and Potential

This compound (CAS 133433-62-2) is a promising, yet underexplored, starting material for fluorophore synthesis.[4][5] Its molecular structure offers three key strategic advantages for the synthetic chemist:

  • The Indoline Core: The indoline ring system is a recognized photophore.[6] Unlike the fully aromatic indole, the saturated C2-C3 bond in indoline can lead to distinct photophysical properties, including potentially well-separated absorption and emission states.[6] The fluorescence lifetime of indoline dyes is a critical parameter for their performance, with longer lifetimes often correlating with higher efficiency.[7][8]

  • The 7-Amino Group: This primary aromatic amine is a powerful electron-donating group and serves as the principal reactive handle for synthetic elaboration. It can be readily derivatized via acylation, alkylation, or condensation reactions to extend the π-conjugated system, a common strategy in the design of donor-π-acceptor (D-π-A) dyes to modulate spectral properties.[2]

  • The 5-Bromo Substituent: The bromine atom offers a secondary site for modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of the probe, enabling the introduction of different functional groups to fine-tune solubility, targeting specificity, or photophysical characteristics.

Principles of Fluorescent Probe Design

A fluorescent probe is a molecular device that translates the presence or change in a specific analyte or environmental parameter into a measurable fluorescence signal.[9] Its design typically incorporates three essential components, as illustrated below.

G Fluorophore Fluorophore Core (Indoline Scaffold) Linker Linker/Spacer Fluorophore->Linker Recognition Recognition Moiety (Analyte Binding) Linker->Recognition Analyte Target Analyte (e.g., pH, Ion, Enzyme) Recognition->Analyte  Binding/  Interaction

Figure 1: Conceptual design of a fluorescent probe.

The Fluorophore Core , derived from our indoline scaffold, is responsible for the probe's photophysical properties. The Recognition Moiety provides specificity by selectively interacting with the target. The Linker connects these two components, ensuring that the binding event at the recognition site effectively modulates the fluorophore's emission.

Synthesis and Methodologies

The following protocols are exemplary and designed to be adaptable. All reactions should be performed under an inert atmosphere (e.g., dry nitrogen) unless otherwise specified.[10]

Protocol 3.1: Synthesis of an Extended π-System Indoline Fluorophore

This protocol describes a Knoevenagel condensation reaction to create a donor-π-acceptor (D-π-A) fluorophore, a common strategy for developing environmentally sensitive dyes.[2]

Scientist's Note: The reaction extends the conjugation from the electron-donating amino group to an electron-accepting group, which often results in a significant red-shift in absorption and emission spectra and can induce solvatochromic properties.[3]

Materials:

  • This compound

  • 4-(Diethylamino)salicylaldehyde

  • Piperidine

  • Absolute Ethanol

  • Standard laboratory glassware for reflux reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-(diethylamino)salicylaldehyde (1.1 mmol) in 20 mL of absolute ethanol.

  • Add piperidine (0.2 mL) as a basic catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final fluorophore. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Dissolve Reactants (Indoline + Aldehyde) in Ethanol add_cat Add Piperidine (Catalyst) start->add_cat reflux Reflux Reaction (6-8 hours) add_cat->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temp & Precipitate reflux->cool filter Vacuum Filtration cool->filter purify Column Chromatography filter->purify end Characterize Pure Fluorophore purify->end

Figure 2: Workflow for fluorophore synthesis.

Photophysical Characterization

A thorough characterization of a new fluorophore is essential to understand its capabilities and limitations.[11] Key parameters should be systematically measured.

Protocol 4.1: Determining Key Photophysical Properties

Materials:

  • Synthesized fluorophore

  • Spectroscopic grade solvents (e.g., DMSO, Dichloromethane, Acetonitrile, PBS buffer)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • Reference standard with known quantum yield (e.g., Coumarin 153, Rhodamine 6G)[12]

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorbance spectrum from 300-700 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_max).

    • Calculate the Molar Extinction Coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Emission Spectrum:

    • Using the same sample, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λ_abs_max.

    • Scan the emission spectrum over a range ~20 nm above the excitation wavelength to ~800 nm.

    • Identify the wavelength of maximum emission (λ_em_max).

    • The Stokes Shift is the difference (λ_em_max - λ_abs_max).

  • Quantum Yield (Φ):

    • Use a reference standard that absorbs in a similar spectral region.

    • Measure the absorbance and integrated fluorescence intensity of both the reference and the sample at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is low (<0.1) for both solutions to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) (where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent).

  • Solvatochromism: Repeat steps 2 and 3 in a range of solvents with varying polarity to assess environmental sensitivity.[2][3]

Quantitative Data Summary

The table below presents hypothetical data for a novel probe, "Indoline-721," derived from the parent scaffold.

PropertyValueConditions
λ_abs_max 510 nmDichloromethane
λ_em_max 625 nmDichloromethane
Stokes Shift 115 nmDichloromethane
Molar Extinction Coeff. (ε) 45,000 M⁻¹cm⁻¹Dichloromethane
Quantum Yield (Φ) 0.35Dichloromethane, vs. Coumarin 153
Fluorescence Lifetime (τ) 2.1 nsTime-Correlated Single Photon Counting
Photostability >90% intensity after 10 minContinuous illumination at λ_abs_max

Biological Validation: From Benchtop to Live Cells

Rigorous validation is paramount to ensure a probe is both specific and effective in a complex biological environment.[13]

Protocol 5.1: Live-Cell Imaging with a Novel Indoline Probe

This protocol provides a general framework for assessing the cell permeability and subcellular localization of a newly synthesized probe.

Materials:

  • HeLa or other suitable adherent cell line

  • Cell culture medium (e.g., DMEM) with supplements (FBS, Pen/Strep)

  • Phosphate-buffered saline (PBS)

  • "Indoline-721" probe stock solution (1 mM in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • Confocal fluorescence microscope

Procedure:

  • Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes. Culture them until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the Indoline-721 probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells at 37°C in a 5% CO₂ atmosphere for 30-60 minutes.

  • Washing:

    • Gently aspirate the probe-containing medium.

    • Wash the cells three times with warm PBS to remove any unbound, extracellular probe.

  • Counterstaining (Optional): Incubate cells with Hoechst 33342 (e.g., 1 µg/mL) in medium for 10 minutes, followed by another wash with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the dish.

    • Place the dish on the stage of the confocal microscope.

    • Excite the Indoline-721 probe using a laser line close to its λ_abs_max (e.g., 514 nm) and collect the emission in the appropriate range (e.g., 600-650 nm).

    • Image the Hoechst stain using a ~405 nm laser.

    • Acquire images to assess probe distribution within the cell.

G seed Seed Cells on Imaging Dish culture Culture to 60-70% Confluency seed->culture load Incubate with Probe Solution (37°C, 30-60 min) culture->load wash1 Wash 3x with Warm PBS load->wash1 counterstain Optional: Counterstain Nucleus (e.g., Hoechst) wash1->counterstain wash2 Final Wash counterstain->wash2 image Acquire Images on Confocal Microscope wash2->image analyze Analyze Probe Localization image->analyze

Figure 3: Standard workflow for live-cell imaging.

Troubleshooting

  • Low Synthesis Yield: Ensure all reagents are anhydrous. Consider using a stronger catalyst or a different solvent system.

  • Poor Fluorescence: The electronic properties of the donor and acceptor may not be well-matched. Re-design the probe with different substituents. The fluorescence of many indoline dyes is known to be quenched in highly aqueous environments.[6]

  • No Cell Staining: The probe may have poor water solubility or be impermeable to the cell membrane. Consider modifying the probe structure to include more polar groups or using a cell permeabilization agent.

  • High Background Signal: The probe may be binding non-specifically. Ensure thorough washing steps. An alternative is to design the probe to be "off" in the unbound state and "turn-on" upon target binding.

Conclusion

This compound represents a highly valuable and adaptable platform for the synthesis of novel fluorescent probes. The strategic positioning of its reactive amino and bromo groups provides a dual-axis approach for synthetic diversification. By following principles of rational design and employing rigorous characterization and validation protocols, researchers can develop sophisticated molecular tools for a wide array of applications, from fundamental cell biology to advanced diagnostics.

References

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PLoS ONE. [Link]

  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. (2003). ResearchGate. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). PLoS ONE. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. (2013). Semantic Scholar. [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Characteristics of fluorescent probes. (n.d.). ResearchGate. [Link]

  • The Pivotal Role of Validation in Optical Probe Development. (2018). LI-COR Biosciences. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). RSC Publishing. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). MDPI. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). PubMed. [Link]

  • Validating Transcripts with Probes and Imaging Technology. (2011). NIH National Center for Biotechnology Information. [Link]

  • The use of fluorescent indoline dyes for side population analysis. (2012). PubMed. [Link]

  • Fluorescent Probes for Biological Imaging. (2014). NIH National Center for Biotechnology Information. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). ResearchGate. [Link]

  • Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. (2022). Scilit. [Link]

  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). Ark Pharma Scientific Limited. [Link]

  • This compound. (n.d.). Suzhou Aobi Pharmaceutical Co., Ltd.. [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2022). NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. (2021). DergiPark. [Link]

  • Importance of fluorescence lifetimes for efficient indoline dyes in dye-sensitized solar cells. (2015). RSC Publishing. [Link]

  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes. (2023). Labinsights. [Link]

  • Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (2023). NIH National Center for Biotechnology Information. [Link]

  • Importance of fluorescence lifetime for efficient indoline dyes in dye-sensitized solar cell. (2015). The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Coupling Reactions with 1-(7-Amino-5-bromoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for synthetic transformations involving 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS No. 133433-62-2). This versatile indoline derivative possesses two key reactive sites: an aryl bromide at the C5 position and a primary aromatic amine at the C7 position. This dual functionality makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of pharmaceutical candidates.[][2] This guide details field-proven protocols for palladium-catalyzed cross-coupling reactions at the C5-bromo position and for amide bond formation at the C7-amino group. The content is structured to provide not only step-by-step instructions but also the underlying strategic considerations, mechanistic insights, and troubleshooting advice to ensure experimental success.

Core Compound Properties and Handling

This compound is a functionalized indoline scaffold. The acetyl group on the indoline nitrogen modulates the electron density of the aromatic ring and protects the nitrogen from participating in reactions. The primary reactive handles for further diversification are the C5-bromo and C7-amino groups.

PropertyValueReference
CAS Number 133433-62-2[3]
Molecular Formula C₁₀H₁₁BrN₂O[3]
Molecular Weight 255.11 g/mol [3]
Appearance Typically an off-white to light brown solid[4]
Solubility Sparingly soluble in water; good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.[5]
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[4]

Handling Precautions: Always handle this reagent in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6][7] Avoid inhalation of dust and contact with skin and eyes.[8]

Strategic Considerations for Chemoselective Coupling

The presence of two distinct reactive sites necessitates a clear synthetic strategy. The choice of which functional group to react first depends on the target molecule and the compatibility of the reaction conditions.

  • Pathway A: C5 Cross-Coupling First: The C5-bromo bond is ideal for palladium-catalyzed cross-coupling reactions.[9] The primary concern is the potential for the C7-amino group to interfere by coordinating to the palladium catalyst, which could inhibit catalysis. However, many modern ligand systems are robust enough to tolerate free amines. For sensitive reactions or problematic substrates, protection of the C7-amino group (e.g., as a Boc-carbamate) may be necessary.

  • Pathway B: C7 Acylation First: The C7-amino group can be readily acylated to form an amide bond.[10][11] This transformation typically uses mild conditions that will not affect the C5-bromo bond, allowing for subsequent cross-coupling reactions on the acylated product.

G cluster_start Starting Material cluster_path_a Pathway A: C5 Coupling Focus cluster_path_b Pathway B: C7 Acylation Focus start This compound a1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start->a1 Direct C5 Functionalization b1 Amide Coupling (Acylation of C7-Amine) start->b1 Protect/Functionalize C7-Amine First a2 C5-Coupled Product (C7-Amine Intact) a1->a2 a3 Optional Subsequent C7-Amine Derivatization a2->a3 b2 C7-Acylated Intermediate b1->b2 b3 Subsequent C5 Cross-Coupling b2->b3

Caption: Strategic pathways for functionalizing the target molecule.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol describes the formation of a carbon-carbon bond at the C5 position by coupling the aryl bromide with a boronic acid or ester. The Suzuki-Miyaura reaction is highly versatile and tolerant of many functional groups.[12][13]

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated.[13]

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia pdiib Ar-Pd(II)L₂(R') pdiia->pdiib pdiib->pd0 product Ar-R' pdiib->product Reductive Elimination start Ar-Br start->pdiia Oxidative Addition boronic R'-B(OR)₂ borate [R'B(OR)₂(Base)]⁻ boronic->borate Activation base Base base->borate borate->pdiib Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv.
Arylboronic Acid or EsterCoupling Partner1.1 - 1.5 equiv.
Pd(dppf)Cl₂ or Pd(PPh₃)₄Palladium Catalyst1 - 5 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equiv.
1,4-Dioxane / H₂O (e.g., 4:1)Solvent5 - 10 mL per mmol

Step-by-Step Protocol

  • Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[14]

  • Inerting: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a counterflow of argon or nitrogen. Seal the vessel, then evacuate and backfill with inert gas three times. This is crucial to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[14]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[15]

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with brine. Dry the solution over anhydrous Na₂SO₄.[15]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; impure reagents.Use a fresh catalyst or a more active precatalyst. Increase temperature in 10°C increments. Ensure solvents are anhydrous and degassed.[12]
Debromination of Starting Material Presence of water or protic impurities leading to protodeboronation of the boronic acid, followed by reduction.Use rigorously dried solvents and reagents.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure the reaction setup is thoroughly purged with inert gas. Use high-purity, degassed solvents.

Protocol 2: Sonogashira Coupling at the C5-Bromo Position

This protocol is used to form a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. This reaction is fundamental for introducing alkynyl functionalities into molecules.[17][18]

Principle: The reaction involves two interconnected catalytic cycles. A palladium cycle, similar to the Suzuki reaction, activates the aryl bromide. A copper(I) co-catalyst activates the terminal alkyne, facilitating the key transmetalation step onto the palladium center.[19]

Materials & Reagents

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv.
Terminal AlkyneCoupling Partner1.2 - 2.0 equiv.
Pd(PPh₃)₂Cl₂ or Pd(OAc)₂Palladium Catalyst1 - 3 mol%
Copper(I) Iodide (CuI)Co-catalyst2 - 5 mol%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent5 - 10 mL per mmol
PPh₃ (optional)Ligand2 - 6 mol%

Step-by-Step Protocol

  • Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) in the amine base/solvent (e.g., TEA).

  • Inerting: Degas the solution by bubbling argon through it for 15-20 minutes. Anhydrous and anaerobic conditions are typically required.[17]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (2 mol%), the copper(I) iodide co-catalyst (4 mol%), and any additional ligand.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature, which can range from room temperature to 80 °C, depending on the alkyne's reactivity. Aryl bromides often require heating.[20]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Filtration: Filter the solution through a pad of Celite to remove palladium black and copper salts.[15]

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product using flash column chromatography.

Troubleshooting

ProblemPotential CauseSuggested Solution
Glaser-Hay Homocoupling of Alkyne Reaction promoted by the copper(I) catalyst in the presence of oxygen.Maintain strict anaerobic conditions. Alternatively, use a copper-free Sonogashira protocol, which may require a different ligand/base system.[20]
Low Yield with Aryl Bromide Oxidative addition is the rate-limiting step and can be slow for bromides.Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.[20][21]
Catalyst Decomposition (black ppt.) Impurities in reagents or solvent; inappropriate ligand choice.Use high-purity reagents and freshly distilled solvents. Ensure the chosen ligand stabilizes the catalytic species.[20]

Protocol 3: Amide Bond Formation at the C7-Amino Group

This protocol details the acylation of the C7-primary amine using an acid chloride, a common and efficient method for amide synthesis known as the Schotten-Baumann reaction.[10][22]

Principle: The nucleophilic C7-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct generated during the reaction.[10]

G cluster_workflow Amide Coupling Workflow s1 Dissolve Amine Substrate and Base in Aprotic Solvent s2 Cool Mixture (if necessary, e.g., 0°C) s1->s2 s3 Add Acyl Chloride Dropwise s2->s3 s4 Stir at RT (Monitor by TLC/LC-MS) s3->s4 s5 Aqueous Work-up (Quench, Extract, Wash) s4->s5 s6 Purify by Chromatography or Recrystallization s5->s6

Caption: General workflow for amide coupling via an acyl chloride.

Materials & Reagents

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv.
Acyl Chloride (R-COCl)Acylating Agent1.0 - 1.2 equiv.
Triethylamine (TEA) or PyridineBase1.5 - 2.0 equiv.
Dichloromethane (DCM) or THFAnhydrous Solvent10 mL per mmol

Step-by-Step Protocol

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., TEA, 1.5 equiv.). If the reaction is exothermic, cool the flask in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv.) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Monitoring: Check for the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.

  • Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or silica gel chromatography.

Troubleshooting

ProblemPotential CauseSuggested Solution
Diacylation (on Amide N) Highly reactive acylating agent or forcing conditions.This is unlikely for an aromatic amine but possible. Use milder conditions, add the acyl chloride slowly at 0°C.
Low Yield Incomplete reaction; hydrolysis of acyl chloride.Ensure the amine is fully dissolved before adding the acyl chloride. Use strictly anhydrous solvents to prevent hydrolysis of the acylating agent.[10]
Difficult Purification Excess unreacted starting materials.Use stoichiometry as close to 1:1 as possible and monitor carefully to stop the reaction upon completion. An aqueous wash is critical for removing the base and its salt.

General Safety Precautions

  • Palladium Catalysts: Many palladium catalysts, especially on carbon, can be pyrophoric.[7] Handle in an inert atmosphere and away from heat sources.[23]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Use flammable and volatile organic solvents only in a certified chemical fume hood. Ensure there are no ignition sources nearby.[8]

  • Bases: Amine bases like TEA and pyridine are corrosive and have strong odors. Strong inorganic bases like K₂CO₃ can cause skin and eye irritation. Handle with care.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from palladium catalysts, according to institutional and local regulations.[24]

References

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide. Benchchem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Technical Support Center: Sonogashira Coupling of Aryl Bromides. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Sonogashira coupling. Wikipedia.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications.
  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • 5-Bromoindole Product Description. ChemicalBook.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Standard Operating Procedure. University of California, Los Angeles.
  • 5-Bromoindole CAS#: 10075-50-0. ChemicalBook.
  • Amide Synthesis. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Precautions for Using Palladium Carbon Catalyst. Honrel.
  • Palladium - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET PALLADIUM. SIFCO ASC.
  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.
  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • This compound. Ark Pharma Scientific Limited.
  • 1-(7-Aminoindolin-1-Yl)ethanone. BOC Sciences.
  • This compound. SRD Pharma.

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Application and Protocols for 1-(7-Amino-5-bromoindolin-1-YL)ethanone in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for identifying novel therapeutic agents.[1] Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid assembly and purification of large numbers of compounds.[2][3] The choice of the core scaffold, or building block, is critical to the success of any combinatorial library synthesis, as it dictates the three-dimensional chemical space that can be explored.

This document provides a detailed guide to the application of 1-(7-Amino-5-bromoindolin-1-YL)ethanone , a promising, yet underexplored, building block for the solid-phase synthesis of novel indoline-based compound libraries. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this reagent—an amino group for resin attachment, a bromine atom for diversification, and an acetylated indoline nitrogen for potential modulation—offers a rich platform for generating molecular diversity.

This guide is intended for researchers, medicinal chemists, and professionals in drug development. It will provide not only step-by-step protocols but also the underlying scientific rationale for the proposed synthetic strategies, empowering users to adapt and innovate upon these methods.

Strategic Considerations for Solid-Phase Synthesis

The successful implementation of this compound in a solid-phase synthesis campaign hinges on a well-defined strategy. The molecule presents multiple functional groups that can be leveraged for attachment to a solid support and subsequent chemical modifications.

Key Functional Groups and Their Synthetic Potential:

  • 7-Amino Group: This primary aromatic amine is an ideal handle for immobilization onto a variety of commercially available resins. Its nucleophilicity allows for robust and efficient coupling reactions.

  • 5-Bromo Group: The bromine atom is a versatile functional group for diversification. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.

  • 1-Acetyl Group: The acetyl group protects the indoline nitrogen, preventing its participation in undesired side reactions. It can also be removed to allow for further functionalization of the indoline nitrogen.

Proposed Synthetic Strategy: A Traceless Linker Approach

Our proposed strategy involves the immobilization of the building block via its 7-amino group onto a trityl-based resin. This choice is predicated on the acid-lability of the trityl linker, which allows for mild cleavage conditions that are compatible with a wide range of functional groups on the final compounds. This "traceless" linking strategy ensures that the linker does not remain as part of the final molecule, which is often desirable in drug discovery.[4]

The overall workflow can be visualized as follows:

workflow A 1. Immobilization (7-Amino Group) B 2. Diversification (5-Bromo Group) A->B C 3. Optional N-Deacetylation & Diversification B->C D 4. Cleavage from Resin C->D E Purified Indoline Library D->E synthesis_pathway start This compound immobilized Immobilized Indoline start->immobilized Protocol 1 DIPEA, DCM resin 2-Cl-Trt Resin resin->immobilized diversified Diversified Indoline immobilized->diversified Protocol 2 R-B(OH)2, Pd(PPh3)4 final_product Final Product diversified->final_product Protocol 3 TFA/DCM

Sources

Application Note & Protocol: A Scalable Synthesis of 1-(7-Amino-5-bromoindolin-1-yl)ethanone for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 1-(7-amino-5-bromoindolin-1-yl)ethanone, a key intermediate for various therapeutic candidates. The protocol herein is designed for producing preclinical quantities (50-100 g) with a purity exceeding 98%, suitable for further drug development activities. We will delve into a robust and scalable synthetic route, emphasizing process safety, in-process controls, and rigorous analytical characterization. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of this compound in Preclinical Research

Small molecule therapeutics remain the backbone of modern medicine, with over 90% of marketed drugs falling into this category.[1][2][3] The journey from a promising hit compound to a clinical candidate is a multi-year endeavor, with the preclinical phase being a critical juncture.[3][4] During this stage, a significant quantity of the active pharmaceutical ingredient (API) or a key intermediate is required for various studies, including pharmacology, toxicology, and formulation development.[5][6]

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of a new generation of targeted therapies. The presence of the amino group provides a handle for further derivatization, while the bromo substituent can be utilized for cross-coupling reactions, allowing for the exploration of a diverse chemical space.

The successful and timely progression of a drug candidate hinges on the ability to produce high-quality material in a safe and scalable manner.[9][10] This application note addresses this critical need by providing a detailed, field-proven protocol for the synthesis of this compound, ensuring a reliable supply for preclinical studies.

Synthetic Strategy: A Robust and Scalable Route

The chosen synthetic route for this compound is a multi-step process designed for scalability and control over purity. The key steps are outlined below, with a detailed explanation of the rationale behind each transformation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, starting from commercially available 7-nitroindoline. The key transformations include the protection of the indoline nitrogen via acetylation, followed by selective bromination at the 5-position, and finally, reduction of the nitro group to the desired amine.

Synthetic Workflow Diagram

Synthetic_Workflow A 7-Nitroindoline B 1-Acetyl-7-nitroindoline A->B Acetic Anhydride, Pyridine C 1-Acetyl-5-bromo-7-nitroindoline B->C N-Bromosuccinimide, Acetonitrile D This compound C->D Iron powder, Acetic Acid

Caption: Synthetic workflow for this compound.

Detailed Scale-up Protocol

This protocol is designed for the synthesis of 50-100 g of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment
MaterialGradeSupplier
7-Nitroindoline98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
AcetonitrileAnhydrousCommercially Available
Iron Powder-325 meshCommercially Available
Acetic AcidGlacialCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Sodium BicarbonateSaturated SolutionIn-house preparation
BrineSaturated SolutionIn-house preparation
Anhydrous Sodium SulfateReagent GradeCommercially Available

Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, heating mantle with temperature controller, dropping funnel, condenser, Buchner funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis

Step 1: Acetylation of 7-Nitroindoline

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add 7-nitroindoline (164 g, 1.0 mol) and pyridine (1 L).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (112 mL, 1.2 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 30% EtOAc in hexanes).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water (3 L) with vigorous stirring.

  • Filter the resulting precipitate using a Buchner funnel, wash with cold water (3 x 500 mL), and dry under vacuum to afford 1-acetyl-7-nitroindoline as a yellow solid.

    • Expected Yield: 190-200 g (92-97%)

    • In-process Control: TLC analysis to confirm the consumption of starting material.

Step 2: Bromination of 1-Acetyl-7-nitroindoline

  • To a 5 L three-necked round-bottom flask, add 1-acetyl-7-nitroindoline (190 g, 0.92 mol) and anhydrous acetonitrile (2 L).

  • Stir the mixture until all the solid dissolves.

  • Add N-Bromosuccinimide (NBS) (172 g, 0.97 mol) portion-wise over 30 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 30% EtOAc in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) (2 L) and wash with water (2 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-40% EtOAc in hexanes) to yield 1-acetyl-5-bromo-7-nitroindoline as a yellow solid.

    • Expected Yield: 220-235 g (83-89%)

    • In-process Control: TLC and HPLC to monitor reaction completion and purity of the intermediate.

Step 3: Reduction of 1-Acetyl-5-bromo-7-nitroindoline

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 1-acetyl-5-bromo-7-nitroindoline (220 g, 0.77 mol) and glacial acetic acid (2.5 L).

  • Heat the mixture to 60 °C.

  • Slowly add iron powder (215 g, 3.85 mol) portion-wise over 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature below 80 °C.

  • After the addition is complete, stir the reaction mixture at 60 °C for 3 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 50% EtOAc in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with acetic acid (500 mL).

  • Concentrate the filtrate under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford This compound as an off-white to pale yellow solid.

    • Expected Yield: 165-180 g (84-92%)

    • In-process Control: TLC and HPLC to monitor reaction completion.

Quality Control and Analytical Characterization

Rigorous quality control is essential to ensure the suitability of the synthesized compound for preclinical studies.[11][12] The final product should be characterized using a battery of analytical techniques to confirm its identity, purity, and stability.

Quality Control Workflow

QC_Workflow Start Crude Product QC_Checks QC Analysis: - HPLC for Purity - LC-MS for Identity - 1H NMR for Structure - Residual Solvents (GC) Start->QC_Checks Specification Meets Specifications? (Purity > 98%) QC_Checks->Specification Release Release for Preclinical Studies Specification->Release Yes Repurify Repurification Specification->Repurify No Repurify->QC_Checks

Caption: Quality control workflow for the release of this compound.

Analytical Data Summary
AnalysisSpecificationMethod
AppearanceOff-white to pale yellow solidVisual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, LC-MS
Purity≥ 98.0% (by HPLC)HPLC-UV
Residual Solvents≤ 0.5% (total)Headspace GC-MS
Water Content≤ 0.5%Karl Fischer Titration
Representative Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile/Water (1:1)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Utilize the same LC conditions as above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

  • Expected m/z: 255.0/257.0 [M+H]⁺ (due to bromine isotopes)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: DMSO-d₆

  • ¹H NMR (400 MHz): Expected peaks corresponding to aromatic protons, indoline methylene protons, acetyl methyl protons, and the amino group protons.

  • ¹³C NMR (100 MHz): Expected peaks for all unique carbon atoms in the molecule.

Process Safety Considerations

Scaling up chemical syntheses introduces potential hazards that must be carefully managed.[13]

  • Exothermic Reactions: The reduction of the nitro group with iron powder is highly exothermic. Careful control of the addition rate and temperature monitoring are crucial to prevent a runaway reaction.

  • Reagent Handling: Acetic anhydride and pyridine are corrosive and toxic. N-Bromosuccinimide is a lachrymator. Handle these reagents in a fume hood with appropriate PPE.

  • Solvent Safety: Use of flammable solvents like ethyl acetate and hexanes requires proper grounding of equipment to prevent static discharge.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key building block for preclinical drug candidates. By following the outlined procedures for synthesis, purification, and quality control, researchers can confidently produce high-purity material in sufficient quantities to support their drug discovery and development programs. The emphasis on process safety and robust analytical methods ensures the generation of reliable and reproducible data, ultimately accelerating the path towards clinical trials.

References

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • University College London. (n.d.). Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3. [Link]

  • Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839. [Link]

  • Le, N. Q. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1176, 1–24. [Link]

  • Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • Nalas Engineering. (n.d.). Process Scale-Up & Safety. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Sun, J., et al. (2007). and spectral characterization of indoline and its major metabolites. Drug Metabolism and Disposition, 35(10), 1887-1895. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Gáspár, A., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147(11), 1951–1961. [Link]

  • U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • van der Westhuizen, J. H., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1063-1068. [Link]

  • Shevyrin, V. A., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International, 232(1-3), 1-10. [Link]

  • Cera, G., et al. (2018). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 23(11), 2843. [Link]

  • Manoharan, D. K., et al. (2020). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. European Journal of Pharmaceutical and Medical Research, 7(10), 1-8. [Link]

  • CN106432040A. (2017). Environment-friendly synthesis method for medicine intermediate 5-bromoindole. WIPO Patentscope. [Link]

  • de la Cruz, M., et al. (1998). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 63(24), 8754–8758. [Link]

  • Golder, M. R., et al. (2012). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 77(4), 1879–1886. [Link]

  • El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6548. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone, a key intermediate in pharmaceutical research.[1][] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this compound.

Introduction

The synthesis of this compound involves a multi-step process, typically starting from 7-aminoindoline. The core transformations are the bromination of the indoline ring and the N-acetylation of the indoline nitrogen. Achieving high yield and purity can be challenging due to the potential for side reactions, such as over-bromination and undesired acylation. This guide will address common issues encountered during this synthesis and provide evidence-based solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their potential causes, and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete N-acetylation The nucleophilicity of the indoline nitrogen can be lower than expected, leading to an incomplete reaction with the acetylating agent.- Optimize Acetylating Agent: Acetic anhydride is commonly used. Consider using acetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to activate the substrate. - Catalyst: For less reactive indolines, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed, though it should be used judiciously to avoid side reactions.[3] - Reaction Conditions: Ensure anhydrous conditions as water will consume the acetylating agent. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also drive the reaction to completion.
Over-bromination The indoline ring is electron-rich and susceptible to electrophilic substitution. Using harsh brominating agents or excess reagent can lead to the formation of di- or poly-brominated byproducts.[4]- Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for selective bromination.[4] Using milder agents like pyridinium bromide perbromide can offer better control.[4][5] - Stoichiometry: Use a precise stoichiometric amount of NBS (1.0-1.1 equivalents). - Slow Addition: Add the brominating agent slowly as a solution to maintain a low concentration in the reaction mixture.[4]
Suboptimal Reaction Temperature Both acetylation and bromination are sensitive to temperature. Too low a temperature can lead to incomplete reactions, while too high a temperature can promote side product formation.- Acetylation: Typically performed at room temperature, but gentle heating may be necessary. - Bromination: This step should be conducted at low temperatures (0 °C to -78 °C) to control the reaction rate and improve selectivity.[4]
Purification Losses The product may be lost during workup and purification steps, especially if it has some water solubility or if the polarity of the product and byproducts are similar.- Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. - Chromatography: Optimize the solvent system for column chromatography to achieve good separation between the desired product and impurities.
Issue 2: Formation of Impurities

Question: I am observing significant impurity peaks in my crude product's analytical data (e.g., HPLC, LC-MS). How can I identify and minimize these impurities?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

Impurity Formation Mechanism Prevention Strategy
Di-brominated indoline Excess brominating agent or highly activating conditions leading to a second bromination on the aromatic ring.- Strictly control the stoichiometry of the brominating agent (1.0-1.1 eq). - Perform the reaction at low temperatures (e.g., 0°C).[4] - Add the brominating agent portion-wise or via syringe pump.[4]
O-Acetylated byproduct If the starting material has a hydroxyl group, O-acetylation can compete with N-acetylation.- Use a protecting group for the hydroxyl functionality if present.
Oxidation Products Indolines can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents.
Positional Isomers of Bromination While the 5-position is generally favored, other isomers can form depending on the directing effects of the substituents.- The amino group at the 7-position and the acetyl group at the 1-position will direct bromination. The 5-position is electronically favored. Careful control of reaction conditions will maximize the desired isomer.
Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_acetylation Step 1: N-Acetylation cluster_bromination Step 2: Bromination 7-Aminoindoline 7-Aminoindoline 1-(7-Aminoindolin-1-yl)ethanone 1-(7-Aminoindolin-1-yl)ethanone 7-Aminoindoline->1-(7-Aminoindolin-1-yl)ethanone Acetic Anhydride, Base Final_Product This compound 1-(7-Aminoindolin-1-yl)ethanone->Final_Product NBS, Solvent Troubleshooting_Workflow Start Start Low_Yield Low Yield Issue Start->Low_Yield Check_Acetylation Check N-Acetylation Step Low_Yield->Check_Acetylation Incomplete_Reaction_A Incomplete Reaction? Check_Acetylation->Incomplete_Reaction_A Check_Bromination Check Bromination Step Over_Bromination Over-bromination? Check_Bromination->Over_Bromination Check_Purification Check Purification Step Purification_Loss Significant Loss? Check_Purification->Purification_Loss Incomplete_Reaction_A->Check_Bromination No Optimize_Acetylation Optimize Acetylation: - Stronger Acylating Agent - Catalyst (DMAP) - Higher Temperature Incomplete_Reaction_A->Optimize_Acetylation Yes Optimize_Acetylation->Check_Bromination Over_Bromination->Check_Purification No Optimize_Bromination Optimize Bromination: - Milder Reagent (NBS) - Control Stoichiometry - Low Temperature Over_Bromination->Optimize_Bromination Yes Optimize_Bromination->Check_Purification Optimize_Purification Optimize Purification: - Adjust Extraction pH - Optimize Chromatography Purification_Loss->Optimize_Purification Yes Success Success Purification_Loss->Success No Optimize_Purification->Success

Sources

common side reactions in the synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical resource for troubleshooting the common side reactions and purification challenges encountered during the synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone. The insights herein are a synthesis of established chemical principles and practical experience in organic synthesis to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is yielding a significant amount of an unknown impurity. What are the likely side products in the acetylation of 7-Amino-5-bromoindoline?

The acetylation of 7-Amino-5-bromoindoline is a nucleophilic acyl substitution. The starting material possesses two nucleophilic nitrogen atoms: the indoline nitrogen at position 1 and the exocyclic primary amine at position 7. This duality is the primary source of potential side reactions.

Answer: The most probable side reactions include:

  • Diacetylation: The most common side product is the diacetylated compound, 1-(7-(N-acetylamino)-5-bromoindolin-1-yl)ethanone. This occurs when both the indoline nitrogen and the exocyclic amino group are acetylated. This is particularly favored when an excess of the acetylating agent is used or at elevated temperatures.[1]

  • Over-acetylation (N,N-diacetylation): Vigorous reaction conditions and a large excess of the acetylating agent can lead to the formation of an N,N-diacetylated product at the 7-amino position, 1-(7-(N,N-diacetylamino)-5-bromoindolin-1-yl)ethanone.[1]

  • Oxidation: Aromatic amines are susceptible to oxidation, which can result in the formation of colored impurities. This is more likely if the reaction is exposed to air for prolonged periods or if oxidizing contaminants are present.[2]

  • Polymerization: Under harsh conditions, such as high heat or strong acid/base catalysis, aniline derivatives can undergo polymerization, leading to the formation of intractable tarry materials.[2]

Troubleshooting Guide:

To minimize the formation of these side products, precise control over the reaction conditions is paramount.

Diagram 1: Key reaction pathways in the acetylation of 7-Amino-5-bromoindoline.

FAQ 2: How can I selectively achieve mono-acetylation at the indoline nitrogen?

Achieving selective mono-acetylation requires careful manipulation of the reaction parameters to exploit the higher nucleophilicity of the indoline nitrogen compared to the exocyclic amino group.

Answer: The following strategies will favor the formation of the desired mono-acetylated product:

Troubleshooting Guide:

  • Stoichiometric Control:

    • Employ a slight excess (1.05 to 1.1 equivalents) of your acetylating agent (e.g., acetic anhydride or acetyl chloride).[3] This ensures the complete consumption of the starting material while minimizing the risk of diacetylation.

  • Controlled Reagent Addition:

    • Add the acetylating agent dropwise to a cooled (0–5 °C) solution of 7-Amino-5-bromoindoline. This maintains a low concentration of the acetylating agent, favoring the reaction at the more reactive indoline nitrogen.

  • Judicious Choice of Base:

    • Utilize a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (acetic acid or HCl). Pyridine can also serve as a catalyst for the reaction.

  • Solvent Selection:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.

  • Reaction Monitoring:

    • Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction promptly upon the disappearance of the starting material to prevent subsequent acetylation.

Table 1: Impact of Reaction Parameters on Product Distribution

ParameterCondition for Mono-acetylationRationale
Stoichiometry of Acetylating Agent 1.05 - 1.1 equivalentsMinimizes diacetylation by limiting the availability of the acetylating agent.
Temperature 0 - 5 °CReduces the reaction rate, enhancing selectivity for the more nucleophilic indoline nitrogen.
Addition of Acetylating Agent Slow, dropwiseMaintains a low concentration of the electrophile, favoring reaction at the most reactive site.
Base Non-nucleophilic (e.g., pyridine)Prevents side reactions that could occur with a nucleophilic base and effectively neutralizes the acid byproduct.
FAQ 3: I'm struggling with the purification of the final product. What is the most effective purification strategy?

The co-presence of the starting material, the desired mono-acetylated product, and the diacetylated byproduct, all of which have similar polarities, can make purification challenging.

Answer: A systematic, multi-step purification approach is generally the most effective.

Troubleshooting Guide:

  • Initial Aqueous Work-up:

    • Upon reaction completion, quench with water or a saturated aqueous solution of sodium bicarbonate.

    • Perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Acid-Base Extraction:

    • To remove any unreacted 7-Amino-5-bromoindoline, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting material will be protonated and move to the aqueous phase, while the less basic amide products will remain in the organic layer.

    • Note: Minimize contact time with the acid to prevent potential hydrolysis of the amide product.[4]

  • Column Chromatography:

    • Silica gel column chromatography is the most reliable method for separating the mono- and diacetylated products.

    • Employ a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar diacetylated byproduct will typically elute before the desired mono-acetylated product.

  • Recrystallization:

    • If your product is a solid, recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to achieve high purity.

Diagram 2: A systematic workflow for the purification of this compound.

FAQ 4: Is there a risk of losing the bromine substituent during the acetylation reaction?

Answer: The loss of the bromine atom via reductive dehalogenation is unlikely under standard acetylation conditions. This type of reaction typically requires reducing agents (e.g., catalytic hydrogenation), which are not present in this synthesis. However, it is always prudent to verify the integrity of the final product. Analytical techniques such as mass spectrometry (which will show the characteristic isotopic pattern for bromine) and NMR spectroscopy should be used to confirm the presence of the bromine atom in the purified product.

References

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 2011, 3(5):35-38.
  • N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 1964, 42(4): 945-949.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 2023, 13(40): 28148-28155.
  • Process for the direct acetylation of aromatic amines.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 2019, 9(72): 42207-42212.

Sources

Technical Support Center: Optimizing Derivatization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient experimentation. The unique trifunctional nature of this indoline core presents both a wealth of synthetic opportunities and specific challenges. This document aims to elucidate the underlying chemical principles to empower you to navigate these complexities with confidence.

Introduction to the Reactivity of this compound

The synthetic versatility of this compound stems from its three distinct functional handles, each offering a unique avenue for molecular elaboration. However, the electronic interplay between these groups dictates the reactivity and requires careful consideration when designing synthetic routes.

  • 7-Amino Group: A primary aromatic amine that serves as a nucleophile. Its reactivity is significantly modulated by the N-acetyl group.

  • 5-Bromo Group: An aryl bromide, ideal for transition-metal-catalyzed cross-coupling reactions.

  • N-Acetyl Group: An amide functionality that is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and reducing the nucleophilicity of the 7-amino group.

This guide will address the derivatization at each of these positions, with a focus on overcoming common challenges and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble acylating the 7-amino group. My yields are consistently low. Why is this happening and what can I do?

A1: The low reactivity of the 7-amino group is a common challenge. The primary reason is the electron-withdrawing effect of the N-acetyl group at the 1-position. This group significantly reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the 7-amino group, making it a deactivated aniline.[1]

To overcome this, consider the following strategies:

  • Catalysis: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive intermediate with the acylating agent.[2]

  • Stronger Acylating Agents: If using an acid anhydride, consider switching to a more reactive acyl chloride.

  • Reaction Conditions: Increasing the reaction temperature or using a more polar, aprotic solvent like DMF or NMP can help to drive the reaction to completion.

  • Microwave Irradiation: This technique can often accelerate reactions with sluggish kinetics.[3]

Q2: I am attempting a Suzuki coupling at the 5-bromo position, but I am observing significant decomposition of my starting material. What are the likely causes?

A2: Decomposition during palladium-catalyzed cross-coupling reactions can be attributed to several factors:

  • Ligand Choice: The selection of an appropriate phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For electron-rich indoline substrates, bulky, electron-rich biarylphosphine ligands are often a good choice.

  • Base Sensitivity: The combination of a strong base and elevated temperatures can lead to side reactions. Consider a careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their stoichiometry.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and substrate degradation. It is advisable to conduct the reaction at the lowest effective temperature.

Q3: Can I selectively functionalize the 7-amino group in the presence of the 5-bromo group, or vice versa?

A3: Yes, selective functionalization is achievable due to the distinct reactivity of the two functional groups.

  • Acylation/Sulfonylation of the 7-Amino Group: These reactions are typically performed under conditions that do not affect the aryl bromide, such as treatment with an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base.

  • Cross-Coupling of the 5-Bromo Group: Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination are highly specific for the C-Br bond and will not react with the amino or N-acetyl groups.

The key to chemoselectivity lies in the careful choice of reagents and reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Sulfonylation of the 7-Amino Group
Potential Cause Troubleshooting Strategy & Scientific Rationale
Low Nucleophilicity of the Amine Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the less nucleophilic amine to attack the sulfonyl chloride.[2] Use a More Forcing Solvent: Solvents like DMF or DMSO can better solvate the transition state and increase reaction rates. Catalysis: The addition of a Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) can activate the sulfonyl chloride, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.[4]
Degradation of the Sulfonyl Chloride Use Fresh Reagent: Sulfonyl chlorides are susceptible to hydrolysis. Use a freshly opened bottle or purify the reagent before use. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[5]
Inappropriate Base Use a Non-Nucleophilic, Hindered Base: Bases like pyridine or triethylamine are commonly used. For particularly challenging cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial. The base scavenges the HCl byproduct without competing with the amine nucleophile.
Side Reactions Di-sulfonylation: Although less likely with a deactivated amine, if observed, reduce the stoichiometry of the sulfonyl chloride and monitor the reaction closely by TLC.
Problem 2: Formation of Byproducts in Buchwald-Hartwig Amination at the 5-Bromo Position
Potential Cause Troubleshooting Strategy & Scientific Rationale
Hydrodehalogenation (Loss of Bromine) Ligand Choice: This side reaction can occur due to β-hydride elimination from the palladium-amido complex. Using bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination. Base Selection: Weaker bases may sometimes reduce the incidence of this side reaction.
Homocoupling of the Amine or Aryl Halide Catalyst Pre-activation: Ensure the active Pd(0) species is generated efficiently. Using a well-defined precatalyst can sometimes mitigate side reactions. Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions.
Poor Solubility of Reactants Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a co-solvent system or a more polar aprotic solvent, ensuring it is compatible with the reaction conditions.

Experimental Protocols

Protocol 1: Acylation of the 7-Amino Group with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) dropwise to the stirred solution.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the 5-Bromo Position

Materials:

  • This compound

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Recommended Screening Conditions for Acylation of the 7-Amino Group

Parameter Condition 1 (Standard) Condition 2 (Forcing) Condition 3 (Catalytic)
Acylating Agent Acyl Chloride (1.2 eq)Acyl Chloride (1.5 eq)Acyl Anhydride (1.5 eq)
Base Pyridine (1.5 eq)Triethylamine (2.0 eq)Pyridine (1.5 eq)
Catalyst NoneNoneDMAP (0.1 eq)
Solvent DCMDMFDCM
Temperature 0 °C to RTRT to 50 °CRT
Typical Reaction Time 4-8 hours6-12 hours2-6 hours

Table 2: Recommended Screening Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 (Standard) Condition 2 (Alternative Base) Condition 3 (Alternative Ligand)
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand -SPhos (10 mol%)XPhos (10 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent System Toluene/EtOH/H₂ODioxane/H₂OToluene
Temperature 90 °C100 °C100 °C
Typical Reaction Time 12-18 hours12-18 hours8-16 hours

Visualizations

Derivatization_Pathways cluster_amino 7-Amino Group Derivatization cluster_bromo 5-Bromo Group Derivatization A This compound B Acylation (Acyl-Cl, Base) A->B C Sulfonylation (R-SO2Cl, Base) A->C D Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) A->D E Buchwald-Hartwig (R2NH, Pd(0), Base) A->E X N-Acyl Derivative B->X Y N-Sulfonyl Derivative C->Y Z 5-Aryl Derivative D->Z W 5-Amino Derivative E->W

Caption: Synthetic pathways for the derivatization of this compound.

Troubleshooting_Acylation Start Low Yield in 7-Amino Acylation C1 Is the amine too deactivated? Start->C1 S1 Increase Temperature Use Polar Aprotic Solvent C1->S1 Yes S2 Add DMAP as a catalyst C1->S2 Alternative C2 Is the acylating agent stable? C1->C2 No S1->C2 S2->C2 S3 Use fresh or purified reagent C2->S3 No C3 Are there side reactions? C2->C3 Yes S3->C3 S4 Optimize stoichiometry Monitor by TLC C3->S4 Yes End Improved Yield C3->End No S4->End

Caption: Decision-making workflow for troubleshooting low yields in the acylation of the 7-amino group.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low yield in amine sulfonylation reactions. Benchchem Technical Support.
  • Chemistry LibreTexts. (2021, August 16).
  • MDPI. (2024, October 11).
  • ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • Benchchem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem Technical Support.
  • Filo. (2025, November 17).
  • Benchchem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • NIH. (2020, April 23).
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 9).
  • SciSpace. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Ca.
  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 6).
  • ChemistryViews. (2017, November 17).
  • NIH. (n.d.).
  • NIH. (n.d.). Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines.
  • ResearchGate. (2022, April 18).
  • PubMed. (2003). Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines.
  • BOC Sciences. (n.d.). CAS 51501-31-6 1-(7-Aminoindolin-1-Yl)ethanone.
  • ACS Publications. (2022, October 21).
  • ChemRxiv. (2025, August 19). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
  • Benchchem. (2025). troubleshooting low yields in glycosylation reactions with sorbopyranose donors.
  • Scilit. (n.d.). Highly Selective Lysine Acylation in Proteins Using a Lys‐His Tag Sequence.
  • PubMed. (2015).
  • MDPI. (n.d.).
  • NIH. (n.d.). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA)
  • MDPI. (n.d.).
  • PubMed. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a Compound Similar to the Substituted Coumarins, Inhibits α-carbonic Anhydrases Without Hydrolysis of the Lactam Ring.
  • MDPI. (n.d.). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection.
  • NIH. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • PubMed. (n.d.). Effects of n-acetylcysteine in a rat model of ischemia and reperfusion injury.
  • BLD Pharm. (n.d.). 1-(7-Aminoquinolin-3-yl)ethanone.

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stability issues of 1-(7-Amino-5-bromoindolin-1-YL)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with 1-(7-Amino-5-bromoindolin-1-YL)ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not only solutions but also the underlying chemical reasoning to help you make informed decisions.

Q1: My analytical results (e.g., HPLC, LC-MS) show the appearance of a major new peak and several minor ones after preparing my sample in an acidic mobile phase or buffer. What is happening to my compound?

A: The most probable cause for the appearance of a new, significant peak is the acid-catalyzed hydrolysis of the amide bond (the N-acetyl group) on the indoline ring.[1][2] This is a classic reaction for amides, where the presence of a strong acid and a nucleophile (like water in your mobile phase) leads to the cleavage of the bond between the carbonyl carbon and the indoline nitrogen.

Causality and Mechanism:

  • Protonation: The first step is the protonation of the carbonyl oxygen of the acetyl group by the acid (H₃O⁺) in your solution. This makes the carbonyl carbon much more electrophilic and susceptible to attack.[3]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2][3]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the indoline nitrogen. This is a crucial step that turns the indoline moiety into a good leaving group.

  • Leaving Group Departure: The electrons on the remaining hydroxyl group reform the carbonyl double bond, expelling the 7-amino-5-bromoindoline as a neutral leaving group.

  • Deprotonation: The resulting protonated carboxylic acid (acetic acid) is deprotonated by a water molecule to regenerate the acid catalyst.

The primary degradation product you are likely observing is 7-amino-5-bromoindoline . The minor peaks could be due to further reactions of this degradation product or the parent compound under stressful conditions.

Q2: I'm observing a steady decrease in the concentration of my stock solution of this compound over time, even when stored at 4°C. My solvent contains a small amount of acid for solubility. How can I improve its stability?

A: This is a direct consequence of the acid-catalyzed hydrolysis discussed in Q1. Even at low temperatures, the presence of acid will promote slow degradation over time. To ensure the long-term stability of your stock solutions, careful control of pH and storage conditions is critical.

Recommendations for Storage and Handling:

We recommend preparing stock solutions in a non-acidic, aprotic solvent like anhydrous DMSO or DMF and storing them at -20°C or -80°C.[4][5][6] For aqueous working solutions, prepare them fresh for each experiment and use a buffer system to maintain a pH as close to neutral as possible (pH 6.5-7.5), if your experimental design allows.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes the rate of acid-catalyzed hydrolysis. The amino group on the indoline ring is also less likely to be protonated, which can affect stability.
Solvent Anhydrous DMSO, DMF, or EthanolAprotic solvents prevent hydrolysis. If an aqueous solution is necessary, use a well-chosen buffer.
Temperature -20°C to -80°C for long-term storageReduces the rate of all chemical reactions, including degradation.[6]
Light Exposure Store in amber vials or protect from lightWhile the primary instability is hydrolytic, indoline structures can be sensitive to light.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation, which can be a secondary degradation pathway.
Q3: What are the likely degradation products I should be looking for when analyzing my samples by LC-MS?

A: Based on the primary degradation pathway, you should primarily be looking for the product of N-deacetylation.

  • Primary Degradation Product: 7-amino-5-bromoindoline.

    • Expected [M+H]⁺: The molecular weight of this compound is 255.11 g/mol . The molecular weight of 7-amino-5-bromoindoline is 213.07 g/mol . You would look for an ion corresponding to this mass.

  • Secondary Degradation Products: Under more forcing conditions (e.g., high heat and very low pH), you might observe products resulting from the degradation of the indoline ring itself, though this is less common under typical experimental conditions. The bromo-substituted aromatic ring is generally stable but can be subject to dehalogenation under certain reductive conditions.

Q4: How can I proactively assess the stability of this compound in my specific experimental matrix?

A: Performing a forced degradation study is an excellent way to understand the stability profile of your molecule under your specific conditions.[7][8][9] This involves intentionally exposing the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol: Simplified Forced Degradation Study

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.[10]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a solid sample and a solution sample at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution sample to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute it to a suitable concentration for analysis by a stability-indicating method (typically a gradient HPLC-UV or LC-MS method).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the parent peak area and the appearance of new peaks. This will help you establish the degradation profile and validate that your analytical method can separate the degradants from the parent compound.[11]

Visualizing Degradation and Workflow

To better understand the processes discussed, the following diagrams illustrate the key chemical transformation and a recommended experimental workflow.

G Fig. 1: Acid-Catalyzed Hydrolysis Pathway cluster_0 A This compound B Protonated Amide (Oxygen) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Protonated Leaving Group (Indoline N) C->D Proton Transfer E 7-Amino-5-bromoindoline + Protonated Acetic Acid D->E Leaving Group Departure G Fig. 2: Forced Degradation Study Workflow cluster_0 Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid 0.1 M HCl, 60°C Stress->Acid Base 0.1 M NaOH, 60°C Stress->Base Oxidation 3% H₂O₂, RT Stress->Oxidation Thermal 60°C (Solid & Solution) Stress->Thermal Photo UV/Vis Light, RT Stress->Photo Analyze Neutralize & Analyze (HPLC, LC-MS) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Data: - Parent Peak Area - Degradant Peaks Analyze->Evaluate Conclusion Determine Stability Profile Evaluate->Conclusion

Sources

Technical Support Center: Optimizing Reactions with 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(7-Amino-5-bromoindolin-1-YL)ethanone. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion rates in reactions involving this versatile synthetic intermediate. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your experimental design.

The unique structure of this compound, featuring a nucleophilic aromatic amine and a site for cross-coupling, makes it a valuable building block. However, the interplay of its functional groups—the electron-withdrawing acetyl and bromo groups influencing the 7-amino position—presents specific synthetic challenges that require careful consideration to overcome.

Section 1: Troubleshooting Amide Coupling Reactions at the 7-Amino Position

The formation of an amide bond at the 7-amino position is a primary route for derivatization. Low yields in this step are a frequent obstacle. This section deconstructs the common causes and provides robust solutions.

Frequently Asked Questions (FAQs)

Question: My amide coupling reaction with this compound is showing low or no yield. What are the likely causes?

Answer: Low yields in this specific amide coupling are most often traced back to the reduced nucleophilicity of the 7-amino group. Several electronic and steric factors contribute to this:

  • Reduced Nucleophilicity: The 7-amino group is an aromatic amine, which is inherently less nucleophilic than an aliphatic amine because the nitrogen's lone pair of electrons is partially delocalized into the aromatic ring. This effect is amplified by the presence of two electron-withdrawing groups: the 5-bromo substituent and the 1-acetyl group. These groups pull electron density away from the aromatic ring, further diminishing the availability of the lone pair on the 7-amino nitrogen for nucleophilic attack.[1][2][3]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to sufficiently activate the carboxylic acid partner to react with the weakened nucleophile. The activated intermediate (e.g., an active ester) may also hydrolyze or undergo side reactions before the desired coupling can occur.[4]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the 7-amino group on the indoline can physically impede the approach of the two coupling partners, slowing the reaction rate and lowering the conversion.[4][5][6][7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base can deprotonate other sites or fail to neutralize acidic byproducts effectively. The presence of water in the solvent can lead to hydrolysis of the activated acid.[4]

Troubleshooting Guide: Improving Amide Coupling Conversion

When faced with a low-yielding amide coupling, a systematic approach to optimization is key. The following table outlines common problems and validated solutions.

ProblemPotential CauseRecommended Solution & Rationale
No or minimal product formation Poor Carboxylic Acid Activation Switch to a more powerful coupling reagent. For electron-deficient amines, uronium-based reagents like HATU , HBTU , or COMU are often more effective than carbodiimides like EDC.[4][8] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH, which are highly reactive intermediates.[9]
Stalled reaction (incomplete conversion) Low Nucleophilicity of Amine Increase the reaction temperature. While room temperature is standard, heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy for the sluggish nucleophile to react.[9] Ensure a suitable, non-nucleophilic base like DIPEA or 2,6-lutidine is used in sufficient quantity (at least 2 equivalents) to scavenge protons and maintain the amine's nucleophilicity.[4]
Low yield despite some product formation Steric Hindrance Increase reaction time. Sterically hindered reactions are slower and may require extended periods (24 hours or more) to reach completion.[9] Use a slight excess (1.1-1.2 equivalents) of the less expensive coupling partner to push the equilibrium towards the product.[8]
Inconsistent results, side products observed Presence of Moisture Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reduced yield.[4]
Experimental Protocol: Optimized HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a carboxylic acid with this compound.

  • To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equivalents).

  • Dissolve the acid in an anhydrous solvent such as DMF or NMP (N-Methyl-2-pyrrolidone).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Amide Coupling Troubleshooting Workflow

G start Low Amide Coupling Yield q1 Is the Carboxylic Acid Activated? (Check by LC-MS for active ester) start->q1 sol1 Use Stronger Coupling Agent (e.g., HATU, COMU) Or convert to Acyl Fluoride q1->sol1 No q2 Is Steric Hindrance a Factor? q1->q2 Yes sol1->q2 sol2 Increase Temperature (40-80°C) Increase Reaction Time (24h+) q2->sol2 Yes q3 Are Anhydrous Conditions Met? q2->q3 No sol2->q3 sol3 Use Anhydrous Solvents Dry Glassware Thoroughly q3->sol3 No end_node Optimized Yield q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The 5-bromo substituent is an ideal handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Subsection 2.1: Buchwald-Hartwig Amination

Question: What are the key challenges when performing a Buchwald-Hartwig amination on this substrate?

Answer: The primary challenges involve selecting an appropriate catalyst system (palladium precursor and ligand) and base that are compatible with the substrate's functional groups. Key considerations include:

  • Ligand Selection: The choice of phosphine ligand is crucial for an efficient catalytic cycle. For aryl bromides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[11]

  • Base Selection: The base's role is to deprotonate the amine coupling partner.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is typically used. The base must be strong enough to facilitate catalysis but not so harsh that it causes degradation of the substrate or hydrolysis of the 1-acetyl group.

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch + Amine - Br⁻ amine_complex Ar-Pd(II)L₂(NHR'R'') lig_exch->amine_complex red_elim Reductive Elimination amine_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) red_elim->product reactants Ar-Br + HNR'R'' + Base reactants->ox_add

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Subsection 2.2: Suzuki-Miyaura Coupling

Question: What factors are critical for a successful Suzuki coupling with this compound?

Answer: A successful Suzuki coupling hinges on the careful optimization of several interacting parameters.[12]

  • Catalyst and Ligand: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are standard. For an electron-rich aryl bromide, ligands like SPhos or XPhos can be effective. The oxidative addition of Pd(0) into the C-Br bond is a key step, and electron-withdrawing groups on the aryl halide generally facilitate this process.[13][14]

  • Base and Solvent: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid. The choice of solvent is also critical, with mixtures of an organic solvent (e.g., toluene, dioxane, or DME) and water often providing the best results.

  • Boronic Acid Stability: Boronic acids can undergo decomposition (protodeboronation), especially at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability and reaction outcomes.

Visualization: Suzuki-Miyaura Catalytic Cycledot

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [R'B(OR)₂(OH)]⁻ diorgano_complex Ar-Pd(II)L₂(R') transmetal->diorgano_complex red_elim Reductive Elimination diorgano_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' (Product) red_elim->product reactants Ar-Br + R'-B(OR)₂ + Base reactants->ox_add

Sources

Technical Support Center: Preventing Byproduct Formation in the Bromination of Aminoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of aminoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues related to byproduct formation. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve your desired synthetic outcomes with high purity and yield.

Introduction to the Challenges of Aminoindoline Bromination

Aminoindoline is an electron-rich heterocyclic system. The presence of the amino group and the indoline core makes the aromatic ring highly activated towards electrophilic aromatic substitution. While this high reactivity is advantageous, it also presents significant challenges in controlling the reaction to achieve selective monobromination. The primary issues encountered are over-bromination, oxidation, and poor regioselectivity. This guide will provide in-depth solutions to these problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bromination of aminoindoline. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Multiple Spots on TLC Analysis, Indicating a Mixture of Products

Question: I've run my bromination reaction on N-protected aminoindoline, and my TLC plate shows multiple product spots. What are the likely byproducts, and how can I prevent their formation?

Answer:

The presence of multiple spots on your TLC plate is a classic sign of byproduct formation. For the bromination of an N-protected aminoindoline, the most common byproducts are di- or poly-brominated compounds and, to a lesser extent, oxidized species.

Probable Causes and Solutions:

  • Over-Bromination: The high electron density of the aminoindoline ring makes it susceptible to multiple brominations.

    • Solution: Carefully control the stoichiometry of your brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents of the reagent. Adding the brominating agent portion-wise or as a dilute solution over an extended period can help maintain a low concentration and improve selectivity.

  • Poor Regioselectivity: While bromination is generally directed to specific positions due to the activating nature of the substituted pyrrole ring, a mixture of constitutional isomers can still form.

    • Solution: The choice of solvent and temperature can significantly influence regioselectivity. For instance, using DMF as a solvent has been noted to favor para-substitution in some aromatic systems. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product.

  • Radical Side Reactions (especially with NBS): If you are using N-Bromosuccinimide (NBS), competing radical reactions can occur, especially in the presence of light or radical initiators.

    • Solution: To favor the desired electrophilic aromatic substitution pathway, conduct the reaction in the dark by wrapping your reaction flask in aluminum foil. Ensure your NBS is freshly recrystallized, as impurities can promote radical reactions.

Experimental Protocol for Selective Mono-bromination of N-Boc-Aminoindoline
ParameterRecommended ConditionRationale
Protecting Group Boc (tert-Butoxycarbonyl)Moderates the activating effect of the amino group and prevents N-bromination.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Stoichiometry 1.05 equivalents of NBSMinimizes over-bromination.
Solvent Anhydrous THF or DMFCommon solvents for this transformation.
Temperature -78 °C to 0 °CEnhances selectivity.
Addition Method Slow, portion-wise additionMaintains a low concentration of the electrophile.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Light Conditions In the dark (foil-wrapped flask)Suppresses radical pathways.
Issue 2: Formation of Oxindole Byproducts

Question: My mass spectrometry analysis shows a peak corresponding to the mass of an oxidized product, likely an oxindole. How is this happening, and what can be done to avoid it?

Answer:

The formation of oxindole derivatives is a known side reaction during the bromination of indoles and related compounds. This occurs through an initial electrophilic attack at the C2-C3 double bond, followed by rearrangement and oxidation.

Probable Cause and Solution:

  • Reaction with Water or Other Nucleophiles: The intermediate formed after the initial bromination can react with water present in the reaction mixture, leading to the formation of a bromohydrin-like species that can then rearrange to the oxindole.

    • Solution: Ensure that your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. Running the reaction under an inert atmosphere (N₂ or Ar) will also help to exclude moisture.

Workflow for Minimizing Oxindole Formation

Caption: Workflow to minimize oxindole byproducts.

Issue 3: Cleavage of the N-Protecting Group

Question: I'm using an N-Boc protecting group, and I'm observing some deprotection during the reaction. Why is this happening?

Answer:

The Boc (tert-butoxycarbonyl) group is known to be sensitive to acidic conditions. Many bromination reactions, especially those using Br₂ or NBS, generate acidic byproducts like hydrobromic acid (HBr).

Probable Cause and Solution:

  • Acidic Byproduct Formation: The HBr generated can cleave the acid-labile Boc group, leading to the unprotected aminoindoline, which is then highly susceptible to over-bromination and other side reactions.

    • Solution: Add a non-nucleophilic base or an acid scavenger to the reaction mixture to neutralize any acid that is formed.

      • Recommended Bases: Pyridine or 2,6-lutidine.

      • Acid Scavengers: Barium carbonate or sodium bicarbonate can also be used.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amino group of aminoindoline for bromination?

A1: The choice of protecting group is crucial. An ideal protecting group should deactivate the amino group sufficiently to allow for controlled bromination on the aromatic ring and be stable to the reaction conditions, yet readily cleavable afterward.

  • Boc (tert-Butoxycarbonyl): This is a very common choice. It effectively protects the amine and can be removed under acidic conditions. However, as noted in the troubleshooting guide, care must be taken to avoid in-situ deprotection.

  • Cbz (Carboxybenzyl): This is another excellent option, stable to mildly acidic and basic conditions. It is typically removed by hydrogenolysis.

  • Acetyl: While simple to introduce, the acetyl group is less deactivating than Boc or Cbz and may not be sufficient to prevent over-bromination in some cases.

Q2: Which position on the aminoindoline ring is most likely to be brominated?

A2: For electrophilic aromatic substitution on the indole nucleus, the C3 position is the most electron-rich and generally the most reactive site. However, in the case of indoline (a dihydroindole), the aromaticity of the pyrrole ring is absent. The reaction will proceed on the benzene portion of the molecule. The amino group is a powerful ortho-, para-director. Therefore, bromination will preferentially occur at the positions ortho and para to the amino group. The exact position will depend on the other substituents present on the benzene ring.

Regioselectivity in Electrophilic Bromination of Aminoindoline

G cluster_0 Aminoindoline Core cluster_1 Bromination Sites A Aminoindoline B Activating Amino Group (-NHR) A->B Directs Electrophile C Ortho Position B->C Favored D Para Position B->D Highly Favored

Caption: Regioselectivity in aminoindoline bromination.

Q3: Can I use molecular bromine (Br₂) instead of NBS?

A3: Yes, molecular bromine can be used, often in the presence of a Lewis acid catalyst like FeBr₃. However, Br₂ is generally more reactive and less selective than NBS, which can lead to a higher incidence of over-bromination. For substrates as activated as aminoindoline, the milder conditions afforded by NBS are often preferable.

Q4: How important is the purity of the brominating agent?

A4: It is critically important. Impure NBS, which can appear yellow or brown due to the presence of bromine, can give unreliable results and promote unwanted radical side reactions. It is recommended to use freshly recrystallized NBS for best results.

References

  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Hinman, R., & Bauman, C. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Journal of Organic Chemistry, 29(5), 1206–1215.
  • Examples of electrophilic aromatic substitution. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved January 10, 2026, from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025, February 20). PMC. NIH. Retrieved January 10, 2026, from [Link]

  • Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved January 10, 2026, from [Link]

  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (n.d.). Bridgewater State University Virtual Commons. Retrieved January 10, 2026, from [Link]

  • Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. Retrieved January 10, 2026, from [Link]

  • Solvent Effects on the Absorption and Emission Spectra of the methanone Molecule. (2024, May 9). PubMed. Retrieved January 10, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • The electrophilic aromatic substitution reaction rate for indole... (n.d.). In Study Prep. Pearson+. Retrieved January 10, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? (n.d.). Homework.Study

analytical challenges in the characterization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this and structurally related molecules. Given the limited specific literature on this compound, the guidance provided herein is grounded in established analytical principles for aromatic amines, halogenated compounds, and indoline derivatives.

Part 1: Understanding the Molecule: Physicochemical Profile

A successful analytical strategy begins with a solid understanding of the analyte's properties. This compound possesses several functional groups that dictate its analytical behavior:

  • Aromatic Amine: The primary amino group on the indoline ring makes the molecule basic and susceptible to pH-dependent interactions and oxidation.

  • Bromo-substituent: The bromine atom provides a characteristic isotopic signature in mass spectrometry and influences the molecule's chromatographic retention and UV absorbance.

  • Indoline Core: This heterocyclic structure is generally stable but can be subject to ring-opening under harsh conditions.

  • Ethanone Group: The acetyl group adds polarity and a potential site for hydrogen bonding.

These features can present challenges such as poor peak shape in chromatography, signal suppression in mass spectrometry, and sample instability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Analysis
Molecular Weight255.12 g/mol ---
pKa (most basic)~4.5 (Aromatic Amine)The compound will be protonated at low pH. This is a critical parameter for HPLC method development.
LogP~1.8Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
SolubilityLikely soluble in organic solvents like Methanol, Acetonitrile, and DMSO. Aqueous solubility is expected to be pH-dependent.Sample preparation should start with organic solvents. For aqueous solutions, buffering may be necessary.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on fundamental analytical principles and best practices.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: My chromatographic peak for this compound is exhibiting significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a basic compound like this is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the silica-based column packing.[1]

Here’s a systematic approach to troubleshoot this:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Lowering the pH (e.g., to 2.5-3.0) with an acid like formic acid or trifluoroacetic acid will ensure that the silanol groups are not ionized, minimizing these secondary interactions.[2]

  • Increase Buffer Concentration: Using a buffer (e.g., ammonium formate or ammonium acetate) at a concentration of 20 mM or higher can help to shield the silanol interactions and improve peak shape.[2]

  • Use a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[2]

  • Column Selection: Consider using a column with a modern packing material that has low silanol activity, such as an end-capped column or one with a polar-embedded phase.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Lower pH with 0.1% Formic Acid check_pH->adjust_pH No check_buffer Is a Buffer Used? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Add 20mM Ammonium Formate check_buffer->add_buffer No check_column Is Column End-capped? check_buffer->check_column Yes add_buffer->check_column change_column Switch to End-capped or Polar-Embedded Column check_column->change_column No check_conc Is Sample Concentration High? check_column->check_conc Yes change_column->check_conc reduce_conc Dilute Sample and Re-inject check_conc->reduce_conc Yes resolved Peak Shape Improved check_conc->resolved No reduce_conc->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: I'm observing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?

A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic hold at a lower organic percentage can increase retention and improve separation.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

  • Adjust pH: For ionizable compounds, a small change in mobile phase pH can significantly impact the retention of both the main compound and its impurities, thus improving resolution.

  • Enhance Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[3]

  • Temperature Control: Adjusting the column temperature can influence selectivity. Try running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.

Mass Spectrometry (MS) Issues

Q3: I am having trouble getting a strong and stable signal for my compound using Electrospray Ionization (ESI). What should I do?

A3: ESI efficiency is highly dependent on the analyte and the mobile phase conditions.

  • Optimize Ionization Mode: Given the basic amino group, positive ion mode (ESI+) should be the primary choice. The molecule will readily accept a proton to form [M+H]+.

  • Mobile Phase Additives: Ensure your mobile phase contains a proton source. A low concentration of an acid like formic acid (0.1%) is standard for enhancing ionization in positive mode.

  • Source Parameter Optimization: Systematically optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Check for Ion Suppression: Co-eluting impurities or high concentrations of non-volatile buffer salts can suppress the ionization of your analyte. Ensure your sample is clean and use volatile buffers like ammonium formate or acetate if a buffer is necessary.

Q4: The mass spectrum of my compound shows a pair of peaks with a 2 m/z unit difference. What does this signify?

A4: This is the characteristic isotopic pattern for a compound containing one bromine atom.[4][5][6] Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4][5][6] Therefore, you will observe two molecular ion peaks, [M]+ and [M+2]+, with nearly equal intensity.[4][5][6] This is a powerful diagnostic tool for confirming the presence of bromine in your molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Q5: The proton signals in the aromatic region of my 1H NMR spectrum are complex and overlapping. How can I confidently assign them?

A5: Overlapping signals in the aromatic region are common for substituted indoline systems.

  • 2D NMR Experiments: The most reliable way to resolve this is by using 2D NMR techniques.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity of the protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment if the carbon spectrum is resolved.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and confirming the overall structure.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6) can sometimes alter the chemical shifts enough to resolve overlapping signals.[7]

Sample Stability and Preparation

Q6: I suspect my compound is degrading over time in solution. What are the best practices for storage and handling?

A6: Aromatic amines can be susceptible to oxidation, which can be accelerated by light and air.

  • Storage Conditions: Store solid material in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh whenever possible. If storage is necessary, keep them at low temperatures (-20°C or -80°C) in amber vials to protect from light.

  • Solvent Choice: Use high-purity, degassed solvents for sample preparation to minimize dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant to the sample solution can help prevent degradation, but this should be done with caution as it may interfere with the analysis.

  • pH Considerations: The stability of amino-containing compounds can be pH-dependent. Storing solutions at a pH where the amino group is protonated (i.e., acidic conditions) can sometimes improve stability by reducing its susceptibility to oxidation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: Without a specific synthetic route, potential impurities can be inferred from common synthetic pathways for similar molecules. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Isomers with bromine or amino groups at different positions on the indoline ring.

  • Over-brominated or under-brominated species: Compounds with more than one or no bromine atoms.

  • Oxidation products: Degradation of the amino group can lead to colored impurities.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Q2: Which analytical technique is best for determining the purity of my sample?

A2: A combination of techniques is ideal for a comprehensive purity assessment.

  • HPLC with UV detection is the workhorse for purity analysis, allowing for the quantification of impurities that have a UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.

  • LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

  • 1H NMR can be used for quantitative analysis (qNMR) against a certified internal standard and is excellent for detecting residual solvents.

  • Gas Chromatography (GC) may be suitable for analyzing volatile impurities, such as residual solvents.

Q3: What are the key considerations for validating an HPLC method for this compound?

A3: A validated HPLC method ensures reliable and reproducible results. Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Part 4: Experimental Protocol Example

Protocol: Generic Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column:

    • C18 column, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30°C

  • Detection:

    • Monitor at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm and 280 nm).

  • Injection Volume:

    • 5-10 µL

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at approximately 1 mg/mL. Dilute with the initial mobile phase composition (95:5 A:B) to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Analytical_Technique_Selection question What is the Analytical Goal? purity Purity & Quantitation question->purity identity Structure Confirmation question->identity impurities Impurity Identification question->impurities hplc HPLC-UV/PDA purity->hplc qnmr qNMR purity->qnmr lcms LC-MS identity->lcms nmr_2d 1H, 13C, 2D NMR identity->nmr_2d impurities->lcms gcms GC-MS (for volatile impurities) impurities->gcms

Caption: Decision tree for selecting analytical techniques.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

  • Hino, T., & Nakagawa, M. (n.d.). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]

  • PubMed. (n.d.). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of new Indole Schiff Bases, Derived from 2-(5-Bromo-3,3-Dimethyl- 1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Substituted Aniline. Retrieved from [Link]

  • YouTube. (2020, June 6). Biochemist's Toolkit: Detecting the Presence of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure analysis of 4-(3-(5-bromo-1H-indol-3-yl)-2-oxoindolin-3-yl)-3-phenylisoxazol-5(2H)-one. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Regioselective Functionalization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1-(7-Amino-5-bromoindolin-1-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively modifying this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Understanding the Molecule: A Chemist's Perspective

This compound is a polysubstituted indoline derivative with multiple reactive sites, making its regioselective functionalization a nuanced challenge. The key to successful modification lies in understanding the relative reactivity of each functional group:

  • C5-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions.

  • C7-Amino Group: A nucleophilic primary amine that can undergo a variety of functionalizations.

  • N1-Acetyl Group: While seemingly a simple amide, it influences the nucleophilicity of the indoline nitrogen and the electronic properties of the aromatic ring.

  • Indoline Ring: The C-H bonds of the aromatic and saturated portions of the ring could potentially be functionalized under specific conditions.

This guide will systematically address strategies to selectively target each of these positions.

FAQ 1: Selective Functionalization at the C5-Bromo Position via Suzuki-Miyaura Cross-Coupling

Question: I am trying to perform a Suzuki-Miyaura cross-coupling reaction at the C5-bromo position, but I am observing low yields and side products. What are the critical parameters to optimize?

Answer:

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation at the C5-position of your indoline.[1][2][3][4][5] However, the success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the free amino group at C7 can potentially interfere with the catalytic cycle, so optimization is key.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst like Pd(dppf)Cl2 or a combination of a Pd(0) source (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., SPhos, XPhos).[6][7]
Insufficiently strong baseUse a moderately strong inorganic base like K2CO3 or K3PO4. Stronger bases like alkoxides could lead to side reactions with the N-H of the amino group.
Inappropriate solventA mixture of a polar aprotic solvent like dioxane or DME with water is often effective.[2][6]
Side Product Formation (e.g., Homocoupling) Catalyst deactivation or slow transmetalationEnsure rigorous degassing of the reaction mixture to remove oxygen. Consider using a phase-transfer catalyst if solubility is an issue.
Debromination Reductive elimination from a Pd-H speciesAdd a mild oxidant or ensure the absence of species that can generate hydrides.
N-Arylation of the Amino Group Competing Buchwald-Hartwig type reactionUse a catalyst system known to favor C-C over C-N coupling. Lowering the reaction temperature might also help.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_start Reaction Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end Work-up & Purification Start Combine Reactants: - Indoline - Boronic Acid - Base Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Start->Catalyst 1. Solvent Add Degassed Solvent Catalyst->Solvent 2. Inert Establish Inert Atmosphere Solvent->Inert 3. Heat Heat to 80-100 °C Inert->Heat 4. Workup Aqueous Work-up & Extraction Heat->Workup Monitor (TLC/LC-MS) Purify Column Chromatography Workup->Purify Crude Product Product Pure Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

FAQ 2: Selective Functionalization of the C7-Amino Group

Question: I want to selectively acylate or alkylate the C7-amino group without affecting the N1-acetyl group or the C5-bromo position. What conditions should I use?

Answer:

Selective functionalization of the C7-amino group requires careful control of reaction conditions to prevent competing reactions. The primary amino group at C7 is generally more nucleophilic than the amide nitrogen at N1. However, harsh conditions can lead to undesired side reactions.

Troubleshooting Guide: C7-Amino Group Functionalization
Issue Potential Cause Recommended Solution
N1-Deacetylation Strongly acidic or basic conditionsUse mild reaction conditions. For acylation, use a non-nucleophilic base like pyridine or triethylamine. For alkylation, use a mild base like K2CO3.
Reaction at C5-Bromo Position Use of strong nucleophiles under forcing conditionsAvoid high temperatures and prolonged reaction times. Screen different solvents to find one that favors the desired reaction.
Low Reactivity Steric hindrance or electronic deactivationUse a more reactive acylating or alkylating agent. Consider using a catalyst to activate the electrophile.
Di-alkylation/acylation Excess electrophileUse a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile.
Experimental Protocol: Selective N-Acylation of the C7-Amino Group
  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equiv.).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography.

N_Acylation_Decision Start Start: Selective C7-N-Acylation Problem Low Yield or Side Products? Start->Problem Check_Base Is the base non-nucleophilic? Problem->Check_Base Yes Success Successful Acylation Problem->Success No, proceed to purification Check_Temp Is the temperature controlled (0 °C to RT)? Check_Base->Check_Temp Yes Solution_Base Use Pyridine or Et3N Check_Base->Solution_Base No Check_Equiv Is the acylating agent stoichiometry correct (1.0-1.1 eq)? Check_Temp->Check_Equiv Yes Solution_Temp Maintain low temperature during addition Check_Temp->Solution_Temp No Solution_Equiv Use stoichiometric amount of acylating agent Check_Equiv->Solution_Equiv No Check_Equiv->Success Yes Solution_Base->Problem Solution_Temp->Problem Solution_Equiv->Problem

Caption: Troubleshooting Decision Tree for C7-N-Acylation.

FAQ 3: Can I selectively functionalize the N1-position of the indoline?

Question: Is it possible to remove the acetyl group and perform a selective N-alkylation or N-arylation at the indoline nitrogen?

Answer:

Yes, this is a feasible two-step strategy. The N-acetyl group can be hydrolyzed under basic or acidic conditions, although care must be taken to avoid side reactions. Once the N-H of the indoline is free, it can be selectively functionalized.

Step 1: Deacetylation

Hydrolysis of the N-acetyl group can be achieved using conditions such as:

  • Basic Hydrolysis: Refluxing with a base like NaOH or KOH in a protic solvent (e.g., methanol/water). This method is generally effective but may risk promoting undesired reactions at the bromo-position if not carefully controlled.

  • Acidic Hydrolysis: Treatment with a strong acid like HCl in a suitable solvent. This can be a milder option for some substrates.

Step 2: Selective N-Functionalization of the Indoline

Once the acetyl group is removed, the resulting 7-amino-5-bromoindoline can be functionalized at the N1 position. The secondary amine of the indoline is typically more nucleophilic than the aromatic C7-amino group.

  • N-Alkylation: Can be achieved using an alkyl halide and a mild base like K2CO3 in a polar aprotic solvent like DMF or acetonitrile.[8][9][10][11]

  • N-Arylation (Buchwald-Hartwig Amination): This cross-coupling reaction allows for the formation of a C-N bond between the indoline nitrogen and an aryl halide.[12][13][14][15][16] It is crucial to select a catalyst system that favors amination of the secondary amine over the primary C7-amino group. Often, using a slight excess of the indoline substrate can help minimize diarylation.

Orthogonal Protection Strategy

For more complex syntheses, an orthogonal protecting group strategy is highly recommended.[17][18][19][20] This involves protecting the C7-amino group with a group that is stable to the conditions used for N1-functionalization and can be removed selectively later.

Orthogonal_Protection Start This compound Protect_NH2 Protect C7-NH2 (e.g., Boc, Cbz) Start->Protect_NH2 Deacetylate Deacetylate N1 Protect_NH2->Deacetylate Functionalize_N1 Functionalize N1 (Alkylation/Arylation) Deacetylate->Functionalize_N1 Deprotect_NH2 Deprotect C7-NH2 Functionalize_N1->Deprotect_NH2 Final_Product Selectively Functionalized Product Deprotect_NH2->Final_Product

Caption: Orthogonal Strategy for N1-Functionalization.

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. (2021). Organic Letters, 23(2), 410–415. [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 69–75. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Angewandte Chemie International Edition, 58(38), 13454-13458. [Link]

  • Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. (2019). Chemical Communications, 55(57), 8311-8314. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Molecules, 28(8), 3569. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters, 7(23), 5087–5090. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Organic & Biomolecular Chemistry, 19(33), 7187-7193. [Link]

  • Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. (2009). Organic letters, 11(18), 4144–4147. [Link]

  • De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. (2022). Journal of the American Chemical Society, 144(43), 19932–19941. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(63), 14311-14316. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(42), 14936-14941. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). RSC Advances, 15(33), 22934-22938. [Link]

  • De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. (2022). Journal of the American Chemical Society, 144(43), 19932–19941. [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (2020). Angewandte Chemie International Edition, 59(32), 13421-13425. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Lewis Acid-Catalyzed C-H Functionalization for Synthesis of Isoindolinones and Isoindolines. (2010). Chinese Academy of Sciences. [Link]

  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. (2017). Asian Journal of Organic Chemistry, 6(10), 1434-1438. [Link]

  • Synthesis of indoline from N-acetylindole. (n.d.). ResearchGate. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research, 54(9), 2236–2250. [Link]

  • Selective Functionalization of Indole: Synthesis of Bioinspired 2,2′‐thiobisindoles, 3‐substituted Oxindoles, and 1‐(chloromethyl) Indoline‐2‐dione in One‐pot manner. (2023). ChemistrySelect, 8(23). [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(23), 5629. [Link]

  • Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds. (2025). The Journal of Organic Chemistry, 90(24), 16757–16768. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). Pharmaceuticals, 14(12), 1301. [Link]

  • 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions || NET GATE SET JAM. (2025). YouTube. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Common cross coupling reactions. (2018). YouTube. [Link]

  • C-H Functionalization of Indoles at the C7 Position. (2025). ResearchGate. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 69-75. [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2022). Catalysts, 12(11), 1378. [Link]

  • Studies on Acetylation of Indoles. (2025). ResearchGate. [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2012). Beilstein Journal of Organic Chemistry, 8, 1059–1064. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467. [Link]

  • Regioselective and diastereoselective synthesis of two functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction. (2018). Monatshefte für Chemie - Chemical Monthly, 149(6), 1145–1150. [Link]

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Technical Support Center: Enhancing the Solubility of 1-(7-Amino-5-bromoindolin-1-YL)ethanone for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(7-Amino-5-bromoindolin-1-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for solubility challenges encountered during biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful application of this compound in your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

Before addressing solubility issues, it is crucial to understand the inherent properties of this compound. Lacking experimental data, we have utilized computational tools to predict key parameters that govern its solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 255.11 g/mol Moderate molecular weight, not inherently a major obstacle for solubility.
Predicted LogP 1.79This value suggests the compound is moderately lipophilic, indicating it may have limited aqueous solubility.
Predicted pKa (basic) 3.65 (for the amino group)The presence of a basic amino group suggests that the compound's solubility will be highly dependent on pH. It will be more soluble in acidic conditions (pH < 3.65) where the amine is protonated.

These predictions suggest that while the compound is not excessively hydrophobic, its limited aqueous solubility, particularly at neutral or basic pH, is the primary challenge for researchers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS (pH 7.4)?

A1: The predicted pKa of the amino group on the indoline ring is approximately 3.65. At a neutral pH of 7.4, this amine is primarily in its neutral, uncharged form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solvent needs to be below the pKa, where the amine group becomes protonated (positively charged).

Q2: What is the best starting solvent for making a high-concentration stock solution?

A2: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its ability to dissolve a wide range of organic molecules.[1] A stock solution of 10-20 mM in 100% DMSO should be achievable.

Q3: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To mitigate this, a stepwise dilution approach is recommended.[2] Additionally, ensuring the final concentration in your assay is below the compound's aqueous solubility limit is crucial.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[3] Higher concentrations of DMSO can be cytotoxic and may interfere with the biological activity being measured.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Q5: Can I use other solvents besides DMSO?

A5: Yes, other water-miscible organic solvents can be used. Ethanol and Polyethylene Glycol 400 (PEG 400) are common alternatives. However, their solubilizing power may differ from DMSO, and they can also have effects on cells at higher concentrations.[6][7]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for solubilizing this compound. Start with the simplest method and proceed to more complex techniques as needed.

Workflow for Solubilization

start Start: Compound Precipitation Issue stock_solution Step 1: Prepare High-Concentration Stock in 100% DMSO start->stock_solution intermediate_dilution Step 2: Intermediate Dilution in Cell Culture Medium stock_solution->intermediate_dilution final_dilution Step 3: Final Serial Dilutions in Cell Culture Medium intermediate_dilution->final_dilution success Success: Compound is Soluble in Assay final_dilution->success No Precipitation troubleshoot Precipitation Persists? Troubleshoot Further final_dilution->troubleshoot Precipitation ph_modification Option A: pH Modification troubleshoot->ph_modification cosolvent Option B: Co-solvent System troubleshoot->cosolvent cyclodextrin Option C: Cyclodextrin Formulation troubleshoot->cyclodextrin

Caption: A stepwise workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation and Dilution

This protocol is the first-line approach for preparing working solutions of this compound.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in 100% DMSO:

    • Weigh out an appropriate amount of the compound. For example, for 1 mL of a 10 mM stock, weigh out 2.55 mg of the compound.

    • Add the corresponding volume of 100% DMSO.

    • Vortex thoroughly. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary, but be mindful of potential compound degradation.[1]

  • Create an Intermediate Dilution:

    • To minimize precipitation, create an intermediate dilution of your stock in your final aqueous buffer (e.g., cell culture medium).

    • For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution. It is often better to do this in steps. First, make a 1 mM intermediate in DMSO, and then dilute that 1:10 into your aqueous buffer.

  • Perform Final Serial Dilutions:

    • Use the intermediate dilution to perform your serial dilutions directly in the assay medium. This ensures that the final DMSO concentration remains constant and low across all tested concentrations.

Protocol 2: pH-Mediated Solubilization

Given the predicted basic pKa of 3.65, adjusting the pH of the solvent can significantly enhance the solubility of this compound.[8]

Rationale: By lowering the pH to below 3.65, the amino group becomes protonated, increasing the molecule's polarity and its affinity for water.

Procedure:

  • Prepare a stock solution in a low pH buffer (e.g., 50 mM citrate buffer, pH 3.0).

  • Alternatively, prepare a high-concentration stock in DMSO as described in Protocol 1.

  • When diluting into your final assay buffer, consider the buffering capacity of your final medium. If the final pH remains above 4, solubility may still be limited.

  • This method is more suitable for biochemical assays where the pH can be controlled. For cell-based assays, ensure the final pH of the culture medium is not cytotoxic.

Protocol 3: Utilizing Co-solvents

If DMSO proves to be problematic, or if solubility is still an issue, a co-solvent system can be employed.[9] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10]

Common Co-solvents:

Co-solventProperties & Considerations
Ethanol Less toxic than DMSO for many cell lines. Can enhance the solubility of some lipophilic compounds.[6][11]
PEG 400 A water-soluble polymer that can increase the solubility of poorly soluble drugs.[7][12][] Generally considered to have low toxicity.

Procedure:

  • Prepare a high-concentration stock solution in the chosen co-solvent (e.g., 100% ethanol or PEG 400).

  • Follow a similar stepwise dilution protocol as with DMSO, being mindful of the final concentration of the co-solvent in the assay.

  • Always include appropriate vehicle controls.

Protocol 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules, thereby increasing their apparent aqueous solubility.[3][8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[3][8][14]

Mechanism of Cyclodextrin Solubilization

cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Inclusion Complex compound This compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex compound_in_complex Compound

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can take time.

  • This method is particularly useful for preparing aqueous formulations for in vivo studies.

Summary of Solvent Properties and Recommendations

Solvent/ExcipientMax Recommended Concentration in Cell AssaysKey AdvantagesKey Considerations
DMSO < 0.5%Excellent solubilizing power for a wide range of compounds.[15][16]Can be cytotoxic at higher concentrations and may interfere with some assays.[5][17]
Ethanol < 0.5%Generally less toxic than DMSO.May not be as effective as DMSO for all compounds.[6][11]
PEG 400 < 1%Low toxicity, can enhance solubility and permeability.[7][12][]May be more viscous and require warming to handle.
HP-β-CD Assay DependentSignificantly increases aqueous solubility, low toxicity.[3][8][14]Can potentially interact with cell membranes at very high concentrations.

Final Recommendations

For routine in vitro screening of this compound, the recommended approach is to prepare a 10 mM stock solution in 100% DMSO and perform serial dilutions to achieve the final desired concentrations, ensuring the final DMSO concentration in the assay is below 0.5%. If precipitation occurs, a stepwise dilution strategy should be employed. For applications requiring higher aqueous concentrations or for in vivo studies, formulation with HP-β-CD is a promising strategy. Given the compound's basicity, pH adjustment can be a powerful tool for solubilization in cell-free assays where pH can be controlled.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Hylanda Chemical. (2025). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Wellness Nutrition. (n.d.). Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(7-Amino-5-bromoindolin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-Amino-5-bromoindolin-1-yl)ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The strategic placement of its amino and bromo substituents on the indoline scaffold makes it a versatile intermediate for introducing further molecular complexity and modulating biological activity. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an in-depth analysis of their respective methodologies, efficiency, and underlying chemical principles. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific research and development needs.

Core Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound predominantly proceeds through a multi-step sequence starting from readily available N-acetylindoline. The two principal routes diverge in the order of the key bromination and nitration steps, each presenting distinct advantages and challenges. Both pathways ultimately converge to a common intermediate, which is then reduced to afford the final product.

Route 1: Nitration Followed by Bromination

This synthetic pathway commences with the nitration of N-acetylindoline, followed by bromination of the resulting nitro-intermediate, and concludes with the reduction of the nitro group.

Route 2: Bromination Followed by Nitration

Conversely, the second major route initiates with the bromination of N-acetylindoline, succeeded by nitration of the bromo-intermediate, and also culminates in the reduction of the nitro functionality.

The selection between these two routes can significantly impact the overall yield, purity of the final product, and the ease of synthesis, primarily due to the directing effects of the substituents on the indoline ring during the electrophilic aromatic substitution reactions.

Detailed Protocol and Mechanistic Insights

Starting Material: N-Acetylindoline

Both synthetic routes begin with the acetylation of indoline. This is a crucial initial step that serves two primary purposes: protection of the secondary amine of the indoline ring from unwanted side reactions and activation of the benzene ring for subsequent electrophilic aromatic substitution. The acetyl group is a moderately activating, ortho-, para-directing group.

Route 1: Nitration Followed by Bromination

This route introduces the nitro group at the 7-position, followed by bromination at the 5-position.

Step 1a: Synthesis of 1-Acetyl-7-nitroindoline

The nitration of 1-acetylindoline is typically achieved using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group primarily to the para-position (position 5) and to a lesser extent, the ortho-position (position 7). Careful control of reaction conditions is necessary to favor the formation of the desired 7-nitro isomer.

Experimental Protocol:

  • To a solution of 1-acetylindoline in a suitable solvent such as acetic acid, slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • Maintain the reaction at this temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it over crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • The precipitated product, 1-acetyl-7-nitroindoline, is collected by filtration, washed with water, and dried.

Step 2a: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

The subsequent bromination of 1-acetyl-7-nitroindoline introduces a bromine atom at the 5-position. The nitro group is a meta-directing deactivator, while the acetylated amino group is an ortho-, para-director. The directing effects of both substituents must be considered to predict the regioselectivity of this step.

Experimental Protocol:

  • Dissolve 1-acetyl-7-nitroindoline in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature.

  • Stir the reaction mixture until completion, as indicated by TLC.

  • Work-up the reaction by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield 1-acetyl-5-bromo-7-nitroindoline.

Step 3a: Synthesis of this compound

The final step in this route is the reduction of the nitro group of 1-acetyl-5-bromo-7-nitroindoline to an amino group.

Experimental Protocol:

  • Dissolve 1-acetyl-5-bromo-7-nitroindoline in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to give the final product, this compound.

Route 2: Bromination Followed by Nitration

This alternative pathway reverses the order of the electrophilic substitution reactions.

Step 1b: Synthesis of 1-Acetyl-5-bromoindoline

The bromination of 1-acetylindoline will primarily yield the 5-bromo isomer due to the para-directing effect of the acetylamino group.

Experimental Protocol:

  • To a solution of 1-acetylindoline in a solvent like acetic acid, add a brominating agent (e.g., bromine or NBS) at a controlled temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is worked up similarly to the bromination step in Route 1 to isolate 1-acetyl-5-bromoindoline.

Step 2b: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

The nitration of 1-acetyl-5-bromoindoline introduces a nitro group. The acetylamino group directs ortho- to itself (positions 4 and 6), while the bromine atom directs ortho- and para- (positions 4 and 6). The steric hindrance at position 6 and the electronic effects will favor nitration at the 7-position.

Experimental Protocol:

  • Dissolve 1-acetyl-5-bromoindoline in a mixture of concentrated sulfuric acid and nitric acid at low temperature.

  • Control the reaction temperature and time to optimize the yield of the desired 7-nitro isomer.

  • The reaction is quenched and the product, 1-acetyl-5-bromo-7-nitroindoline, is isolated as described in the nitration step of Route 1.

Step 3b: Synthesis of this compound

This final step is identical to Step 3a in Route 1, involving the reduction of the nitro group of the common intermediate, 1-acetyl-5-bromo-7-nitroindoline.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Nitration then BrominationRoute 2: Bromination then Nitration
Starting Material N-AcetylindolineN-Acetylindoline
Key Intermediates 1-Acetyl-7-nitroindoline1-Acetyl-5-bromoindoline
Common Intermediate 1-Acetyl-5-bromo-7-nitroindoline1-Acetyl-5-bromo-7-nitroindoline
Regioselectivity Nitration can lead to a mixture of 5- and 7-nitro isomers, potentially lowering the yield of the desired intermediate.Bromination is highly selective for the 5-position. Subsequent nitration is directed to the 7-position, often with good selectivity.
Overall Yield Potentially lower due to the formation of isomeric byproducts in the nitration step.Generally higher due to better regiocontrol in both substitution steps.
Purification May require chromatographic separation of nitro isomers.Purification of intermediates is often more straightforward.
Safety Considerations Use of nitrating agents requires careful temperature control to avoid runaway reactions.Standard precautions for handling bromine and nitrating agents are necessary.

Expertise & Experience Insights:

From a practical standpoint, Route 2 (Bromination followed by Nitration) is often the preferred method. The high regioselectivity of the initial bromination step simplifies the purification of the first intermediate. The subsequent nitration, while still requiring careful control, is generally more selective due to the directing influence of both the acetylamino and bromo substituents. This often translates to a higher overall yield and a more robust and scalable process.

Route 1 can be a viable option, but the potential for forming a mixture of nitro isomers in the first step can complicate the synthesis and reduce the overall efficiency. The separation of these isomers can be challenging, particularly on a larger scale.

Visualization of Synthetic Pathways

Route 1: Nitration First

Route 1 A N-Acetylindoline B 1-Acetyl-7-nitroindoline A->B Nitration (HNO3, H2SO4) C 1-Acetyl-5-bromo-7-nitroindoline B->C Bromination (NBS or Br2) D This compound C->D Reduction (SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for Route 1, starting with nitration.

Route 2: Bromination First

Route 2 A N-Acetylindoline B 1-Acetyl-5-bromoindoline A->B Bromination (NBS or Br2) C 1-Acetyl-5-bromo-7-nitroindoline B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (SnCl2/HCl or H2/Pd-C)

Caption: Synthetic pathway for Route 2, starting with bromination.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. However, a critical evaluation of the reaction steps, particularly the regioselectivity of the electrophilic aromatic substitutions, suggests that Route 2 (Bromination followed by Nitration) is generally the more efficient and reliable method. The superior control over isomer formation in this route often leads to higher overall yields and simpler purification procedures, making it a more attractive option for both laboratory-scale synthesis and potential scale-up operations. Researchers should carefully consider the factors outlined in this guide when selecting a synthetic strategy to ensure the successful and efficient production of this important chemical intermediate.

References

The Emergence of Bromoindolinones: A Comparative Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules that can selectively target tumor cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the indolinone core has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. The strategic introduction of a bromine atom onto this scaffold, specifically at the 5-position, has been shown to significantly modulate the biological activity of these compounds. This guide provides an in-depth comparison of the biological activity of 1-(7-Amino-5-bromoindolin-1-YL)ethanone derivatives and their structural analogs, focusing on their potential as anticancer agents, with a particular emphasis on their role as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. While direct experimental data for the titular compound series is emerging, this guide synthesizes findings from closely related 5-bromoindolin-2-one and indolinone derivatives to provide a predictive framework and a comprehensive resource for researchers in the field.

The Indolinone Scaffold: A Cornerstone for Kinase Inhibition

The indolin-2-one moiety is a well-established pharmacophore in the development of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[1][2] Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. By targeting specific kinases involved in tumorigenesis, such as VEGFR-2, it is possible to selectively inhibit tumor growth and progression.

Why VEGFR-2?

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 signaling can effectively cut off the blood supply to tumors, leading to their starvation and regression. Several approved anticancer drugs, such as Sunitinib and Sorafenib, are potent VEGFR-2 inhibitors that feature the indolinone scaffold, highlighting the clinical significance of this target and chemical class.[3][5]

Comparative Analysis of 5-Bromoindolinone Derivatives

Recent studies have demonstrated that derivatives of 5-bromoindolin-2-one exhibit significant anticancer activity, often superior to their non-brominated counterparts. The bromine atom is thought to enhance binding affinity within the hydrophobic pocket of the kinase active site and improve the overall pharmacokinetic profile of the molecule.

Table 1: Comparative Anticancer Activity of 5-Bromoindolin-2-one Derivatives
Compound IDCancer Cell LineIC50 (µM)Target KinaseReference
7c MCF-7 (Breast)7.17 ± 0.94VEGFR-2
7d MCF-7 (Breast)2.93 ± 0.47VEGFR-2[6]
A-549 (Lung)9.57 ± 0.62
23p HepG2 (Liver)2.357Not specified
A-549 (Lung)3.012
Skov-3 (Ovarian)2.891
Sunitinib HepG2 (Liver)31.594Multi-targeted[5]
A-549 (Lung)49.036
Skov-3 (Ovarian)33.782

As illustrated in Table 1, 5-bromoindolin-2-one derivatives 7d and 23p demonstrate significantly lower IC50 values against various cancer cell lines compared to the established multi-kinase inhibitor, Sunitinib.[5][6] This suggests a potent and potentially more selective anticancer effect.

Mechanism of Action: Beyond Simple Inhibition

The biological activity of these compounds is not limited to kinase inhibition alone. Studies on 1-benzyl-5-bromoindolin-2-one derivatives have revealed a multi-faceted mechanism of action that contributes to their anticancer efficacy.

Induction of Apoptosis

Compound 7d was found to induce apoptosis in MCF-7 breast cancer cells.[6] This was evidenced by an increase in the population of cells in the sub-G1 phase of the cell cycle and a corresponding arrest in the G2/M phase.[6] Furthermore, treatment with 7d led to the activation of key apoptotic mediators, including caspase-3 and caspase-9, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[6]

Compound_7d 1-Benzyl-5-bromoindolin-2-one (7d) VEGFR2 VEGFR-2 Inhibition Compound_7d->VEGFR2 CellCycle G2/M Phase Arrest Compound_7d->CellCycle Apoptosis Induction of Apoptosis Compound_7d->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Tumor_Regression Tumor Regression Angiogenesis->Tumor_Regression CellCycle->Tumor_Regression Caspases Caspase-3 & -9 Activation Apoptosis->Caspases Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Caspases->Tumor_Regression Bax_Bcl2->Tumor_Regression

Caption: Proposed mechanism of action for 1-benzyl-5-bromoindolin-2-one derivative 7d.

Experimental Protocols for Evaluation

To facilitate further research and comparative analysis, this section provides standardized protocols for key biological assays.

Workflow for Evaluating Novel Bromoindolinone Derivatives

cluster_0 In Vitro Evaluation cluster_1 Cellular Assays Synthesis Synthesis of Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Kinase_Assay VEGFR-2 Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies Kinase_Assay->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Markers) Mechanism->Western_Blot

Caption: A stepwise workflow for the biological evaluation of novel bromoindolinone derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized bromoindolinone derivatives for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method.[7]

  • IC50 Calculation: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Cycle Analysis

This assay is used to determine the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Future Directions and Conclusion

The available evidence strongly suggests that 5-bromoindolinone derivatives, and by extension, this compound derivatives, represent a promising class of compounds for the development of novel anticancer agents. Their potent inhibitory activity against key oncogenic kinases like VEGFR-2, coupled with their ability to induce apoptosis, makes them attractive candidates for further preclinical and clinical investigation.

Future research should focus on:

  • Synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship.

  • In vivo efficacy studies in animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic and toxicological profiling to determine their drug-like properties.

By systematically exploring the chemical space around the 5-bromoindolinone scaffold, the scientific community can unlock the full potential of this promising class of compounds in the fight against cancer.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K-H, A. E., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(8), 3535.
  • El-Damasy, D. A., Lee, J. A., Seo, S. H., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416.
  • El-Damasy, D. A., Lee, J. A., Seo, S. H., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
  • Cho, T. P., Dong, S. Y., Jun, F., et al. (2010). Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure–Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives. Journal of Medicinal Chemistry, 53(22), 8140-8149.
  • Cho, T. P., Dong, S. Y., Jun, F., et al. (2010). Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives.
  • Roth, G. J., Heckel, A., Colbatzky, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. I., et al. (2023). Discovery of indolinone-bearing benzenesulfonamides as new dual carbonic anhydrase and VEGFR-2 inhibitors possessing anticancer and pro-apoptotic properties.
  • Mologni, L., Rostagno, R., Brussolo, S., et al. (2010). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1482-1496.
  • Abdel-Gawad, N. M., George, R. F., El-Sayad, I. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 329.
  • Li, X., Wang, G., Wang, C., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.
  • Sun, L., Liang, C., Shirazian, S., et al. (2011). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 42(26), 5120-5130.
  • BenchChem. (2025). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Jänne, P. A., Gray, N., & Settleman, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.

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A Structural Comparison of 1-(7-Amino-5-bromoindolin-1-YL)ethanone with Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and functional comparison of the novel indolinone compound, 1-(7-Amino-5-bromoindolin-1-YL)ethanone, with established kinase inhibitors. As researchers and drug development professionals, understanding the nuanced structural features that govern kinase inhibitor potency and selectivity is paramount. This document offers an in-depth analysis of the indolinone scaffold, a privileged structure in kinase inhibitor design, and provides detailed experimental protocols for evaluating novel compounds.

The Indolinone Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indolinone core is a prominent heterocyclic scaffold that has yielded numerous successful kinase inhibitors.[1][2][3][4] These small molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[1][2] The versatility of the indolinone scaffold allows for chemical modifications that can fine-tune the inhibitor's affinity and selectivity for specific kinases.

Structural Dissection of this compound

To understand the potential of this compound as a kinase inhibitor, a detailed examination of its structural components is essential.

  • Indolinone Core: The foundational bicyclic system provides a rigid framework that mimics the adenine portion of ATP, enabling it to fit within the kinase hinge region.

  • 5-Bromo Substituent: Halogen atoms, such as bromine, at the 5-position of the indolinone ring are known to enhance binding affinity through hydrophobic interactions and by forming halogen bonds with the protein backbone. This feature is present in several potent kinase inhibitors.

  • 7-Amino Group: The presence of an amino group at the 7-position can participate in hydrogen bonding interactions with the kinase, potentially increasing both potency and selectivity. The positioning of this group is crucial for optimal interaction with the target.

  • N-Acyl Group: The ethanone (acetyl) group at the 1-position of the indoline nitrogen is a common feature in indolinone inhibitors. This group can influence the molecule's solubility and conformational flexibility, which in turn affects its binding properties.

Below is a diagram illustrating the key structural features of this compound.

This compound cluster_key_features Key Structural Features mol Indolinone_Core Indolinone Core Bromo_Group 5-Bromo Group Amino_Group 7-Amino Group Acyl_Group N-Acyl Group

Caption: Key pharmacophoric features of this compound.

Comparative Analysis with Clinically Relevant Indolinone Kinase Inhibitors

To contextualize the potential of this compound, a comparison with well-characterized, clinically approved indolinone-based kinase inhibitors is instructive. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, serves as an excellent benchmark due to its structural similarities and established clinical importance.

Structural Similarities and Differences
FeatureThis compoundSunitinib
Core Scaffold IndolinoneIndolinone
Substitution at C5 BromoFluoro
Substitution at C7 Amino-
Side Chain at C3 -Pyrrole-carboxamide
N1 Substitution AcetylEthyl
Implications for Kinase Binding and Selectivity

The structural variations between this compound and Sunitinib likely translate to differences in their kinase inhibition profiles.

  • Hinge Binding: Both molecules are expected to form hydrogen bonds with the kinase hinge region via the indolinone core.

  • Hydrophobic Pocket Interaction: The 5-halogen substituent in both compounds will likely occupy a hydrophobic pocket adjacent to the ATP-binding site. The larger bromine atom in our compound of interest may lead to altered interactions compared to the fluorine in Sunitinib.

  • Selectivity Determinants: The pyrrole-carboxamide side chain of Sunitinib is crucial for its interactions with the solvent-exposed region and contributes significantly to its target profile, which includes VEGFR and PDGFR. The absence of a similar bulky side chain in this compound suggests it may have a different selectivity profile. The 7-amino group could potentially form additional hydrogen bonds, influencing its affinity for specific kinases.

The following diagram illustrates a hypothetical binding mode of an indolinone inhibitor within the ATP-binding pocket of a kinase, highlighting key interaction points.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indolinone Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Region Solvent Exposed Region Gatekeeper Gatekeeper Residue Indolinone_Core Indolinone Core Indolinone_Core->Hinge H-bonds Indolinone_Core->Gatekeeper Steric Hindrance Substituent_C5 Substituent at C5 Substituent_C5->Hydrophobic_Pocket Hydrophobic Interactions Side_Chain_C3 Side Chain at C3 Side_Chain_C3->Solvent_Region Determines Selectivity

Caption: Generalized binding mode of indolinone kinase inhibitors.

Experimental Protocols for Kinase Inhibitor Characterization

To empirically determine the kinase inhibitory potential and selectivity of this compound, a series of well-established assays are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust method to determine IC50 values.[5][6][7][8][9]

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (control).

    • Add 2.5 µL of the target kinase in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA allows for the confirmation of target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12][13][14]

Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based detection method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target stabilization by the compound.

The following diagram outlines the workflow for the Cellular Thermal Shift Assay.

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Soluble Proteins (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, its structural features, particularly the indolinone core and the 5-bromo and 7-amino substitutions, suggest its potential as a kinase inhibitor. Based on the analysis of structurally related compounds, it is plausible that this molecule could target kinases involved in angiogenesis, such as VEGFR-2.

The provided experimental protocols offer a clear path for the comprehensive evaluation of this and other novel indolinone derivatives. By systematically assessing their in vitro inhibitory activity and cellular target engagement, researchers can elucidate their therapeutic potential and advance the development of next-generation kinase inhibitors.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • ADP Glo Protocol.

  • Indolinone derivatives as promisming anti VEGFR-2 agents targeting tumor angiogenesis : A comprehensive in silico case study. ResearchGate.

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central.

  • Application Notes and Protocols for ADP-Based Kinase Assays. Benchchem.

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate.

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.

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The Halogen Dance: A Comparative Guide to Bromoindolinone vs. Chloroindolinone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the indolinone scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of this heterocyclic system is paramount in tuning pharmacological activity. Among the most common starting points for such diversification are halogenated indolinones, particularly 5-bromo- and 5-chloroindolin-2-one. The choice between these two synthons is not merely one of convenience; it is a critical decision that profoundly impacts reaction efficiency, synthetic strategy, and ultimately, the accessibility of target molecules. This guide provides an in-depth comparative analysis of bromoindolinone versus chloroindolinone, offering field-proven insights and experimental data to inform your synthetic choices.

At a Glance: Physicochemical and Reactivity Profile

The subtle difference in the halogen atom at the 5-position imparts distinct physicochemical properties and dictates the reactivity of the entire molecule. Understanding these differences is key to anticipating reaction outcomes and optimizing conditions.

Property5-Bromoindolin-2-one5-Chloroindolin-2-oneRationale for Difference
Molecular Weight ~226.07 g/mol ~181.60 g/mol Bromine has a significantly higher atomic mass than chlorine.
Melting Point Generally higherGenerally lowerThe larger and more polarizable bromine atom leads to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.
Lipophilicity (logP) HigherLowerBromine is inherently more lipophilic than chlorine, which can influence solubility and interactions with biological membranes.
Electronic Effect Electron-withdrawing (inductive), Weakly donating (resonance)Electron-withdrawing (inductive), Weakly donating (resonance)Both are inductively withdrawing, but bromine is less electronegative than chlorine. This subtle electronic difference can influence the reactivity of the aromatic ring.
Reactivity in Cross-Coupling HigherLowerThe Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to a palladium catalyst compared to the Carbon-Chlorine bond.

The Synthetic Crossroads: Choosing Your Halogenated Indolinone

The decision to employ either bromo- or chloroindolinone is often dictated by the desired downstream chemistry. Here, we dissect the comparative performance of these two building blocks in two of the most pivotal transformations in modern drug discovery: Palladium-catalyzed cross-coupling and Knoevenagel condensation.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, 5-bromoindolin-2-one is unequivocally the more reactive partner . This heightened reactivity stems from the fundamental principles of organometallic chemistry, specifically the oxidative addition step.

The weaker C-Br bond (bond dissociation energy ~71 kcal/mol) compared to the C-Cl bond (~81 kcal/mol) facilitates a more facile oxidative addition of the palladium(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Expertise in Action: Why the C-Br Bond is More Amenable to Oxidative Addition

The oxidative addition is the rate-determining step in many cross-coupling cycles. For a successful reaction, the electron-rich Pd(0) catalyst must insert itself into the carbon-halogen bond. The lower bond energy of the C-Br bond means that the activation energy for this process is lower. Furthermore, the greater polarizability of the C-Br bond compared to the C-Cl bond can also contribute to a more favorable interaction with the palladium catalyst.

dot

Suzuki-Miyaura Coupling Bromo 5-Bromoindolin-2-one OxAdd_Br Oxidative Addition (fast) Bromo->OxAdd_Br Chloro 5-Chloroindolin-2-one OxAdd_Cl Oxidative Addition (slow) Chloro->OxAdd_Cl Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Pd0->OxAdd_Cl Intermediate_Br Pd(II) Intermediate OxAdd_Br->Intermediate_Br Intermediate_Cl Pd(II) Intermediate OxAdd_Cl->Intermediate_Cl Transmetalation Transmetalation (with R-B(OH)2) Intermediate_Br->Transmetalation Intermediate_Cl->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Regenerated Product 5-Arylindolin-2-one ReductiveElimination->Product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Comparative Data: Suzuki-Miyaura Coupling

Feature5-Bromoindolin-2-one5-Chloroindolin-2-one
Typical Catalyst Loading 1-5 mol%3-10 mol% (often requiring more specialized ligands)
Reaction Temperature Room temperature to 80 °C80 °C to 120 °C
Reaction Time 1-12 hours12-48 hours
Typical Yields Good to excellentModerate to good

For 5-chloroindolin-2-one , successful cross-coupling often necessitates the use of more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step. While synthetically viable, this can increase the cost and complexity of the process.

Knoevenagel Condensation: A More Level Playing Field

The Knoevenagel condensation, a cornerstone reaction for the synthesis of 3-substituted indolinones, involves the reaction of the indolinone with an aldehyde or ketone in the presence of a base. In this transformation, the halogen at the 5-position primarily exerts an electronic effect on the acidity of the N-H and the reactivity of the C3-methylene group.

Both bromine and chlorine are electron-withdrawing groups, which can influence the acidity of the indolinone protons. However, the difference in their inductive effects is less pronounced than the difference in their C-X bond strengths. Consequently, both 5-bromo- and 5-chloroindolin-2-one generally perform comparably well in Knoevenagel condensations .

Mechanistic Insight: The Role of the Halogen in Knoevenagel Condensation

The Knoevenagel condensation proceeds via the formation of an enolate or enamine intermediate at the C3 position of the indolinone. The electron-withdrawing nature of the halogen at the 5-position can subtly influence the acidity of the C3 protons, but this effect is often overshadowed by the choice of base and reaction conditions. The key bond-forming step does not directly involve the carbon-halogen bond, leading to similar reactivity profiles for both substrates in this specific reaction.

dot

Knoevenagel Condensation cluster_start Starting Materials Bromo 5-Bromoindolin-2-one Base Base (e.g., Piperidine) Bromo->Base Chloro 5-Chloroindolin-2-one Chloro->Base Aldehyde R-CHO Condensation Condensation Aldehyde->Condensation Intermediate Enolate/Enamine Intermediate Base->Intermediate Intermediate->Aldehyde Nucleophilic Attack Dehydration Dehydration Condensation->Dehydration Product 3-Alkylideneindolin-2-one Dehydration->Product

Caption: Generalized workflow for Knoevenagel condensation.

Comparative Data: Knoevenagel Condensation

Feature5-Bromoindolin-2-one5-Chloroindolin-2-one
Typical Base Piperidine, Pyrrolidine, Et3NPiperidine, Pyrrolidine, Et3N
Reaction Temperature Reflux in EtOH or similar solventReflux in EtOH or similar solvent
Reaction Time 4-24 hours4-24 hours
Typical Yields Good to excellentGood to excellent

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of the haloindolinone precursors and a representative Suzuki-Miyaura coupling with 5-bromoindolin-2-one.

Protocol 1: Synthesis of 5-Bromoindolin-2-one

This protocol is adapted from established literature procedures.

Materials:

  • 1-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Ethanol

Procedure:

  • Dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1.05 eq) in acetonitrile dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and stir for an additional hour.

  • Extract the aqueous mixture with chloroform (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 5-bromo-1-methylindolin-2-one.

Protocol 2: Synthesis of 5-Chloroindolin-2-one

This protocol describes a general method for the chlorination of an acylated indoline, followed by deprotection.

Materials:

  • Indoline

  • Acylating agent (e.g., acetic anhydride)

  • Chlorine-inert organic solvent (e.g., dichloromethane)

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Aqueous base (e.g., NaOH) or acid (e.g., HCl) for saponification

Procedure:

  • React indoline with an acylating agent in a chlorine-inert organic solvent to form 1-acyl-indoline.

  • React the 1-acyl-indoline with a chlorinating agent in the presence of a suitable solvent.

  • After completion of the chlorination, perform saponification of the 5-chloro-1-acyl-indoline using either acidic or basic hydrolysis to yield 5-chloroindoline.

  • The resulting 5-chloroindoline can then be oxidized to 5-chloroindolin-2-one using various established methods.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromoindolin-2-one

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromoindolin-2-one with an arylboronic acid.

Materials:

  • 5-Bromoindolin-2-one

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 5-bromoindolin-2-one (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindolin-2-one.

The Final Verdict: A Strategic Choice

The selection between bromoindolinone and chloroindolinone is a strategic decision that hinges on the intended synthetic route.

  • For palladium-catalyzed cross-coupling reactions , where the C-X bond is directly involved, 5-bromoindolin-2-one is the superior choice , offering higher reactivity, milder conditions, and often better yields.

  • For reactions where the halogen acts primarily as an electronic directing group , such as Knoevenagel condensations, both 5-bromo- and 5-chloroindolin-2-one are viable options , with the choice often being dictated by the availability and cost of the starting materials.

By understanding the inherent chemical personalities of these two valuable building blocks, researchers can design more efficient and robust synthetic strategies, accelerating the discovery and development of next-generation indolinone-based therapeutics.

References

  • Yuan, X., Li, T., Wang, L., & Qu, J. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1553. Available at: [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Available at: [Link]

  • Scheme 1. Synthesis pathway for (A) 5-Bromoindolin-2-on, (B) 4-Substituted benzaldehydes and (C) 5-Bromo-3-(4-substituted benzylidene)indolin-2-ones. ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available at: [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. Available at: [Link]

  • Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate. Available at: [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. Available at: [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. Available at: [Link]

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Protocol Preview. YouTube. Available at: [Link]

  • Palladium(0)-catalyzed Heck reaction/C-H activation/amination sequence with diaziridinone: a facile approach to indolines. PubMed. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]

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  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. Available at: [Link]

  • 5-Chloro-indole preparation. Google Patents.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. SpringerLink. Available at: [Link]

  • Bar charts comparing the conversion of 400 µM 5-bromoindole (A) and 5-bromoindoline (C) by rHinUPO, AaeUPO and rCciUPO (35 mg L⁻¹) at different pH (5.0, 7.0 and 9.0) and the formation 5-bromo-2-oxindole (B,D). ResearchGate. Available at: [Link]

  • Modification of Azobenzenes by Cross-Coupling Reactions. ResearchGate. Available at: [Link]

A Senior Application Scientist's Guide to Assessing the Novelty of 1-(7-Amino-5-bromoindolin-1-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and acetylcholinesterase inhibition properties.[1][2][3][4] This guide provides a comprehensive framework for assessing the novelty of new derivatives of a specific, functionalized core: 1-(7-Amino-5-bromoindolin-1-YL)ethanone (CAS: 133433-62-2).[5][6]

As Senior Application Scientists, our goal is not merely to synthesize new molecules but to establish their genuine novelty and potential for therapeutic advancement. This requires a multi-faceted approach, encompassing structural uniqueness, synthetic ingenuity, and, most critically, differentiated biological performance. This document outlines a logical, evidence-based workflow to guide this assessment, providing both the "how" and the "why" behind crucial experimental decisions.

Part 1: Establishing Structural & Intellectual Property Novelty

Before embarking on costly synthesis and biological testing, it is imperative to determine if a proposed derivative is truly new. Novelty in chemistry is a strict requirement for patentability and publication, defined by whether the exact structure has been previously disclosed.[7][8][9][10]

Comprehensive Prior Art Search

The first step is a meticulous search of chemical and patent databases. A compound is only novel if it has not been previously described.

Workflow Protocol: Prior Art Analysis

  • Structure & Substructure Search: Utilize platforms like SciFinder-n, Reaxys, and Google Patents. It is crucial to search not only for the exact proposed structure but also for closely related analogs and Markush structures in patents that might encompass your design.[11][12][13]

  • Keyword Search: Complement structural searches with keywords such as "indolinone derivatives," "bromoindolinone," and the core chemical name to capture non-obvious disclosures.

  • Analysis: If the exact structure is found, it lacks absolute novelty. However, a new synthesis method or a previously undiscovered biological activity can still be patentable as a "new use" invention.[9][10]

cluster_0 Novelty Assessment Workflow A Derivative Idea Generation B Prior Art Search (SciFinder, Reaxys, Patents) A->B C Is Structure Novel? B->C D Proceed with Synthesis & Biological Evaluation C->D Yes F Is Biological Activity or Synthetic Route Novel? C->F No D->F E STOP or Re-design F->E No G File for New Use or Process Patent F->G Yes

Caption: High-level workflow for assessing chemical novelty.

Part 2: Comparative Synthesis and Characterization

Assuming structural novelty is established, the synthetic route itself can be a point of innovation. A novel derivative produced via a more efficient, scalable, or environmentally friendly ("green") synthesis holds significant value.

Proposed Synthetic Strategy

The core molecule, this compound, features a reactive amino group at the 7-position, which is an ideal handle for derivatization via reactions like acylation, sulfonylation, or reductive amination. A common and robust method for creating diverse derivatives is the Knoevenagel condensation, often used for synthesizing bis-indolinone compounds.[14]

Hypothetical Synthesis: Let's propose the synthesis of a novel derivative via amide bond formation.

cluster_1 Hypothetical Synthesis of a Novel Derivative Core This compound Product Novel Amide Derivative Core->Product Acylation Reagent Novel Acid Chloride (R-COCl) Reagent->Product Solvent Base (e.g., Pyridine) DCM Solvent Solvent->Product

Caption: General acylation scheme for derivatization.

Characterization and Purity Assessment

The identity and purity of the newly synthesized derivative must be unequivocally established. This data forms the bedrock of any subsequent biological claims.

ParameterMethodPurposeTypical Output
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and atom connectivity.Chemical shifts (ppm), coupling constants (Hz).
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition.Exact mass with <5 ppm error.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound.Purity >95% for biological assays.
Physical Properties Melting PointA sharp melting point indicates high purity.A defined temperature range (°C).

Rationale: Using orthogonal methods (e.g., NMR and MS) provides a self-validating system for structural confirmation, a cornerstone of trustworthy scientific reporting. Purity is critical as minor impurities can lead to misleading biological data.

Part 3: Comparative Biological Evaluation

This is the most critical phase for assessing novelty. A new compound is most valuable if it exhibits superior performance over existing alternatives. The indolinone scaffold is famously associated with the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][15][16] Therefore, a logical starting point is to assess the anti-proliferative and kinase inhibitory potential of the new derivatives.

Target Selection: The VEGFR Signaling Pathway

VEGF and its receptor VEGFR are central regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[15][17] Inhibition of VEGFR signaling can block tumor growth and is the mechanism of action for several approved indolinone-based drugs.[16][18] This makes VEGFR-2 an excellent primary target for comparing the performance of novel derivatives.

cluster_2 Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLC PLCγ P_VEGFR2->PLC RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K Migration Endothelial Cell Migration P_VEGFR2->Migration ERK ERK RAS->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor Novel Indolinone Derivative Inhibitor->P_VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of VEGFR-2 signaling by a novel derivative.

In Vitro Cytotoxicity Screening: The MTT Assay

The first functional comparison should be a broad assessment of cytotoxicity against relevant cancer cell lines. The MTT assay is a robust, colorimetric method that measures a cell's metabolic activity, which serves as a proxy for cell viability.[19][20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a human cancer cell line known to express VEGFR (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[1][20]

  • Compound Treatment: Prepare serial dilutions of the novel derivative and a reference compound (e.g., Sunitinib or the parent compound) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Target-Specific Comparison: In Vitro Kinase Inhibition Assay

To prove that the observed cytotoxicity is due to on-target activity, a direct enzymatic assay is essential. A luminescence-based kinase assay, which measures ATP consumption, is a highly sensitive and standard method.[22]

Experimental Protocol: ADP-Glo™ Kinase Assay (VEGFR-2)

  • Compound Preparation: Prepare serial dilutions of the novel derivative and a reference inhibitor in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase (recombinant human VEGFR-2), the specific substrate peptide, and the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.[22]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the signal against the inhibitor concentration to calculate the IC₅₀ value for direct enzyme inhibition.

Rationale for Protocol Selection: Using a direct enzymatic assay alongside a cell-based assay helps to decouple target engagement from other cellular effects (e.g., off-target toxicity, poor cell permeability). This provides a more complete and trustworthy picture of the compound's mechanism of action.[23][24][25]

Data Presentation & Comparative Analysis

All quantitative data must be summarized in clear, comparative tables. This allows for an objective assessment of the novel derivative's performance against established benchmarks.

Table 1: Comparative Biological Activity

CompoundCytotoxicity IC₅₀ (HeLa) [µM]Cytotoxicity IC₅₀ (HCT-116) [µM]VEGFR-2 Kinase IC₅₀ [nM]
Novel Derivative 1 1.52.355
Parent Compound > 50> 50> 10,000
Sunitinib (Reference) 2.13.59

Data shown are hypothetical examples for illustrative purposes.

Interpretation: In this hypothetical example, "Novel Derivative 1" shows significantly improved cytotoxic and on-target activity compared to the unsubstituted parent compound. While not as potent as the approved drug Sunitinib against the enzyme, it shows comparable cellular activity, suggesting it may possess other advantageous properties (e.g., better cell permeability, different off-target profile) worthy of further investigation. This demonstrates clear novelty in performance.

Conclusion

Assessing the novelty of a new chemical entity is a systematic process grounded in rigorous comparison. By first establishing structural uniqueness through comprehensive literature and patent searches, and then demonstrating superior or differentiated performance through robust, well-controlled biological assays, researchers can build a compelling case for their discovery. The framework presented here, which moves from broad cytotoxicity screening to specific enzymatic inhibition, provides a self-validating workflow to confidently evaluate and publish the novelty and therapeutic potential of new this compound derivatives.

References

  • Sun, L., et al. (2003). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Life Science. Available at: [Link]

  • García-Caballero, M., et al. (2021). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. Available at: [Link]

  • De Palma, M., & Biziato, D. (2014). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Shibuya, M. (2011). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Investigation. Available at: [Link]

  • Sia, D., et al. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design. Available at: [Link]

  • Meadows, K. L., & Hurwitz, H. I. (2012). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

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  • Google Patents. (n.d.). US8067617B2 - Indolinone derivatives and process for their manufacture.
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  • Vitale, P., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules. Available at: [Link]

  • Google Patents. (n.d.). US7105563B2 - Indolinone derivatives and their use in treating disease-states such as cancer.
  • Mohammadi-Far, S., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20110201812A1 - Process for the manufacture of an indolinone derivative.
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  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • ChEMBL blog. (2014). Novelty of a chemical structure. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

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A Spectroscopic Journey: Differentiating 1-(7-Amino-5-bromoindolin-1-YL)ethanone from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth spectroscopic comparison of the novel indoline derivative, 1-(7-Amino-5-bromoindolin-1-YL)ethanone , and its key precursors: 5-bromo-7-nitroindoline and 1-(5-bromo-7-nitroindolin-1-yl)ethanone . Through a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will illuminate the key spectral transformations that signify the successful synthesis of this promising compound. While experimental data for the final product is not yet publicly available, this guide will provide a robust predictive analysis based on established spectroscopic principles, serving as an invaluable tool for researchers actively engaged in the synthesis and characterization of this and similar molecules.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a two-step process commencing with 5-bromo-7-nitroindoline. The first step involves the acetylation of the indoline nitrogen, followed by the reduction of the nitro group to a primary amine. This synthetic route is a common strategy in medicinal chemistry to introduce functionalities that can be pivotal for biological activity.

Synthetic_Pathway 5-bromo-7-nitroindoline 5-bromo-7-nitroindoline 1-(5-bromo-7-nitroindolin-1-yl)ethanone 1-(5-bromo-7-nitroindolin-1-yl)ethanone 5-bromo-7-nitroindoline->1-(5-bromo-7-nitroindolin-1-yl)ethanone Acetylation (e.g., Acetic Anhydride) This compound This compound 1-(5-bromo-7-nitroindolin-1-yl)ethanone->this compound Reduction (e.g., Fe/HCl, H2/Pd-C) 5-bromo-7-nitroindoline 5-bromo-7-nitroindoline struct

Caption: Structure of 5-bromo-7-nitroindoline.

¹H NMR: The aromatic region of the ¹H NMR spectrum of 5-bromo-7-nitroindoline is expected to show two doublets corresponding to the two aromatic protons. The indoline ring protons will appear as two triplets in the aliphatic region. The NH proton of the indoline will likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbons attached to the bromine and nitro groups will be significantly influenced by these electron-withdrawing substituents.

FT-IR: The FT-IR spectrum of this precursor is characterized by strong absorption bands corresponding to the nitro group. Asymmetric and symmetric N-O stretching vibrations are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively.[1][2] A broad N-H stretching band for the indoline amine should also be present around 3300-3400 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (C₈H₇BrN₂O₂). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature, resulting in two peaks for the molecular ion with a mass difference of 2 Da.[3]

1-(5-bromo-7-nitroindolin-1-yl)ethanone: The Acetylated Intermediate

1-(5-bromo-7-nitroindolin-1-yl)ethanone 1-(5-bromo-7-nitroindolin-1-yl)ethanone struct

Caption: Structure of 1-(5-bromo-7-nitroindolin-1-yl)ethanone.

¹H NMR: The most significant change in the ¹H NMR spectrum upon acetylation is the disappearance of the N-H proton signal and the appearance of a new singlet in the upfield region (around 2.2 ppm) corresponding to the acetyl methyl group.[4] The protons of the indoline ring will also experience a downfield shift due to the electron-withdrawing effect of the acetyl group.

¹³C NMR: The ¹³C NMR spectrum will show two new signals: one for the carbonyl carbon of the acetyl group (typically in the range of 168-172 ppm) and another for the acetyl methyl carbon (around 20-25 ppm). The carbons of the indoline ring will also exhibit shifts compared to the starting material.

FT-IR: The FT-IR spectrum will now feature a strong carbonyl (C=O) stretching band from the newly introduced acetyl group, typically appearing around 1660-1690 cm⁻¹. The N-O stretching bands of the nitro group will remain prominent.[1][2] The N-H stretching band will be absent.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight due to the addition of the acetyl group (C₁₀H₉BrN₂O₃). The characteristic bromine isotopic pattern will persist.

This compound: The Final Product (Predictive Analysis)

This compound This compound struct

Caption: Structure of this compound.

¹H NMR (Predicted): The reduction of the nitro group to an amino group will cause a significant upfield shift of the aromatic protons due to the electron-donating nature of the amino group. A new broad singlet corresponding to the two protons of the NH₂ group is expected to appear in the aromatic region (typically between 3.5 and 5.0 ppm). The acetyl methyl singlet will remain in the upfield region.

¹³C NMR (Predicted): The most notable change in the ¹³C NMR spectrum will be the significant upfield shift of the aromatic carbon atom previously attached to the nitro group. Carbons ortho and para to the new amino group will also experience upfield shifts. The signals for the acetyl group will be largely unaffected.

FT-IR (Predicted): The FT-IR spectrum will provide clear evidence of the successful reduction. The strong N-O stretching bands of the nitro group will disappear. In their place, two new N-H stretching bands characteristic of a primary aromatic amine will appear in the region of 3300-3500 cm⁻¹.[5][6][7] An N-H bending vibration may also be observed around 1600-1650 cm⁻¹.[5][6] The strong carbonyl peak from the acetyl group will remain.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the final product (C₁₀H₁₁BrN₂O). The bromine isotopic pattern will still be present. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the indoline ring.

Comparative Spectroscopic Data Summary

CompoundKey ¹H NMR Features (Predicted for Final Product)Key ¹³C NMR Features (Predicted for Final Product)Key FT-IR Bands (cm⁻¹)Molecular Ion (m/z)
5-bromo-7-nitroindoline Aromatic protons, indoline CH₂, NHAromatic and aliphatic carbons~3350 (N-H), ~1530 & ~1350 (NO₂) [1][2]C₈H₇BrN₂O₂
1-(5-bromo-7-nitroindolin-1-yl)ethanone Acetyl CH₃ singlet (~2.2 ppm), downfield shift of indoline protonsCarbonyl C (~170 ppm), Acetyl CH₃ (~22 ppm)~1670 (C=O), ~1530 & ~1350 (NO₂) [1][2]C₁₀H₉BrN₂O₃
This compound NH₂ broad singlet (~3.5-5.0 ppm), upfield shift of aromatic protonsUpfield shift of aromatic C attached to NH₂~3400 & ~3300 (N-H), ~1670 (C=O) [5][6][7]C₁₀H₁₁BrN₂O

Conclusion

The spectroscopic comparison of this compound with its precursors reveals a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring at each synthetic step. The introduction of the acetyl group is readily confirmed by the appearance of its characteristic signals in both NMR and FT-IR spectra. The successful reduction of the nitro group to a primary amine is unequivocally demonstrated by the disappearance of the nitro group's strong IR absorptions and the emergence of the distinctive N-H stretching bands of the amino group, along with significant upfield shifts in the NMR spectra of the aromatic protons and carbons. This guide provides a predictive framework for the spectroscopic characterization of this compound, empowering researchers to confidently identify and confirm the synthesis of this and structurally related compounds.

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  • ResearchGate. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Available at: [Link]

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  • SpectraBase. 5-Bromo-7-nitroindoline. Available at: [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

  • ResearchGate. O-and N-acetylation signals detected by 1 H-13 C HSQC NMR analysis of.... Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. 2020. Available at: [Link]

  • University of Colorado Boulder. IR handout.pdf. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. Available at: [Link]

  • AWS. Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Available at: [Link]

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  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Available at: [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Available at: [Link]

  • ResearchGate. N-15 NMR chemical shifts of aromatic amine nitrogens a. Available at: [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Wiley Online Library. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. 2016. Available at: [Link]

  • ResearchGate. Studies on Acetylation of Indoles. Available at: [Link]

  • Science Alert. Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c]t[5][8]hiazole] Crystal. Available at: [Link]

  • ACS Publications. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. 2022. Available at: [Link]

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  • ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. 2019. Available at: [Link]

  • Google Patents. Preparation method of 5-bromo-7-azaindole.

Sources

evaluating the cost-effectiveness of different 1-(7-Amino-5-bromoindolin-1-YL)ethanone synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cost-Effective Synthesis of 1-(7-Amino-5-bromoindolin-1-YL)ethanone: A Comparative Analysis

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is paramount. The substituted indoline core, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a detailed comparative analysis of two distinct synthetic routes to this compound, a key building block for various therapeutic agents. We will delve into the practical considerations of each method, offering a comprehensive evaluation of their cost-effectiveness, scalability, and overall efficiency to aid researchers in making informed strategic decisions.

Overview of Synthetic Strategies

The synthesis of this compound presents several challenges, including the selective functionalization of the indoline ring and the management of reactive functional groups. We will explore two primary strategies:

  • Route 1: Linear Synthesis via Late-Stage Nitro Reduction: This is a classical and often reliable approach that builds the molecule in a sequential fashion, introducing the key amino group in the final step. This method is generally robust and predictable.

  • Route 2: Synthesis via a Protection-Deprotection Strategy: This route employs a protecting group strategy to control the regioselectivity of the bromination step, offering potentially higher precision and yield, but at the cost of additional synthetic steps.

Route 1: Linear Synthesis via Late-Stage Nitro Reduction

This synthetic pathway commences with the commercially available 7-nitroindoline, proceeding through N-acetylation, followed by regioselective bromination, and concluding with the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1a: N-Acetylation of 7-Nitroindoline To a solution of 7-nitroindoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq). The reaction is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 1-acetyl-7-nitroindoline.

Step 1b: Bromination of 1-Acetyl-7-nitroindoline 1-Acetyl-7-nitroindoline (1.0 eq) is dissolved in acetic acid (0.3 M). N-Bromosuccinimide (NBS, 1.1 eq) is added in portions at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford 1-acetyl-5-bromo-7-nitroindoline.

Step 1c: Reduction of 1-Acetyl-5-bromo-7-nitroindoline To a solution of 1-acetyl-5-bromo-7-nitroindoline (1.0 eq) in ethanol (0.1 M) is added tin(II) chloride dihydrate (4.0 eq). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed in vacuo, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final product, this compound.

Workflow and Rationale

Route_1_Workflow Start 7-Nitroindoline Step1a Step 1a: N-Acetylation (Acetyl Chloride, Et3N) Start->Step1a Intermediate1 1-Acetyl-7-nitroindoline Step1a->Intermediate1 Step1b Step 1b: Bromination (NBS, Acetic Acid) Intermediate1->Step1b Intermediate2 1-Acetyl-5-bromo-7-nitroindoline Step1b->Intermediate2 Step1c Step 1c: Nitro Reduction (SnCl2·2H2O, EtOH) Intermediate2->Step1c End This compound Step1c->End

Caption: Workflow for the Late-Stage Nitro Reduction Synthesis Route.

The acetylation in Step 1a serves a dual purpose: it protects the indoline nitrogen from oxidation in the subsequent step and deactivates the aromatic ring, directing the electrophilic bromination to the 5-position, which is para to the activating nitrogen atom and meta to the deactivating nitro group. The use of tin(II) chloride for the nitro reduction in Step 1c is a classic and effective method, particularly for substrates that may be sensitive to catalytic hydrogenation.

Cost-Effectiveness Analysis: Route 1
MetricStep 1a: AcetylationStep 1b: BrominationStep 1c: ReductionOverall
Typical Yield ~95%~85%~80%~64%
Starting Material Cost LowModerateModerateModerate
Reagent Cost LowLowModerateLow-Moderate
Solvent Cost LowLowLowLow
Number of Steps 1113
Safety/Environmental Standard handlingUse of corrosive acidUse of tin saltsManageable with standard lab procedures

Route 2: Synthesis via a Protection-Deprotection Strategy

This alternative approach begins with 1-acetylindoline, utilizing the acetyl group as a directing group for ortho-lithiation and subsequent bromination. This strategy offers excellent control over regioselectivity but requires additional protection and deprotection steps.

Experimental Protocol

Step 2a: Ortho-Lithiation and Bromination of 1-Acetylindoline To a solution of 1-acetylindoline (1.0 eq) in dry THF (0.2 M) at -78 °C is added sec-Butyllithium (1.2 eq) dropwise. The mixture is stirred for 1 hour, after which 1,2-dibromoethane (1.3 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 1-acetyl-7-bromoindoline.

Step 2b: Nitration of 1-Acetyl-7-bromoindoline 1-Acetyl-7-bromoindoline (1.0 eq) is added portion-wise to a mixture of nitric acid and sulfuric acid (1:1 v/v) at 0 °C. The reaction is stirred for 1 hour and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to afford 1-acetyl-7-bromo-5-nitroindoline.

Step 2c: Reduction of the Nitro Group The nitro compound (1.0 eq) is dissolved in methanol (0.1 M), and the flask is purged with nitrogen. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final product.

Step 2d: N-Acetylation of the Indoline Nitrogen This step is assumed to be carried out prior to the sequence if starting from indoline, or the starting material is 1-acetylindoline.

Workflow and Rationale

Route_2_Workflow Start 1-Acetylindoline Step2a Step 2a: Ortho-Lithiation & Bromination (s-BuLi, C2H4Br2) Start->Step2a Intermediate1 1-Acetyl-7-bromoindoline Step2a->Intermediate1 Step2b Step 2b: Nitration (HNO3, H2SO4) Intermediate1->Step2b Intermediate2 1-Acetyl-7-bromo-5-nitroindoline Step2b->Intermediate2 Step2c Step 2c: Nitro Reduction (H2, Pd/C) Intermediate2->Step2c End This compound Step2c->End

Caption: Workflow for the Protection-Deprotection Synthesis Route.

The key step in this route is the directed ortho-metalation (DoM) of 1-acetylindoline. The acetyl group directs the deprotonation to the C7 position, allowing for highly regioselective bromination. The subsequent nitration is directed to the 5-position due to the ortho,para-directing nature of the nitrogen and the meta-directing nature of the bromo and acetyl groups. Catalytic hydrogenation is a cleaner and often more efficient method for nitro reduction compared to dissolving metal reductions, though it requires specialized equipment.

Cost-Effectiveness Analysis: Route 2
MetricStep 2a: Lithiation/BrominationStep 2b: NitrationStep 2c: ReductionOverall
Typical Yield ~75%~90%~95%~64%
Starting Material Cost LowModerateModerateModerate
Reagent Cost High (s-BuLi)LowModerate (Pd/C)High
Solvent Cost Moderate (Dry THF)LowLowModerate
Number of Steps 1113
Safety/Environmental Pyrophoric reagents, cryogenic tempsStrong acidsFlammable H2 gas, catalyst handlingRequires more specialized handling

Comparative Analysis and Recommendations

FeatureRoute 1: Late-Stage Nitro ReductionRoute 2: Ortho-Lithiation Strategy
Overall Yield ~64%~64%
Estimated Cost Lower Higher
Number of Steps 33
Scalability More scalable due to less hazardous reagents and milder conditions.Less scalable due to the use of pyrophoric organolithiums and cryogenic temperatures.
Safety & Handling Standard laboratory procedures.Requires handling of pyrophoric and highly reactive reagents; specialized equipment needed.
Key Advantage Operational simplicity and lower cost.High regioselectivity in the bromination step.
Key Disadvantage Potential for side products in the bromination step.High cost and hazardous nature of organolithium reagents.
Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound with comparable overall yields. However, a closer examination of their cost-effectiveness and practicality reveals significant differences.

Route 1 is the recommended method for most applications, particularly for large-scale synthesis. Its reliance on cheaper, less hazardous reagents and more straightforward reaction conditions makes it a more economical and safer choice. The operational simplicity also translates to lower labor costs and less need for specialized equipment.

Route 2 may be considered for smaller-scale, discovery-phase synthesis where the absolute control of regioselectivity is critical and cost is a secondary concern. The use of directed ortho-metalation is an elegant chemical strategy but its associated costs and safety considerations limit its industrial applicability.

Ultimately, the choice of synthesis method will depend on the specific needs of the research program, including the desired scale of production, budget constraints, and the available laboratory infrastructure. This guide provides the foundational data to make that decision an informed one.

References

  • Organic Chemistry Portal. A comprehensive resource for synthetic organic chemistry, including reaction protocols and mechanisms. [Link]

  • Modern Organic Synthesis, Second Edition by Zweiful, G.; Nantz, M. H. A textbook covering fundamental and advanced topics in organic synthesis. (No direct link available, but widely accessible through university libraries and booksellers).

A Comparative Guide to the Cross-Reactivity of 1-(7-Amino-5-bromoindolin-1-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the 1-(7-Amino-5-bromoindolin-1-YL)ethanone scaffold. As a Senior Application Scientist, the goal is to present not just a protocol, but a strategic approach to understanding and mitigating off-target effects, a critical step in preclinical drug development.

The indoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets. However, this versatility necessitates a rigorous assessment of selectivity. This guide will walk through the rationale, experimental design, and data interpretation for a comprehensive cross-reactivity analysis, ensuring a robust and translatable preclinical data package.

The Rationale for Cross-Reactivity Profiling

The primary objective of lead optimization is to enhance on-target potency while minimizing off-target activity, which can lead to unforeseen toxicity or diminished efficacy. For derivatives of this compound, which may be designed as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or other enzyme modulators, understanding the selectivity profile is paramount. A compound that potently inhibits its intended target but also interacts with dozens of other proteins is a poor candidate for further development.

Early-stage, broad-panel screening provides a foundational understanding of a compound's promiscuity. This data is crucial for:

  • Predicting Potential Toxicities: Off-target interactions are a major cause of adverse drug reactions. Identifying these interactions early allows for chemical modifications to improve the safety profile.

  • Informing Structure-Activity Relationships (SAR): Correlating structural changes in the derivatives with their cross-reactivity profiles can guide medicinal chemists in designing more selective compounds.

  • De-risking Clinical Development: A well-characterized selectivity profile provides confidence to regulatory bodies and stakeholders, streamlining the path to clinical trials.

Experimental Workflow for Cross-Reactivity Assessment

A tiered approach is often the most efficient strategy for assessing cross-reactivity. This begins with broad, primary screens at a single high concentration, followed by more focused dose-response studies on any identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Data Analysis & SAR A Compound Library (this compound Derivatives) B Broad Panel Screen (e.g., Eurofins SafetyScreen44™) Single High Concentration (e.g., 10 µM) A->B Test Compounds C Identify Hits (>50% Inhibition/Displacement) B->C D Dose-Response Assays (IC50 / Ki Determination) C->D Confirmed Hits E Selectivity Profiling (Comparison to Primary Target) D->E F Structure-Activity Relationship (SAR) Analysis E->F

Figure 1: A tiered workflow for assessing compound cross-reactivity.

Step-by-Step Protocol: Broad Panel Screening

This protocol outlines a typical primary screen against a panel of common off-target proteins.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative of this compound in 100% DMSO.

    • Perform serial dilutions to create intermediate concentrations. The final assay concentration is typically 10 µM.

  • Assay Execution (Example: Radioligand Binding Assay for a GPCR Target):

    • To a 96-well plate, add the assay buffer, a known radioligand for the off-target receptor, and the test compound (at 10 µM).

    • Add a membrane preparation containing the receptor of interest.

    • Incubate to allow for competitive binding between the test compound and the radioligand.

    • Wash the plate to remove unbound radioligand and compound.

    • Measure the remaining radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle only).

    • A common threshold for a "hit" is >50% inhibition, indicating significant interaction with the off-target protein.

Comparative Data Analysis

The true value of cross-reactivity data comes from comparison. Below is a hypothetical dataset comparing the primary target activity with off-target hits for three derivatives of the parent compound.

Table 1: Comparative Selectivity Profile of this compound Derivatives

Compound IDPrimary Target IC50 (nM)Off-Target Hit (at 10 µM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Primary)
Parent Cmpd 50hERG120024
Derivative A 25hERG80032
Derivative B 155-HT2B25016.7
Derivative C 30None (>50% inhib.)>10,000>333
  • Selectivity Ratio: This is a key metric calculated by dividing the off-target IC50 by the primary target IC50. A higher ratio indicates greater selectivity. In this example, Derivative C shows a vastly improved selectivity profile over the parent compound and other derivatives.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • hERG Interaction: The parent compound and Derivative A show activity against the hERG potassium channel, a critical off-target to monitor due to its association with cardiac arrhythmias. While the selectivity ratio for Derivative A is slightly improved, the persistent hERG activity suggests a pharmacophore that needs to be addressed.

  • Serotonin Receptor Activity: Derivative B, while potent at the primary target, shows significant activity at the 5-HT2B serotonin receptor. Antagonism of this receptor has been linked to valvular heart disease, making this a high-risk off-target.

  • The Path to Selectivity: Derivative C represents a successful modification, eliminating the off-target activities observed in the other compounds. This suggests that the structural changes made in Derivative C have successfully disrupted the binding motifs required for interaction with hERG and 5-HT2B, while preserving or enhancing affinity for the primary target.

The logical relationship between SAR and selectivity can be visualized as follows:

G cluster_0 Chemical Modification cluster_1 Observed Activity A Parent Compound R = H B Derivative B R = 4-Fluorophenyl A->B Add R-group C Primary Target IC50 = 15 nM B->C Improves Potency D Off-Target (5-HT2B) IC50 = 250 nM B->D Introduces Off-Target Liability

Figure 2: SAR analysis linking a chemical change to its biological effect.

Conclusion and Future Directions

Cross-reactivity profiling is not merely a checkbox exercise; it is a fundamental component of rational drug design. For derivatives of this compound, a systematic approach as outlined above provides the necessary data to select promising lead candidates and guide their optimization.

The hypothetical data presented herein demonstrates how a well-designed cross-reactivity study can identify potential liabilities (hERG, 5-HT2B) and confirm the success of medicinal chemistry efforts (Derivative C). The most promising candidates from this analysis should be subjected to further, more specific secondary assays to confirm the mechanism of interaction with any problematic off-targets. By integrating selectivity profiling early and often, development teams can significantly increase the probability of advancing safe and effective drug candidates into clinical evaluation.

References

  • Title: hERG Drug-Drug Interactions Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Drug-Induced Valvular Heart Disease Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Safety Operating Guide

Proper Disposal of 1-(7-Amino-5-bromoindolin-1-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(7-Amino-5-bromoindolin-1-YL)ethanone, a compound utilized in various research and development applications.[1][] Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

I. Hazard Assessment and Risk Mitigation

Given its chemical structure, this compound should be handled as a potentially hazardous substance. Structurally similar compounds can cause skin, eye, and respiratory irritation, and may be harmful if inhaled or ingested.[4][5][6]

Key Potential Hazards:

  • Toxicity: Aromatic amines and halogenated organic compounds can exhibit toxic properties.[3][7]

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and harmful to aquatic life.[5]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents.[4][8]

To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)SpecificationsRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation or allergic reactions.[4][5]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the risk of inhaling potentially harmful dust or vapors.[4][6]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] On-site treatment or neutralization is not recommended due to the potential for incomplete reactions and the generation of other hazardous byproducts.[4]

1. Waste Segregation:

  • Isolate Halogenated Waste: this compound is a halogenated organic compound.[4][9] It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.[9][10]

  • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent potentially hazardous chemical reactions.[8][9][11]

2. Container Management:

  • Use Appropriate Containers: Collect the waste in a designated, chemically compatible container. Plastic containers are often preferred for their durability.[11] The container must be in good condition, with a secure, leak-proof closure.[7]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste".[12] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Irritant").[4][12]

3. Accumulation and Storage:

  • Satellite Accumulation Areas (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11][12]

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA). This includes limits on the total volume of waste and the duration of storage.[7][11][13]

  • Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of material in case of a leak or spill.[11]

4. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[11]

  • Documentation: Ensure all necessary documentation for waste generation and disposal is completed as required by your institution and local regulations.[7]

Disposal Workflow Diagram

G cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containerization Containerization cluster_storage Storage cluster_disposal Final Disposal A Handling of This compound B Segregate as Halogenated Organic Waste A->B Waste Stream C Collect in a Labeled, Compatible Container B->C Collection D Store in a Designated Satellite Accumulation Area C->D Accumulation E Arrange Pickup by Licensed Waste Disposal D->E EH&S Request F Incineration at a Certified Facility E->F Transport

Caption: Workflow for the proper disposal of this compound.

III. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid creating dust.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

Decontamination of Laboratory Equipment: Proper decontamination of reusable equipment is essential to prevent cross-contamination.

  • Initial Deactivation/Decontamination: The primary goal is to render the chemical inactive or remove it. Wipe surfaces with a suitable solvent (e.g., ethanol, isopropanol) to remove residues, transferring the waste to an absorbent material for proper disposal.[14]

  • Cleaning: Wash the equipment with a laboratory detergent and hot water to remove any remaining organic and inorganic residues.[15]

  • Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water.[15]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

G A Contaminated Equipment B Deactivation/Decontamination (e.g., Solvent Wipe) A->B Step 1 C Cleaning (Detergent and Hot Water) B->C Step 2 D Thorough Rinsing (Tap and Deionized Water) C->D Step 3 E Air Dry D->E Step 4 F Clean Equipment for Reuse E->F

Sources

Navigating the Safe Handling of 1-(7-Amino-5-bromoindolin-1-YL)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The imperative for stringent safety measures is underscored by the potential for halogenated organic compounds to exhibit toxicological properties.[1] The presence of a bromine atom and an amino group on the indoline scaffold suggests that skin, eye, and respiratory irritation are potential hazards.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Principles of Protection: A Multi-layered Approach

The selection of appropriate PPE is dictated by a thorough risk assessment of the planned experimental procedures. The following sections detail the minimum recommended PPE, drawing parallels from safety guidelines for handling similar chemical structures.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. All handling of 1-(7-Amino-5-bromoindolin-1-YL)ethanone in solid or solution form should be conducted within a certified chemical fume hood to control the inhalation of any dust or aerosols.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection Level Body Protection Hand Protection Eye & Face Protection Respiratory Protection
Standard Handling (Weighing, preparing solutions) Fully buttoned laboratory coat made of a flame-resistant material like Nomex.[4]Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene).[4]ANSI Z87.1-compliant safety glasses with side shields.[4]An N95-rated disposable respirator is recommended for handling the solid powder to prevent inhalation of fine particles.[5]
Elevated Risk (Heating, potential for splashing) Chemical-resistant apron over a flame-resistant lab coat.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).A full-face shield worn over safety goggles.[6]A half-face or full-face respirator with organic vapor cartridges.[5]
Emergency Spill Response Totally encapsulated chemical- and vapor-protective suit (Level A or B protection).[7]Inner and outer chemical-resistant gloves.[7]Full-face, positive-pressure self-contained breathing apparatus (SCBA).[7]Positive-pressure, full-face SCBA.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow diagram illustrates the key stages and associated safety precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handle_weigh Weigh solid in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff

Caption: Experimental workflow for handling this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.

Decontamination Procedures:

  • Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound. The rinsate must be collected as halogenated liquid waste. Following the solvent rinse, glassware should be washed with soap and water.

  • Work Surfaces: Spills should be cleaned up immediately using an absorbent material. The contaminated absorbent should be placed in the solid hazardous waste container. The area should then be decontaminated with a suitable cleaning agent.

The logical flow for waste management is depicted in the following diagram:

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Compound halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Solutions halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid contaminated_ppe Contaminated PPE contaminated_ppe->halogenated_solid ehs_pickup Arrange for EHS Pickup halogenated_solid->ehs_pickup halogenated_liquid->ehs_pickup

Caption: Waste disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response:

For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean up the spill. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Personal Protective Equipment | US EPA. (2025).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • This compound, 95%, 133433-62-2 - CookeChem. (n.d.).
  • BLD Pharmatech. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
  • 1 - SAFETY DATA SHEET. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025).
  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
  • This compound - SRD Pharma. (n.d.).
  • This compound - Ark Pharma Scientific Limited. (n.d.).
  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed. (2020).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.